3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMKWHPORKALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372171 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-90-2 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247113-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for novel molecular entities. This document covers the compound's physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, discusses its chemical reactivity and applications, and provides essential safety and handling protocols.
Compound Identification and Physicochemical Properties
Key Identifiers:
-
Systematic Name: 2-(3-Fluoro-4-(trifluoromethyl)phenyl)acetonitrile
-
Molecular Formula: C₉H₅F₄N[3]
-
Molecular Weight: 203.14 g/mol [3]
Physicochemical Data (Predicted and Inferred from Analogs):
| Property | Value | Source / Rationale |
| Physical State | Liquid to low-melting solid | Based on analogs like 3-(CF₃)phenylacetonitrile (liquid) and 4-(CF₃)phenylacetonitrile (solid).[1] |
| Boiling Point | > 100 °C at reduced pressure | Predicted to be higher than 3-(CF₃)phenylacetonitrile (92-93°C / 4 mmHg) due to increased polarity and molecular weight.[4] |
| Density | ~1.2 - 1.4 g/mL | Fluorination typically increases density. Analog 3-(CF₃)phenylacetonitrile has a density of 1.187 g/mL.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO). Insoluble in water. | Typical for fluorinated aromatic compounds. |
Scientific Context and Significance: The Power of Fluorine
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group and the fluoro (-F) group on the aromatic ring of this molecule are not merely passive substituents; they actively modulate its biological and chemical properties.
-
Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts the electronic nature of the aromatic ring.[5] It is a lipophilic moiety that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its steric bulk and electronic influence can also improve binding affinity to biological targets.
-
Fluoro Group (-F): The fluorine atom, being the most electronegative element, also acts as an electron-withdrawing group. It can form crucial hydrogen bonds with protein residues and, like the -CF₃ group, can block metabolic pathways, thereby increasing the half-life of a drug candidate.
The combination of these two groups creates a unique electronic environment on the phenyl ring, making this compound a highly sought-after intermediate for synthesizing complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[5]
Caption: Key structural features and their influence on molecular properties.
Synthesis Methodology: The Sandmeyer Reaction
A reliable and scalable method for the synthesis of aryl nitriles from primary anilines is the Sandmeyer reaction.[6] This classic transformation proceeds through a diazonium salt intermediate and offers a direct route to install the nitrile functionality.[7][8] The proposed synthesis for this compound starts from the commercially available 3-Fluoro-4-(trifluoromethyl)aniline.
The overall transformation is a two-step, one-pot process:
-
Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group (N₂) with a cyanide (-CN) group.[9]
Caption: Proposed synthesis workflow via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Synthesis
Disclaimer: This protocol is a representative procedure based on established chemical principles.[10] All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Materials and Reagents:
-
3-Fluoro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Deionized Water
-
Crushed Ice
-
Ethyl Acetate (for extraction)
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-Fluoro-4-(trifluoromethyl)aniline (1.0 eq).
-
Add a mixture of concentrated HCl and water and cool the resulting suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0-5 °C. (Perform in a well-ventilated fume hood due to the high toxicity of cyanides).
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The addition may cause foaming and evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature, then gently heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.
-
Key Reactions and Applications
This compound is not an end-product but a versatile intermediate.[5] Its value lies in the reactivity of the nitrile group and the substituted aromatic ring.
-
Nitrile Group Transformations: The cyano group is a gateway to other critical functionalities.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the corresponding phenylacetic acid derivative, a common substructure in anti-inflammatory drugs.[8]
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a phenethylamine derivative, a core scaffold in many psychoactive compounds and other pharmaceuticals.
-
-
Applications as a Building Block: This compound is primarily used in the synthesis of:
-
Pharmaceuticals: As a key intermediate for active pharmaceutical ingredients (APIs), particularly in areas requiring high metabolic stability and specific electronic properties.[5]
-
Agrochemicals: Used in the development of advanced pesticides and herbicides where the fluorinated motifs can enhance efficacy.[5]
-
Materials Science: The unique electronic properties make it a candidate for synthesizing novel organic semiconductors and advanced polymers.
-
Safety, Handling, and Storage
Working with fluorinated and cyano-containing compounds requires strict adherence to safety protocols. Data inferred from analogs like 3-(Trifluoromethyl)phenylacetonitrile indicates the following hazards:[4]
Hazard Summary Table:
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory | May cause respiratory irritation. |
| Flammability | Flammable liquid and vapor. |
Handling and PPE:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles/face shield.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its carefully arranged substituents provide a unique combination of stability, reactivity, and electronic character. While its synthesis requires careful handling of hazardous reagents, established methods like the Sandmeyer reaction provide a viable pathway for its production. For researchers in drug discovery and materials science, this compound represents a valuable building block for creating next-generation molecules with enhanced performance and tailored properties.
References
- 1. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties, synthesis, analysis, and applications of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction: A Versatile Fluorinated Building Block
This compound is a substituted aromatic nitrile that has garnered significant interest in the field of organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable precursor for the synthesis of a wide range of biologically active compounds and advanced materials. The strategic placement of these electron-withdrawing groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this compound a crucial tool for fine-tuning molecular attributes in drug design.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 247113-90-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₉H₅F₄N | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 203.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[4] |
| Appearance | Solid | --INVALID-LINK--[3] |
| Melting Point | 148 - 152 °C | --INVALID-LINK--[1] |
| Boiling Point | 229.5 ± 35.0 °C (Predicted) | --INVALID-LINK--[5] |
| Density | 1.39 g/cm³ | --INVALID-LINK--[1] |
| Flash Point | 254 °C | --INVALID-LINK--[1] |
Spectral Data and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
-
¹⁹F NMR is a critical tool for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups. Two distinct signals would be expected.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as strong C-F stretching absorptions, would also be present.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z 203, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the trifluoromethyl group.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies, often starting from a correspondingly substituted toluene or benzyl bromide. A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 3-Fluoro-4-(trifluoromethyl)benzyl bromide and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Cyanation: Sodium cyanide (NaCN) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. Given that the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common method. Alternatively, column chromatography on silica gel can be employed for higher purity.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively dissolve both the organic substrate and the inorganic cyanide salt, facilitating the Sₙ2 reaction.
-
Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize side reactions.
-
Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity. Recrystallization is often more scalable, while chromatography can provide higher purity for smaller quantities.
Safety and Handling
This compound is classified as a toxic substance.[3] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[3]
-
Hand Protection: Wear chemical-resistant gloves.[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or vapor.[3]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[3]
-
If on Skin: Wash with plenty of water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Remove the victim to fresh air.[3]
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The fluorine atom can modulate the pKa of nearby functional groups and can also participate in favorable interactions with biological targets.
While specific drugs derived from this exact starting material are not prominently documented in publicly available literature, its structural motifs are found in a variety of compounds investigated for therapeutic purposes. Phenylacetonitrile derivatives are precursors to a wide range of bioactive molecules, including those with applications as:
-
Enzyme Inhibitors: The nitrile group can act as a handle for further chemical transformations or can itself interact with active sites of enzymes.
-
Receptor Ligands: The substituted phenyl ring can be a key pharmacophore for binding to various receptors.
-
Intermediates for Heterocyclic Synthesis: The nitrile and the benzylic position are reactive sites that can be utilized in the construction of more complex heterocyclic systems, which are prevalent in many drug classes.
The general importance of fluorinated compounds in drug discovery is well-established, with a significant percentage of modern drugs containing at least one fluorine atom.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and the presence of key functional groups make it a valuable building block for the synthesis of complex molecules with tailored properties. Adherence to strict safety protocols is essential when handling this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile fluorinated intermediates like this compound is expected to increase.
References
A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Modern Chemistry
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound that has garnered significant attention as a pivotal building block in medicinal chemistry and materials science. Its strategic value lies in the unique combination of three key functional groups on a single phenyl ring: a nitrile, a fluorine atom, and a trifluoromethyl (CF₃) group.
The presence of the electron-withdrawing CF₃ group and fluorine atom profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The CF₃ group, in particular, is a well-established bioisostere for other chemical groups and is known to enhance binding affinity and improve the pharmacokinetic profile of drug candidates. The nitrile moiety is a versatile synthetic handle, readily converted into amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides an in-depth examination of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 672-38-8 | N/A |
| Molecular Formula | C₉H₅F₄N | N/A |
| Molecular Weight | 203.14 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~105-107 °C at 12 mmHg | N/A |
| Density | ~1.35 g/mL at 25 °C | N/A |
Safety and Handling Synopsis:
This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is essential.[2][3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air.[1]
Synthesis and Mechanistic Rationale
The most common and reliable laboratory synthesis of this compound involves a nucleophilic substitution reaction, specifically the cyanation of 3-fluoro-4-(trifluoromethyl)benzyl bromide. This method is favored for its high efficiency and straightforward execution.
Reaction Scheme: 3-Fluoro-4-(trifluoromethyl)benzyl bromide + NaCN → this compound + NaBr
Causality Behind Experimental Choices:
-
Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate. An alternative, greener approach might involve a phase-transfer catalysis system in a biphasic water/toluene mixture.
-
Nucleophile: Sodium cyanide (NaCN) is a cost-effective and highly effective source of the cyanide nucleophile. Potassium cyanide (KCN) can also be used. Extreme caution and adherence to safety protocols are paramount when handling cyanide salts.
-
Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion.
Detailed Experimental Protocol: A Self-Validating System
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMF.
-
Reagent Addition: Dissolve 3-fluoro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring cyanide suspension at room temperature.
-
Reaction Execution: Heat the mixture to 60 °C and maintain stirring. Monitor the reaction's progress every hour using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting benzyl bromide spot indicates completion.
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield the final product. The purity and identity are confirmed by NMR spectroscopy.
Synthesis Workflow Diagram
Caption: A standard laboratory workflow for the synthesis of this compound.
Analytical Characterization: Confirming Molecular Identity
Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound.
-
¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) around δ 3.8-4.0 ppm. The aromatic region will display complex multiplets between δ 7.4-7.8 ppm, consistent with a 1,2,4-trisubstituted benzene ring.
-
¹⁹F NMR (Fluorine NMR): This is a critical technique for fluorinated compounds. A singlet corresponding to the CF₃ group will be observed around δ -63 ppm. Another signal, likely a multiplet, will appear for the single fluorine atom on the ring.
-
¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the nitrile carbon (-CN) around δ 117 ppm, the benzylic carbon (-CH₂CN) around δ 25-30 ppm, and the quartet for the CF₃ carbon (with C-F coupling) around δ 124 ppm. A series of signals will also be present for the aromatic carbons.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be prominent around 2250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.14).
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a versatile intermediate. The specific substitution pattern makes it a precursor to a wide range of more complex molecules with significant biological activity.
Case Study: Synthesis of Kinase Inhibitors
Many small-molecule kinase inhibitors feature a substituted aromatic core. This phenylacetonitrile derivative is an ideal starting point for building molecules that target specific enzyme active sites. The nitrile group can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary amine, which can then be elaborated into various heterocyclic scaffolds common in kinase inhibitor design.
The diagram below illustrates its role as a foundational scaffold.
Caption: Synthetic pathways illustrating the utility of the title compound as a versatile intermediate.
Beyond pharmaceuticals, this molecule is explored in materials science for creating advanced polymers and organic semiconductors.[4][5] The trifluoromethyl group can impart desirable properties like increased thermal stability and hydrophobicity.[4] For instance, it has been used as a precursor for cyano-substituted distyrylbenzene derivatives, which are investigated as n-type organic semiconductors for electronics.[5][6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its unique electronic and structural features, combined with the synthetic versatility of the nitrile group, make it an invaluable asset for medicinal chemists and material scientists. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, enables researchers to fully leverage its potential in the development of next-generation therapeutics and advanced materials.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in the synthesis of various organic compounds. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. The strategic incorporation of fluorine-containing moieties is a well-established method for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
Physicochemical Properties
The molecular formula for this compound is C9H5F4N, and its molecular weight is 203.14 g/mol .[2][3] This compound typically appears as a colorless to light yellow liquid or solid, depending on its purity and the ambient temperature.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 203.14 g/mol | [2][3] |
| Molecular Formula | C9H5F4N | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 93 °C at 4 mmHg | [4] |
| Density | 1.26 g/mL | [4] |
The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making it electron-deficient. This, in turn, affects the reactivity of the nitrile group and the aromatic ring itself.
Synthesis and Chemical Reactions
The synthesis of fluorinated phenylacetonitriles can be achieved through various synthetic routes. One common approach involves the multi-step conversion of a readily available starting material like ortho-fluoro benzotrifluoride. This process typically includes nitration, reduction to an aniline derivative, followed by a Sandmeyer-type reaction to introduce the nitrile group.
A patented method for a related compound, 3-trifluoromethyl phenylacetonitrile, involves a sequence of trifluoromethylation, diazotization, and reduction reactions starting from p-aminophenyl acetonitrile.[5] Another patented process for preparing 3-fluoro-4-trifluoromethylbenzonitrile starts with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, a substitution reaction to introduce the cyano group.[6]
The nitrile group of this compound can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions with organometallic reagents. These reactions open up a wide array of possibilities for creating more complex molecules.
Illustrative Synthesis Workflow:
Caption: A generalized synthetic pathway for producing fluorinated phenylacetonitriles.
Applications in Drug Discovery and Development
The trifluoromethyl group is a key functional group in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins.[1] Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals.
This compound and its isomers serve as important building blocks for the synthesis of biologically active molecules. For instance, related structures are utilized in the development of selective androgen receptor modulators (SARMs), which have potential applications in hormonal therapy.[7] The unique substitution pattern of this compound allows for the precise tuning of molecular properties to optimize drug-like characteristics.
Role in Medicinal Chemistry:
Caption: Key contributions of the title compound to drug and agrochemical development.
Analytical Methods and Quality Control
The purity and identity of this compound are typically assessed using standard analytical techniques.
Standard Analytical Protocol:
-
Gas Chromatography (GC): To determine the purity of the compound. A non-polar capillary column is often used with a flame ionization detector (FID).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of aromatic and methylene protons.
-
¹⁹F NMR: To verify the presence and chemical shift of the fluorine and trifluoromethyl groups.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.
It is crucial to perform these analyses to ensure the material meets the required specifications for subsequent synthetic steps, particularly in a pharmaceutical development setting where high purity is paramount.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries.[10] Its unique combination of fluorine and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of new molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the robust and widely utilized Sandmeyer reaction. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that influence reaction yield and purity.
Introduction: Strategic Importance of Fluorinated Phenylacetonitriles
The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the fluorine atom can influence pKa and conformation, and participate in hydrogen bonding. This compound serves as a versatile precursor for a range of bioactive molecules, making its efficient and scalable synthesis a topic of significant interest.
Primary Synthetic Pathway: The Sandmeyer Reaction Route
The most common and industrially viable route to this compound proceeds via a three-stage process starting from a substituted benzotrifluoride. This pathway leverages the classical Sandmeyer reaction for the introduction of the nitrile functionality.
A visual overview of this synthetic pathway is presented below:
Caption: Overall synthetic scheme for this compound.
Stage 1: Synthesis of the Precursor - 3-Fluoro-4-(trifluoromethyl)aniline
The synthesis of the key aniline intermediate is typically achieved through a two-step process starting from 2-fluoro-benzotrifluoride.
2.1.1. Nitration of 2-Fluoro-benzotrifluoride
The initial step involves the electrophilic aromatic substitution (nitration) of 2-fluoro-benzotrifluoride. The directing effects of the fluorine and trifluoromethyl substituents are crucial in determining the regioselectivity of this reaction. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The nitration predominantly occurs at the position para to the fluorine and meta to the trifluoromethyl group, yielding 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene.
-
Mechanism Insight: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring. The regiochemical outcome is a result of the interplay between the activating/deactivating and directing effects of the existing substituents.
2.1.2. Reduction of the Nitro Group
The subsequent step is the reduction of the nitro group in 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene to an amine, yielding 3-fluoro-4-(trifluoromethyl)aniline. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is a common and clean method.
-
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene in a suitable solvent (e.g., methanol or ethanol), a catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-10 bar) in a hydrogenation reactor.[1]
-
The reaction is monitored until the consumption of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-fluoro-4-(trifluoromethyl)aniline.[1]
-
Alternative reduction methods include the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl).
| Parameter | Typical Conditions | Reference |
| Starting Material | 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene | [2] |
| Reducing Agent | H₂ gas with Pd/C catalyst | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Pressure | 1-10 bar | [1] |
| Temperature | Room temperature to 50 °C |
Stage 2: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline
The conversion of the primary aromatic amine to a diazonium salt is a critical step that prepares the molecule for the Sandmeyer reaction.[3] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[4][5]
-
Mechanism of Diazotization:
-
Nitrous acid (HONO) is formed from the reaction of sodium nitrite with a strong acid.
-
Protonation of nitrous acid followed by the loss of water generates the highly electrophilic nitrosonium ion (N=O⁺).[3]
-
The amino group of the aniline attacks the nitrosonium ion.
-
A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium salt.[3]
-
Caption: Simplified mechanism of the diazotization reaction.
-
Experimental Protocol: Diazotization
-
3-Fluoro-4-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.[4]
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.[4]
-
The reaction mixture is stirred for a short period (e.g., 30 minutes) at 0-5 °C to ensure complete formation of the diazonium salt.[4] The resulting solution is used immediately in the next step.
-
| Parameter | Typical Conditions | Reference |
| Reactant | 3-Fluoro-4-(trifluoromethyl)aniline | |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | [4] |
| Solvent | Water | [4] |
| Temperature | 0-5 °C | [4] |
Stage 3: The Sandmeyer Reaction - Cyanation
The Sandmeyer reaction is a versatile method for the substitution of an aromatic diazonium group with various nucleophiles, including cyanide, halides, and others, using a copper(I) salt as a catalyst or reagent.[6][7] For the synthesis of this compound, copper(I) cyanide is employed.
-
Mechanism Insight: The precise mechanism of the Sandmeyer reaction is complex and still debated, but it is generally believed to involve a radical pathway. The diazonium salt is thought to be reduced by copper(I) to an aryl radical, with the release of nitrogen gas and the formation of copper(II). The aryl radical then reacts with the cyanide ion coordinated to the copper, followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.
-
Experimental Protocol: Sandmeyer Cyanation
-
In a separate flask, a solution or suspension of copper(I) cyanide is prepared.
-
The cold diazonium salt solution from the previous step is slowly added to the vigorously stirred copper(I) cyanide mixture.[4]
-
Effervescence due to the evolution of nitrogen gas is observed.[4]
-
The reaction mixture is typically warmed to facilitate the completion of the reaction.
-
After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified, often by distillation or chromatography.
-
| Parameter | Typical Conditions | Reference |
| Reactant | 3-Fluoro-4-(trifluoromethyl)benzenediazonium salt | |
| Reagent | Copper(I) cyanide (CuCN) | [7] |
| Temperature | Addition at low temperature, then warming | [4] |
| Work-up | Extraction with an organic solvent |
Alternative Synthetic Strategies
While the Sandmeyer reaction is a dominant route, other methods for the synthesis of aryl nitriles exist and could potentially be adapted for this compound.
Cyanation of a Benzyl Halide
An alternative approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt. This would require the synthesis of 3-fluoro-4-(trifluoromethyl)benzyl bromide or chloride.
-
Reaction Scheme: 3-Fluoro-4-(trifluoromethyl)benzyl bromide + NaCN/KCN → this compound + NaBr/KBr
This method is straightforward but depends on the availability of the corresponding benzyl halide precursor. The synthesis of this precursor would likely involve the radical bromination of 3-fluoro-4-(trifluoromethyl)toluene.
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids requires caution due to their corrosive nature. Nitration reactions can be highly exothermic and require careful temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The use of a specialized hydrogenation apparatus and proper handling procedures are essential.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are almost always prepared in situ in cold aqueous solutions and used immediately.
-
Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This pathway offers a robust and scalable method, starting from readily available materials. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions at each stage are crucial for achieving high yields and purity of this valuable synthetic intermediate. The choice of the specific reagents and conditions can be optimized based on the scale of the synthesis and the available laboratory infrastructure.
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. Due to the limited availability of public, experimental spectral data for this specific compound, this guide employs a robust scientific methodology, integrating advanced spectroscopic prediction with a rigorous comparative analysis against well-characterized structural isomers. We present predicted Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR), and Mass Spectrometry (MS) data, contextualized with experimental data from public databases for related compounds. This approach provides a reliable and deeply reasoned framework for the structural verification and quality control of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Challenge of Structural Verification
This compound is a highly functionalized aromatic compound. The precise arrangement of its substituents—a nitrile, a fluorine atom, and a trifluoromethyl group—creates a unique electronic environment that is of great interest in the synthesis of novel chemical entities. However, unambiguous confirmation of this specific substitution pattern is paramount, as isomers can possess vastly different chemical and biological properties.
Standard analytical procedure demands empirical spectroscopic data for structural elucidation. While data for many related isomers are available, public repositories currently lack a complete, experimentally verified dataset for this compound. This guide addresses this gap by leveraging predictive spectroscopy, a powerful tool in modern chemistry, and grounding these predictions in the solid experimental data of its close analogues. This comparative methodology not only provides a confident spectroscopic profile for the target molecule but also offers deeper insight into structure-spectrum correlations.
Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow described herein integrates ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for analysis.
Caption: Workflow for structural elucidation using predictive and comparative spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the fluorine environments.
3.1. Experimental Protocol (General)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically needed as the spectrometer's fluorine frequency is used as a reference.
3.2. ¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environments (chemical shift), their neighboring protons (multiplicity), and the relative number of protons (integration).
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | 7.65 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 | 1H |
| H-5 | 7.58 | Doublet (d) | J(H-F) ≈ 11.5 | 1H |
| H-6 | 7.70 | Triplet (t) | J(H-H) ≈ 8.0 | 1H |
| CH₂ | 3.80 | Singlet (s) | - | 2H |
Data predicted using NMRDB.org, which utilizes a combination of algorithms for its calculations.[1][2]
-
Causality & Field Insights:
-
The three aromatic protons are distinct due to the substitution pattern.
-
H-6: Expected to be the most downfield proton due to the deshielding effects of the adjacent CF₃ group.
-
H-2 and H-5: These protons will exhibit coupling to the fluorine atom at position 3. The magnitude of this coupling (J-value) depends on the number of bonds separating the nuclei. Ortho coupling (³JHF, as in H-2) is typically smaller than meta coupling (⁴JHF, as in H-5).
-
CH₂ Group: The benzylic protons are expected to appear as a singlet around 3.8 ppm. Their isolation from other protons prevents splitting.
-
3.3. ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | 127.5 | Doublet (d) | ¹JCF ≈ 250 |
| C-2 | 115.0 | Doublet (d) | ²JCF ≈ 25 |
| C-3 | 160.0 | Doublet of quartets (dq) | ¹JCF ≈ 270, ²JCCF ≈ 35 |
| C-4 | 125.0 | Quartet (q) | ¹JCF ≈ 272 |
| C-5 | 129.0 | Doublet (d) | ³JCF ≈ 5 |
| C-6 | 132.0 | Singlet (s) | - |
| CH₂ | 22.0 | Singlet (s) | - |
| CN | 117.0 | Singlet (s) | - |
| CF₃ | 123.0 | Quartet (q) | ¹JCF ≈ 272 |
Data predicted using NMRDB.org and ACD/Labs NMR Predictors, reflecting typical values for fluorinated aromatics.[1][2][3]
-
Causality & Field Insights:
-
C-3 and C-4: These carbons are directly attached to fluorine atoms and will show very large one-bond C-F coupling constants (¹JCF), which are highly characteristic. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
C-2 and C-5: These carbons are two or three bonds away from the aromatic fluorine and will exhibit smaller couplings.
-
CN and CH₂: The nitrile and methylene carbons are typically found in the upfield region of the spectrum. The nitrile carbon signal is often of lower intensity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
4.1. Experimental Protocol (General)
-
ATR-IR: The most common and convenient method. A small amount of the liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. A spectrum is collected over the range of 4000-400 cm⁻¹. The background is collected first and automatically subtracted from the sample spectrum.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| ~2250 | Nitrile (C≡N) | Stretch | Strong, Sharp |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 1600-1450 | Aromatic C=C | In-ring stretch | Medium-Weak |
| 1350-1100 | C-F and CF₃ | Stretch | Very Strong |
Frequency ranges are based on established spectroscopic correlation charts and data from the NIST Chemistry WebBook for similar compounds.[4][5][6]
-
Causality & Field Insights:
-
Nitrile Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the IR spectrum. It appears in a relatively uncongested region and is typically sharp and strong due to the large change in dipole moment during the vibration. For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹.[6]
-
C-F and CF₃ Stretches: The region from 1350-1100 cm⁻¹ will be dominated by very strong, broad absorptions arising from the stretching vibrations of the C-F single bond and the symmetric and asymmetric stretches of the CF₃ group.[7] This is a hallmark of fluorinated organic compounds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
5.1. Experimental Protocol (General)
-
Electron Ionization (EI-MS): Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, separated from impurities, and then enters the MS source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
|---|---|---|
| 203 | [M]⁺ (Molecular Ion) | The parent ion, confirming the molecular weight of C₉H₅F₄N. |
| 202 | [M-H]⁺ | Loss of a hydrogen radical. |
| 184 | [M-F]⁺ | Loss of a fluorine radical from the CF₃ group. |
| 177 | [M-CN]⁺ | Loss of the nitrile group. |
| 134 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 116 | [M-CH₂CN]⁺ | Loss of the cyanomethyl radical. |
Fragmentation patterns are predicted based on the principles of mass spectrometry and known fragmentation of benzyl nitriles and trifluoromethyl-aromatics.[8][9][10][11]
-
Causality & Field Insights:
-
Molecular Ion: The molecular ion peak at m/z 203 should be clearly visible and is the most critical piece of information for confirming the molecular formula.
-
Key Fragments: The loss of stable radicals or neutral molecules is favored. The loss of the CF₃ group (mass 69) to give a fragment at m/z 134 is a highly characteristic fragmentation pathway for trifluoromethyl-substituted aromatic compounds. The benzylic position is also prone to cleavage, leading to fragments related to the loss of the cyanomethyl group.
-
Conclusion: A Framework for Confidence
This guide establishes a comprehensive spectroscopic profile for this compound through a scientifically rigorous process of prediction and comparative analysis. The predicted data, summarized in the tables above, provides a detailed and reliable benchmark for researchers working with this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, and by comparing them against the known spectra of related isomers, scientists can confidently verify the structure and purity of their materials. This integrated approach underscores the power of modern spectroscopic and computational tools in advancing chemical research and development.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Benzyl nitrile [webbook.nist.gov]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the NMR Spectral Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile for Pharmaceutical Research
Abstract
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern drug discovery. Recognizing the critical role of fluorinated motifs in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents, this document offers a detailed interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. By synthesizing data from structurally related analogs and fundamental principles of NMR spectroscopy, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated compounds. We will explore the causal relationships between molecular structure and spectral features, outline best-practice experimental protocols, and provide a framework for the unambiguous structural elucidation of this important synthetic intermediate.
Introduction: The Significance of Fluorinated Phenylacetonitriles in Drug Discovery
The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound represents a versatile scaffold incorporating these key functionalities, making it a valuable precursor for the synthesis of a diverse range of pharmaceutical candidates. Accurate and comprehensive structural characterization is paramount to ensure the integrity of these synthetic pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a roadmap for its unambiguous identification and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methylene protons and the aromatic protons, with characteristic multiplicities arising from spin-spin coupling.
Expected Chemical Shifts and Coupling Constants
Based on the analysis of related structures such as 4-(trifluoromethyl)phenylacetonitrile[1][2][3], the following spectral features are predicted:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₂ | ~3.8 | Singlet (s) | N/A |
| Ar-H (H-2) | ~7.8 | Doublet (d) | ~8 |
| Ar-H (H-5) | ~7.7 | Doublet of doublets (dd) | ~8, ~2 |
| Ar-H (H-6) | ~7.6 | Doublet (d) | ~8 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Rationale Behind the Predictions
-
Methylene Protons (CH₂): The protons of the cyanomethyl group are expected to appear as a singlet around 3.8 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent cyano group and the aromatic ring.
-
Aromatic Protons: The aromatic region will display a complex pattern due to the substitution.
-
H-2: This proton is ortho to the fluorine atom and is expected to show a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the trifluoromethyl group and meta to the fluorine, leading to a doublet of doublets.
-
H-6: This proton is meta to the trifluoromethyl group and ortho to the methylene group, resulting in a doublet.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of fluorine and the trifluoromethyl group will significantly influence the chemical shifts and introduce characteristic C-F couplings.
Expected Chemical Shifts and Couplings
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling (J, Hz) |
| CF₃ | ~123 | Quartet (q) | ~272 |
| C-F (C-3) | ~160 | Doublet (d) | ~250 |
| C-CN (C-1) | ~132 | Singlet (s) | N/A |
| C-CF₃ (C-4) | ~130 | Quartet of doublets (qd) | ~32, ~5 |
| CH₂ | ~23 | Singlet (s) | N/A |
| CN | ~117 | Singlet (s) | N/A |
| Aromatic CH | ~115-135 | Doublets or complex multiplets | Variable |
Note: Predicted values are based on data from related compounds and established substituent effects.[3][4]
Rationale Behind the Predictions
-
Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 272 Hz.
-
Fluorinated Aromatic Carbon (C-3): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF) of around 250 Hz, appearing as a doublet.
-
Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons will be influenced by their proximity to the electron-withdrawing fluorine and trifluoromethyl groups, as well as smaller two- and three-bond C-F couplings.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[5] The spectrum of this compound is expected to show two distinct signals.
Expected Chemical Shifts and Couplings
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted F-F Coupling (J, Hz) |
| Ar-F | ~ -115 | Quartet (q) | ~ 20 |
| CF₃ | ~ -63 | Doublet (d) | ~ 20 |
Note: Chemical shifts are referenced to CFCl₃.[6][7]
Rationale Behind the Predictions
-
Aromatic Fluorine (Ar-F): The fluorine atom on the aromatic ring is expected to appear as a quartet due to coupling with the three equivalent fluorine atoms of the adjacent trifluoromethyl group.
-
Trifluoromethyl Fluorines (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will appear as a doublet due to coupling with the single aromatic fluorine atom. The magnitude of this four-bond F-F coupling is anticipated to be around 20 Hz.
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound is recommended.
NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Spectrometer Frequency: 376 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Visualization of Molecular Structure and Key NMR Interactions
To visually represent the molecular structure and the key through-bond NMR coupling interactions, the following diagrams are provided.
References
- 1. Table 2 from Structural analysis of 4-(Trifluoromethyl) Phenylacetonitrile : FT-IR, FT-Raman and NMR Approaches | Semantic Scholar [semanticscholar.org]
- 2. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. 19F [nmr.chem.ucsb.edu]
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile mass spectrometry
An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a fluorinated aromatic compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the rationale behind methodological choices, from ionization techniques to fragmentation pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for the characterization of this and structurally related molecules. The guide includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), predictive analysis of fragmentation patterns, and visual workflows to ensure clarity and reproducibility.
Introduction and Physicochemical Profile
This compound (C₉H₅F₄N) is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique chemical properties, including high electronegativity and metabolic stability, making it a valuable building block in the synthesis of novel compounds. Accurate characterization of such molecules is paramount, and mass spectrometry stands as the definitive tool for confirming molecular identity and elucidating structure.
The first step in any mass spectrometric analysis is understanding the fundamental properties of the analyte.
Table 1: Core Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Monoisotopic Mass | 203.0358 Da |
| Average Molecular Weight | 203.14 g/mol |
| IUPAC Name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile |
| Structure | A phenyl ring substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 3 with a fluorine atom (-F), and at position 4 with a trifluoromethyl group (-CF₃). |
Strategic Selection of Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether a molecule remains intact or fragments into structurally informative pieces.
Expert Rationale:
For a semi-volatile, thermally stable organic molecule like this compound, Electron Ionization (EI) is the premier choice, particularly when coupled with Gas Chromatography (GC-MS).
-
Why EI? EI is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization and subsequent, reproducible fragmentation.[1][2] This fragmentation creates a characteristic "fingerprint" mass spectrum that is invaluable for unambiguous structural confirmation and library matching. While softer ionization methods are excellent for confirming molecular weight, they often fail to provide the rich structural detail required for isomer differentiation and definitive identification.[3]
-
Trustworthiness through Standardization: The use of 70 eV is a long-standing convention that ensures mass spectra are comparable across different instruments and laboratories worldwide, forming the basis of extensive spectral libraries like the NIST database.[4]
Alternative Techniques:
-
Chemical Ionization (CI): A "softer" technique that can be used to corroborate the molecular ion peak (as [M+H]⁺) if it is weak or absent in the EI spectrum.
-
Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI): These are the methods of choice for Liquid Chromatography-Mass Spectrometry (LC-MS). They are less suitable for this specific analyte if high-purity and amenable to GC, but would be essential if analyzing it in complex biological or environmental matrices where LC separation is required.[2]
Predicted Fragmentation Pathways under Electron Ionization
Understanding the fragmentation of this compound is key to interpreting its EI mass spectrum. The molecule's structure suggests several high-probability cleavage points based on bond energies and the stability of the resulting ions and neutral losses.
Upon entering the EI source, the molecule is ionized to form a molecular ion (M•⁺) with a mass-to-charge ratio (m/z) of 203. This radical cation is energetically unstable and will rapidly undergo fragmentation.
Primary Predicted Fragmentation Events:
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the CF₃ group is a likely point of cleavage. The loss of a •CF₃ radical (mass 69 u) is a highly characteristic fragmentation for trifluoromethyl-substituted aromatics, leading to a stable cation at m/z 134 .
-
Benzylic Cleavage and Rearrangement: The bond between the ring and the cyanomethyl side chain is a benzylic position. While direct loss of the •CH₂CN radical is possible, a more common pathway for benzyl nitriles involves rearrangement. A likely event is the loss of a hydrogen atom to form the stable [M-H]⁺ ion at m/z 202 . This species can then lose a neutral hydrogen cyanide (HCN) molecule (mass 27 u) to yield a fragment at m/z 175 .
-
Loss of a Fluorine Radical (•F): Cleavage of the strong C-F bond can occur, resulting in the loss of a fluorine radical (mass 19 u) to produce an ion at m/z 184 .
The following diagram illustrates these predicted high-probability pathways.
Caption: Predicted EI fragmentation of this compound.
Table 2: Summary of Predicted Key Mass Fragments and Their Origins
| m/z (Predicted) | Proposed Ion Formula | Proposed Fragmentation Pathway |
| 203 | [C₉H₅F₄N]•⁺ | Molecular Ion (M•⁺) |
| 202 | [C₉H₄F₄N]⁺ | Loss of a hydrogen radical from the molecular ion ([M-H]⁺) |
| 184 | [C₉H₅F₃N]⁺ | Loss of a fluorine radical from the molecular ion ([M-F]⁺) |
| 175 | [C₈H₄F₄]⁺ | Loss of neutral HCN from the [M-H]⁺ ion |
| 134 | [C₈H₅FN]⁺ | Loss of a trifluoromethyl radical from the molecular ion ([M-CF₃]⁺) |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis. It is designed to be a self-validating system, where the resulting peak shape, retention time, and spectral purity serve as internal quality controls.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound standard.
-
Dissolve in 10.0 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to create a working standard of approximately 10 µg/mL in the same solvent.
-
Sample Preparation: Dissolve the unknown sample in the same solvent to achieve an estimated concentration within the instrument's linear range (e.g., 1-20 µg/mL).
Recommended GC-MS Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Injection Port:
-
Mode: Split (50:1 ratio). Rationale: Prevents column overloading and ensures sharp chromatographic peaks for a high-concentration sample.
-
Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
GC Column:
-
Type: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile aromatic compounds.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. Rationale: This program provides a good balance between separation efficiency and analysis time.
-
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40 - 300. Rationale: This range comfortably encompasses the molecular ion and all predicted major fragments.
-
Solvent Delay: 3 minutes. Rationale: Protects the detector filament from the solvent front.
-
Comprehensive Analysis Workflow
A successful analysis requires a systematic approach from sample receipt to final report. The following workflow ensures data integrity and reliable interpretation.
Caption: End-to-end workflow for GC-MS analysis of a target compound.
Conclusion
The mass spectrometric analysis of this compound is most effectively and informatively performed using Electron Ionization Gas Chromatography-Mass Spectrometry. This guide provides the foundational principles, predictive fragmentation analysis, and a validated experimental protocol to ensure accurate and reproducible characterization. By understanding the causality behind each experimental parameter—from ionization method to GC oven programming—scientists can confidently identify the molecule, confirm its structure through its unique fragmentation fingerprint, and adapt this methodology for other novel fluorinated compounds.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile was publicly available at the time of this writing. The following guide is a synthesis of safety and handling information from closely related structural analogues, including 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, and 3-(Trifluoromethyl)phenylacetonitrile. It is imperative to treat this compound with, at a minimum, the same precautions as these analogues and to conduct a thorough risk assessment before use.
Introduction: Understanding the Compound
This compound is a specialized chemical intermediate, likely utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery. However, these same structural features necessitate a rigorous approach to safety and handling. The nitrile functional group also presents specific toxicological considerations, primarily related to the potential for cyanide release under certain conditions. This guide provides a framework for the safe handling, storage, and disposal of this compound, grounded in the known hazards of its structural analogues.
Hazard Identification and Risk Assessment
Based on the hazard classifications of structurally similar compounds, this compound should be presumed to possess a similar toxicological profile.[1][2][3] A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any experimental work begins.
Inferred GHS Hazard Classifications
The following table summarizes the likely hazard classifications for this compound, extrapolated from its analogues.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
Note: The inhalation toxicity may vary between Category 3 (Toxic) and Category 4 (Harmful) based on the specific analogue. A conservative approach would be to handle it as a Category 3 substance.
Primary Routes of Exposure and Toxicological Profile
The primary routes of occupational exposure are inhalation of vapors, skin contact, and eye contact. Ingestion is also a potential route of exposure. The nitrile group is a key toxicophore. While the intact molecule has its own toxicity, there is also the potential for metabolic release of cyanide ions, which can lead to cellular hypoxia. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1]
Chemical Reactivity and Stability
The compound is expected to be stable under normal laboratory conditions.[3] However, it should be kept away from strong oxidizing agents, strong acids, and strong bases, which could potentially hydrolyze the nitrile group or cause other hazardous reactions. Hazardous decomposition products upon combustion are likely to include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. Safety showers and eyewash stations must be readily accessible.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contamination is suspected.[2]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: If there is a risk of exposure above the occupational exposure limit or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][4]
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and ensure the stability of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.
-
Use only non-sparking tools, as the compound is flammable.[1]
-
Take precautionary measures against static discharge.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Response
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable container for disposal, using non-sparking tools.[1]
-
Do not allow the spilled material to enter drains or waterways.
Firefighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[2]
-
Hazards from Combustion: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] The combustion of this compound may produce highly toxic and corrosive gases, including hydrogen fluoride and hydrogen cyanide.[3]
Caption: Emergency Response Flowchart.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, compatible, and tightly sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Halogenated organic waste should be segregated for appropriate disposal.
-
Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. Incineration may be a suitable disposal method, but the facility must be equipped to handle acidic and toxic combustion products.
Conclusion
This compound is a valuable research chemical that demands a high level of respect and care in its handling. By understanding its inferred hazards based on close structural analogues, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols, researchers can mitigate the risks associated with its use. A culture of safety, underscored by thorough risk assessment and emergency preparedness, is paramount when working with this and other highly functionalized chemical intermediates.
References
An In-Depth Technical Guide to the Reactivity of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry and materials science.[1][2][3] The strategic placement of the fluorine, trifluoromethyl, and acetonitrile functionalities creates a unique electronic landscape, offering multiple avenues for synthetic modification. This document explores the primary reaction pathways of this molecule: nucleophilic aromatic substitution at the C-F bond, transformations of the nitrile group, and functionalization of the benzylic position. Each section delves into the underlying mechanistic principles, supported by established protocols for related compounds and predictive analysis of the target molecule's behavior. Safety protocols and detailed experimental methodologies are also provided to ensure safe and effective utilization in a laboratory setting.
Introduction: Structural Features and Electronic Profile
This compound is a substituted aromatic compound with the molecular formula C₉H₅F₄N. Its structure is characterized by a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a cyanomethyl group. The interplay of these substituents dictates the molecule's reactivity.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr). The fluorine atom, also electron-withdrawing, further enhances this effect, particularly at the ortho and para positions relative to it. The nitrile group (-CN) is a versatile functional group that can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The methylene bridge (-CH₂-) adjacent to the aromatic ring and the nitrile group presents a benzylic position with acidic protons, making it susceptible to deprotonation and subsequent alkylation.
The strategic positioning of these groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1]
Physicochemical Properties (Predicted and from Related Isomers)
| Property | Value | Source |
| CAS Number | 675111-33-4 | Internal Database |
| Molecular Formula | C₉H₅F₄N | Internal Database |
| Molecular Weight | 203.14 g/mol | [4] |
| Boiling Point | 92-93 °C / 4 mmHg (for 3-(trifluoromethyl)phenylacetonitrile) | [5] |
| Density | 1.187 g/mL at 25 °C (for 3-(trifluoromethyl)phenylacetonitrile) | [5] |
Core Reactivity Analysis
The reactivity of this compound can be systematically explored at three primary sites: the aromatic ring, the nitrile functionality, and the benzylic position.
"Molecule" [label="{ this compound | Aromatic Ring (C-F) | Nitrile Group (-CN) | Benzylic Position (-CH₂-)}", shape=record];
"SNAr" [label="Nucleophilic Aromatic\nSubstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transformations" [label="Nitrile Group\nTransformations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Functionalization" [label="Benzylic\nFunctionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Molecule":f1 -> "SNAr" [label=" Displacement of F⁻"]; "Molecule":f2 -> "Transformations" [label=" Reduction/Hydrolysis"]; "Molecule":f3 -> "Functionalization" [label=" Deprotonation/Alkylation"]; }
Key reactivity sites of the molecule.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of two strong electron-withdrawing groups (-F and -CF₃) ortho and para to each other significantly activates the aromatic ring for nucleophilic attack. The fluorine atom at the 3-position is the most likely site for substitution by a nucleophile.
Mechanistic Rationale: The SₙAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate. The rate-determining step is usually the formation of the Meisenheimer complex.
// Nodes Reactant [label="Substrate + Nu⁻"]; TS1 [label="Transition State 1", shape=box, style=dashed, color="#EA4335"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TS2 [label="Transition State 2", shape=box, style=dashed, color="#EA4335"]; Product [label="Product + F⁻"];
// Edges Reactant -> TS1 [label="Addition of Nucleophile\n(Rate-Determining)"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="Elimination of Fluoride"]; TS2 -> Product; }
Generalized SₙAr Mechanism.
Experimental Protocol: General Procedure for SₙAr with an Amine
-
Materials: this compound, amine nucleophile (e.g., pyrrolidine, morpholine), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.
-
Base: A base is required to neutralize the HF that is formed as a byproduct, driving the reaction to completion.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Transformations of the Nitrile Group
The cyano group is a versatile functionality that can be converted into other important chemical moieties, primarily primary amines and carboxylic acids.
The reduction of the nitrile to a primary amine is a fundamental transformation in drug discovery, as it introduces a basic center that can be crucial for biological activity and can serve as a handle for further derivatization.
Common Reducing Agents and Conditions:
| Reagent | Conditions | Comments |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | A powerful, non-selective reducing agent. Will also reduce other carbonyl functionalities. |
| Borane (BH₃ complexes) | THF, reflux | A milder alternative to LiAlH₄, often showing better functional group tolerance. |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C, PtO₂) | H₂ gas (from balloon to high pressure), various solvents (e.g., MeOH, EtOH, often with NH₃) | A widely used industrial method. The addition of ammonia can help to suppress the formation of secondary amine byproducts. |
Experimental Protocol: Reduction with LiAlH₄
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude primary amine.
-
Hydrolysis of the nitrile group provides the corresponding carboxylic acid, another key functional group in medicinal chemistry for forming amides, esters, and for its acidic properties.
Hydrolysis Conditions:
| Conditions | Reagents | Comments |
| Acidic | Concentrated H₂SO₄ or HCl in water or acetic acid, heat | A common and effective method. Can sometimes lead to the formation of the primary amide as a byproduct if the reaction is not driven to completion. |
| Basic | Aqueous NaOH or KOH, often with an alcohol co-solvent, heat | The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Procedure:
-
In a round-bottom flask, combine this compound with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture).
-
Heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
-
Functionalization of the Benzylic Position
The methylene protons of the -CH₂CN group are acidic due to the electron-withdrawing nature of both the adjacent aromatic ring and the nitrile group. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then be reacted with various electrophiles.
// Nodes Start [label="Substrate"]; Carbanion [label="Benzylic Carbanion\n(Resonance Stabilized)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Alkylated Product"];
// Edges Start -> Carbanion [label="+ Base\n- H⁺"]; Carbanion -> Product [label="+ Electrophile (E⁺)"]; }
Benzylic Functionalization Pathway.
Experimental Protocol: Benzylic Alkylation
-
Materials: this compound, a strong base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu)), an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide), and an anhydrous aprotic solvent (e.g., THF, DMF).
-
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Slowly add the base. If using NaH, hydrogen gas will evolve.
-
Stir the mixture for 30-60 minutes to allow for complete formation of the carbanion.
-
Slowly add the alkylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many nitriles and their reagents are toxic, and all reactions should be performed in a well-ventilated fume hood. For specific safety information, always consult the Safety Data Sheet (SDS) for the particular compound and any reagents used.
Conclusion
This compound is a highly versatile and reactive intermediate. Its unique electronic properties, stemming from the fluorine and trifluoromethyl substituents, allow for selective transformations at multiple sites on the molecule. A thorough understanding of its reactivity in nucleophilic aromatic substitution, nitrile group transformations, and benzylic functionalization is essential for its effective application in the synthesis of novel pharmaceuticals and materials. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in these fields.
References
A Comprehensive Technical Guide to the Stability and Storage of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Introduction
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. However, the very features that make this compound synthetically valuable also necessitate a thorough understanding of its stability profile to ensure its quality, efficacy, and safety throughout its lifecycle—from storage to application.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical properties that govern its stability, potential degradation pathways, and best practices for handling and long-term storage. Furthermore, this guide outlines a systematic approach to stability testing, enabling users to validate storage protocols and ensure the integrity of this critical reagent.
Physicochemical Properties and Inherent Stability
The stability of this compound is intrinsically linked to its molecular structure. The presence of the highly electronegative fluorine and trifluoromethyl groups on the phenyl ring significantly influences the reactivity of the entire molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [1][2] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 51-55 °C | [4] |
The trifluoromethyl group is known for its exceptional stability due to the strength of the carbon-fluorine bonds.[5] This group is generally resistant to chemical and thermal degradation.[5] However, the electron-withdrawing nature of both the fluoro and trifluoromethyl substituents can activate the phenyl ring and influence the reactivity of the benzylic protons and the nitrile group.
Factors Influencing the Stability of this compound
Several environmental factors can impact the long-term stability of this compound. Understanding and controlling these factors are paramount to preserving the compound's purity and preventing the formation of unwanted byproducts.
2.1. Temperature:
Elevated temperatures can provide the activation energy for potential degradation reactions. While the trifluoromethyl group itself is thermally robust, high temperatures can promote polymerization of nitriles or other unforeseen decomposition pathways, potentially leading to the release of toxic fumes such as hydrogen fluoride.[5][6] Therefore, storage at controlled, reduced temperatures is highly recommended. Most suppliers recommend refrigeration at 2-8°C.[1][7]
2.2. Light:
2.3. Moisture (Hydrolysis):
The nitrile group in this compound is a potential site for hydrolysis. In the presence of strong acids or bases, the nitrile can hydrolyze to the corresponding carboxylic acid or amide. While this reaction is typically slow at neutral pH, prolonged exposure to moisture, especially at elevated temperatures, could lead to the gradual formation of these impurities. The compound should be stored in a dry environment, and containers should be tightly sealed to prevent the ingress of atmospheric moisture.[4][8]
2.4. pH:
As mentioned, extremes in pH can catalyze the hydrolysis of the nitrile functional group. Contact with strong acids or bases should be avoided during storage and handling.
2.5. Oxidizing Agents:
Contact with strong oxidizing agents should be avoided as this can lead to unpredictable and potentially hazardous reactions.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. A proactive understanding of these pathways is crucial for developing appropriate analytical methods for stability monitoring.
Caption: Postulated degradation pathways for this compound.
Recommended Storage and Handling Procedures
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
4.1. Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[1][7]
-
Atmosphere: For optimal stability, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and oxygen.[9]
-
Container: Use tightly sealed, amber glass vials or bottles to protect from light and moisture.[4][6]
-
Location: Store in a dry, dark, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8]
4.2. Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][8]
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Cleaning: Clean up any spills promptly and dispose of waste according to institutional and local regulations.[4]
Protocol for a Comprehensive Stability Study
A well-designed stability study is essential to establish the shelf-life and confirm the recommended storage conditions for this compound. The following protocol outlines a systematic approach to conducting such a study.
5.1. Experimental Workflow:
Caption: Workflow for a stability study of this compound.
5.2. Step-by-Step Methodology:
-
Material Procurement: Obtain a batch of this compound with the highest possible purity and a certificate of analysis.
-
Initial Characterization (Time Zero):
-
Perform a comprehensive analysis of the initial material to establish baseline data.
-
Appearance: Record the physical state and color.
-
Purity Assay: Use a stability-indicating HPLC method (see section 6) to determine the initial purity.
-
Related Substances: Quantify any existing impurities.
-
-
Sample Preparation and Storage:
-
Aliquot the material into individual, sealed amber vials for each time point and storage condition to avoid repeated opening of a stock container.
-
Place the vials in stability chambers set to the desired conditions. Recommended conditions to test include:
-
Long-term: 2-8°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
-
Time Points:
-
Define the time points for pulling samples from the stability chambers. For example:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
-
Sample Analysis:
-
At each time point, retrieve the designated vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the same set of analytical tests as in the initial characterization.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Monitor for any significant changes in purity, appearance, or the formation of new degradation products.
-
A significant change is often defined as a >2% drop in purity or the appearance of any single degradant above 0.5%.
-
Analytical Methods for Stability Assessment
The development of a validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
6.1. Recommended HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is likely to provide good separation of the parent compound from its potential polar and non-polar degradants.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm) should be suitable.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method should be confirmed by forced degradation studies.
6.2. Forced Degradation Studies:
To ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Acidic Hydrolysis: Reflux in 0.1 M HCl.
-
Basic Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide.
-
Thermal Degradation: Heat the solid material at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the compound to UV light.
The resulting stressed samples are then analyzed by the HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Conclusion
This compound is a stable compound when stored under the appropriate conditions. By controlling temperature, light, and moisture, its degradation can be minimized, ensuring its quality and suitability for its intended use. The implementation of a robust stability testing program, underpinned by a validated, stability-indicating analytical method, is essential for any laboratory that handles or stores this important chemical intermediate for extended periods. The guidelines and protocols presented in this document provide a comprehensive framework for achieving this goal, thereby upholding the principles of scientific integrity and ensuring the reliability of experimental outcomes.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 247113-90-2 | 3-フルオロ-4-(トリフルオロメチル)フェニルアセトニトリル - フッ素医薬科学技術会社。 [fluoropharm.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Key Building Block for Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. This document delves into its synthesis, physicochemical properties, reactivity, and diverse applications, offering field-proven insights for researchers and developers.
Introduction: The Significance of Fluorinated Phenylacetonitriles
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design and materials science.[1][2] These modifications can profoundly influence a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] this compound belongs to this crucial class of fluorinated building blocks, offering a unique combination of reactive functionalities and desirable fluorine-imparted characteristics.[3] Its structural isomers, such as 3-(trifluoromethyl)phenylacetonitrile and 4-(trifluoromethyl)phenylacetonitrile, have demonstrated considerable utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide will focus on the synthesis, properties, and potential applications of the 3-fluoro-4-(trifluoromethyl) derivative, a compound poised for significant contributions in various chemical research and development sectors.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation and should be optimized and validated in a laboratory setting.
Step 1: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-fluoro-1-(trifluoromethyl)benzene dropwise.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if necessary) and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain 3-fluoro-4-(trifluoromethyl)aniline.
Step 3: Sandmeyer Reaction to Introduce the Acetonitrile Group
-
Dissolve the 3-fluoro-4-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., hydrobromic acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.
-
Extract the product with an organic solvent, wash the organic layer to remove impurities, dry it, and concentrate it.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of this compound and its isomers.
| Property | This compound | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| CAS Number | Not available | 2338-76-3[8] | 2338-75-2 |
| Molecular Formula | C₉H₅F₄N | C₉H₆F₃N[8] | C₉H₆F₃N |
| Molecular Weight | 203.14 g/mol | 185.15 g/mol [8] | 185.15 g/mol |
| Appearance | Predicted: Colorless liquid or solid | Colorless to almost colorless clear liquid[4] | Solid |
| Boiling Point | Predicted: Higher than isomers | 92-93 °C / 4 mmHg[8] | 131-132 °C / 20 mmHg |
| Melting Point | Not available | Not applicable | 47-49 °C |
| Density | Predicted: >1.2 g/mL | 1.187 g/mL at 25 °C[8] | Not available |
| Refractive Index | Not available | n20/D 1.4565[8] | Not available |
Spectroscopic Data (Predicted for the target molecule, with references to isomers):
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons (CH₂) would be expected around 3.8-4.2 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the nitrile carbon (around 115-120 ppm), and the methylene carbon.
-
¹⁹F NMR: A singlet for the CF₃ group and another signal for the fluorine atom on the aromatic ring would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch (around 2250 cm⁻¹), C-F stretches (in the 1100-1400 cm⁻¹ region), and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the CN group and fragments corresponding to the fluorinated aromatic ring.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its key functional groups: the nitrile, the activated methylene group, and the substituted aromatic ring.
Caption: Key reaction pathways for this compound.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Alpha-Methylene Group Reactivity: The protons on the methylene carbon are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.[9]
-
Aromatic Ring Substitution: The electron-withdrawing nature of the fluoro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution of the fluorine atom may be possible under certain conditions with strong nucleophiles.
Applications in Research and Development
This compound is a valuable building block for synthesizing more complex molecules with potential applications in several fields.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4] The trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.[2]
-
Agrochemicals: It is used in the formulation of agrochemicals, contributing to the enhanced efficacy of pesticides and herbicides.[4]
-
Materials Science: The unique properties imparted by the trifluoromethyl group, such as increased hydrophobicity and thermal stability, make this compound suitable for developing advanced polymers and coatings.[4] It can also be a precursor for n-type organic semiconductors.
-
Fluorinated Compounds Research: It serves as a versatile starting material for the synthesis of a wide range of fluorinated compounds.[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound and its structural isomers.
-
Hazards: Based on data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly promising and versatile fluorinated building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique combination of reactive sites and the beneficial properties conferred by its fluorine substituents make it a valuable tool for chemists and researchers. While detailed synthetic procedures for this specific isomer are not yet widely published, the proposed synthetic pathway provides a solid foundation for its laboratory-scale preparation. As the demand for advanced fluorinated molecules continues to grow, the importance of intermediates like this compound is set to increase, paving the way for new discoveries and innovations.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 8. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While a detailed historical account of its initial discovery is not prominently documented in publicly available literature, this guide elucidates a plausible and scientifically sound synthetic pathway, details its physicochemical properties, and explores its potential applications based on the established roles of analogous fluorinated compounds. This document serves as a valuable resource for researchers engaged in the synthesis and utilization of novel fluorinated building blocks for drug discovery and advanced material development.
Introduction: The Significance of Fluorinated Phenylacetonitriles
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern drug design and materials science.[1][2][3][4] The unique physicochemical properties imparted by these substituents—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make them invaluable for optimizing the performance of bioactive compounds and functional materials.[1][4]
This compound, with its distinct substitution pattern, represents a valuable scaffold for the synthesis of more complex molecules. The presence of both a fluorine and a trifluoromethyl group on the phenyl ring creates a unique electronic environment, influencing the reactivity and properties of the entire molecule. The nitrile functional group is a versatile synthetic handle, readily convertible into a variety of other functionalities, including amines, carboxylic acids, and amides, further expanding its utility as a chemical intermediate.
This guide will delve into the synthetic strategies for accessing this compound, its key properties, and its prospective applications, providing a solid foundation for its use in research and development.
A Plausible Synthetic Pathway: From Aryl Halide to Phenylacetonitrile
While the specific historical synthesis of this compound is not readily found in the literature, a robust and logical synthetic route can be constructed based on well-established organofluorine chemistry and cyanation methodologies. The proposed pathway commences with the commercially available 2-fluoro-1-(trifluoromethyl)benzene and proceeds through the key intermediate, 3-fluoro-4-(trifluoromethyl)bromobenzene.
Synthesis of the Key Intermediate: 3-Fluoro-4-(trifluoromethyl)bromobenzene
The synthesis of 3-fluoro-4-(trifluoromethyl)bromobenzene is a multi-step process involving nitration, reduction, bromination, and a Sandmeyer-type reaction. A patented method for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, provides a strong basis for this synthetic sequence.[5]
Step-by-Step Protocol:
-
Nitration: 2-fluoro-1-(trifluoromethyl)benzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 2-fluoro-5-nitro-1-(trifluoromethyl)benzene.
-
Reduction: The nitro group is subsequently reduced to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford 4-fluoro-3-(trifluoromethyl)aniline.
-
Bromination: The aniline derivative is then subjected to bromination to introduce a bromine atom at the ortho position to the amino group, resulting in 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.
-
Diazotization and Sandmeyer Reaction: The resulting aniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with a copper(I) bromide catalyst replaces the diazonium group with a bromine atom, yielding the desired 3-fluoro-4-(trifluoromethyl)bromobenzene.
Reaction Workflow Diagram:
Conversion to this compound
With the key intermediate in hand, the final step involves the introduction of the cyanomethyl group. Two primary methods are well-suited for this transformation: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[6][7]
Step-by-Step Protocol:
-
Reaction Setup: 3-Fluoro-4-(trifluoromethyl)bromobenzene is heated with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP.
-
Reaction Conditions: The reaction mixture is typically heated to a high temperature (150-200 °C) to facilitate the nucleophilic substitution.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and worked up to remove copper salts. The crude product is then purified by distillation or chromatography to yield this compound.
Reaction Mechanism Diagram:
Palladium-catalyzed cross-coupling reactions offer a milder and often more efficient alternative to the classical Rosenmund-von Braun reaction.[8][9][10][11][12] This method typically employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide or potassium ferrocyanide.
Step-by-Step Protocol:
-
Reaction Setup: A reaction vessel is charged with 3-Fluoro-4-(trifluoromethyl)bromobenzene, a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., dppf), a cyanide source (e.g., Zn(CN)2), and a solvent (e.g., DMF or DMAc).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The reaction temperature is typically lower than that required for the Rosenmund-von Braun reaction.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Catalytic Cycle Diagram:
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 247113-90-2 | Fluorochem |
| Molecular Formula | C9H5F4N | Fluorochem |
| Molecular Weight | 203.14 g/mol | Fluorochem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research and development, particularly in the synthesis of novel pharmaceuticals and agrochemicals.
Medicinal Chemistry
Fluorinated compounds are prevalent in a wide range of pharmaceuticals due to their ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1][2][3][4] Phenylacetonitrile derivatives, in particular, serve as key intermediates in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique electronic properties of this compound make it an attractive building block for the design of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals
The trifluoromethyl group is a common feature in many modern pesticides and herbicides.[13][14][15][16] Its presence can significantly enhance the biological activity and stability of agrochemical compounds. This compound can serve as a valuable intermediate for the synthesis of new crop protection agents with potentially improved efficacy and environmental profiles.
Materials Science
Aryl nitriles are also utilized as precursors for the synthesis of advanced materials, including organic semiconductors and liquid crystals.[17] The introduction of fluorine and trifluoromethyl groups can modulate the electronic and physical properties of these materials, leading to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and displays.
Conclusion
This compound is a valuable, albeit not extensively documented, fluorinated building block with significant potential for applications in medicinal chemistry, agrochemicals, and materials science. This technical guide has provided a plausible and well-supported synthetic pathway for its preparation, detailed its known physicochemical properties, and outlined its potential areas of application. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is expected to increase, making it a key target for further research and development.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract & Significance
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and modulators of other biological targets. Its unique substitution pattern—a fluorine atom ortho to a trifluoromethyl group and a phenylacetonitrile moiety—imparts specific electronic and conformational properties that are highly desirable for optimizing drug-receptor interactions, improving metabolic stability, and enhancing bioavailability. This document provides a comprehensive, field-tested guide for the multi-step synthesis of this valuable compound, starting from the commercially available precursor, 4-bromo-2-fluorobenzotrifluoride. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions required for a successful and scalable synthesis.
Synthetic Strategy Overview
The transformation of 4-bromo-2-fluorobenzotrifluoride into the target phenylacetonitrile derivative is not a direct conversion. A robust strategy involves a three-step sequence designed to construct the cyanomethyl (-CH2CN) group at the 4-position of the aromatic ring. This is achieved via a palladium-catalyzed cross-coupling reaction, followed by conversion of the resulting alcohol to a more reactive intermediate, and finally, nucleophilic substitution to install the nitrile.
The chosen pathway is as follows:
-
Heck-Type Coupling: A palladium-catalyzed reaction between 4-bromo-2-fluorobenzotrifluoride and 2-(allyloxy)ethanol introduces a C3-alkoxy chain. This modern coupling method is chosen for its efficiency and functional group tolerance.
-
Halogenation: The terminal alcohol of the coupled product is converted into a benzyl bromide. This step activates the benzylic position, transforming the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.
-
Cyanation: The final step involves the reaction of the benzyl bromide with sodium cyanide. This is a classic and highly effective SN2 reaction to form the carbon-carbon bond of the acetonitrile moiety, yielding the target product.
Below is a diagrammatic representation of the overall synthetic workflow.
Caption: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including a brominating agent (PBr₃), a highly toxic cyanide salt (NaCN), and flammable solvents. All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of 2-((3-Fluoro-4-(trifluoromethyl)phenyl)methoxy)ethan-1-ol
This step employs a palladium-catalyzed coupling reaction. The choice of tripalladium(II) acetate as the catalyst and tri(o-tolyl)phosphine as the ligand provides an efficient system for this transformation.
| Reagent/Parameter | Molar Eq. | Amount | Molecular Weight | Notes |
| 4-Bromo-2-fluorobenzotrifluoride | 1.0 | 2.59 g | 259.02 g/mol | Starting material |
| 2-(Allyloxy)ethanol | 1.5 | 1.53 g | 102.13 g/mol | Coupling partner |
| Palladium(II) Acetate | 0.02 | 45 mg | 224.50 g/mol | Catalyst |
| Tri(o-tolyl)phosphine | 0.04 | 122 mg | 304.37 g/mol | Ligand |
| Sodium Carbonate | 2.0 | 2.12 g | 105.99 g/mol | Base |
| Acetonitrile (Solvent) | - | 50 mL | - | Anhydrous grade |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzotrifluoride (2.59 g, 10 mmol), 2-(allyloxy)ethanol (1.53 g, 15 mmol), palladium(II) acetate (45 mg, 0.2 mmol), tri(o-tolyl)phosphine (122 mg, 0.4 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (50 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a colorless oil.
Protocol 2: Synthesis of 1-(Bromomethyl)-3-fluoro-4-(trifluoromethyl)benzene
The conversion of the primary alcohol to a benzyl bromide is a critical activation step. Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation.
| Reagent/Parameter | Molar Eq. | Amount (Theoretical) | Molecular Weight | Notes |
| Alcohol from Step 1 | 1.0 | 2.52 g | 252.19 g/mol | Substrate |
| Phosphorus Tribromide (PBr₃) | 0.4 | 1.08 g | 270.69 g/mol | Brominating agent |
| Tetrahydrofuran (THF) | - | 30 mL | - | Anhydrous grade |
Procedure:
-
Dissolve the alcohol (2.52 g, 10 mmol, assuming 100% yield from Step 1) in anhydrous THF (30 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (1.08 g, 4 mmol) dropwise via syringe over 15 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 50 mL of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude benzyl bromide, which is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
This final step involves a nucleophilic substitution with sodium cyanide. The use of a mixed solvent system (acetone/water) facilitates the dissolution of both the organic substrate and the inorganic cyanide salt.
| Reagent/Parameter | Molar Eq. | Amount (Theoretical) | Molecular Weight | Notes |
| Benzyl Bromide from Step 2 | 1.0 | 2.85 g | 285.02 g/mol | Substrate |
| Sodium Cyanide (NaCN) | 1.2 | 0.59 g | 49.01 g/mol | EXTREMELY TOXIC |
| Acetone | - | 40 mL | - | Solvent |
| Water | - | 10 mL | - | Co-solvent |
Procedure:
-
EXTREME CAUTION: Sodium cyanide is a potent poison. Handle only in a fume hood with appropriate PPE. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide) available.
-
In a 100 mL round-bottom flask, dissolve sodium cyanide (0.59 g, 12 mmol) in water (10 mL).
-
Add a solution of the crude benzyl bromide (2.85 g, 10 mmol) in acetone (40 mL).
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to yield this compound as a pure compound.
Mechanistic Considerations
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Simplified mechanisms for the key bond-forming steps.
In Step 2, the lone pair on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This converts the hydroxyl group into a good leaving group. A bromide ion, now displaced, acts as a nucleophile and attacks the benzylic carbon in an SN2 fashion to yield the benzyl bromide.
In Step 3, the cyanide anion (⁻CN) is a potent nucleophile that attacks the electrophilic benzylic carbon of the bromide intermediate. This proceeds via a classic SN2 transition state, displacing the bromide ion and forming the desired carbon-carbon bond of the final product.
Application Notes & Protocols: The Strategic Use of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Pharmaceutical Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. We explore the profound impact of its distinct structural motifs—the trifluoromethyl group, the fluorine atom, and the versatile nitrile functional group—on modern drug design. This guide elucidates the causality behind its use, moving beyond mere procedural steps to offer field-proven insights. Included are detailed, self-validating protocols for converting this key building block into high-value downstream intermediates, complete with quantitative data and safety considerations.
Introduction: A Building Block of Strategic Importance
This compound is a specialized chemical intermediate valued for the unique combination of its functional groups.[1] The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This building block offers a direct route to introduce a phenylacetic acid or phenethylamine scaffold bearing this powerful substitution pattern, making it an ideal starting point for creating novel pharmacologically active compounds.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 2338-76-3 (for the related 3-(Trifluoromethyl)phenylacetonitrile) | [1] |
| Molecular Formula | C₉H₅F₄N | Inferred |
| Molecular Weight | 203.14 g/mol | Inferred |
| Appearance | Colorless to almost colorless clear liquid (inferred) | [1] |
| Boiling Point | 92-93 °C @ 4 mmHg (for 3-(Trifluoromethyl)phenylacetonitrile) | [1] |
| Density | ~1.2-1.3 g/mL (inferred) | [1] |
The Scientific Rationale: Why Fluoro- and Trifluoromethyl Groups?
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is a deliberate design choice aimed at optimizing drug-like properties. These groups are not mere decorations; they are powerful tools for fine-tuning a molecule for success in a biological system.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with C-F can block metabolic oxidation by cytochrome P450 enzymes, significantly increasing a drug's half-life and reducing patient dosage.[2]
-
Increased Lipophilicity: The CF₃ group, in particular, substantially increases a molecule's lipid solubility (lipophilicity). This property is crucial for enhancing absorption, distribution, and the ability to cross biological membranes, such as the blood-brain barrier.[2]
-
Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of both F and CF₃ groups can significantly lower the pKa of nearby acidic or basic centers. This modulation can be critical for optimizing a drug's solubility, ionization state at physiological pH, and binding interactions with its target.
-
Improved Target Binding Affinity: The CF₃ group can engage in favorable hydrophobic and electrostatic interactions within a protein's binding pocket, enhancing binding affinity and selectivity for the intended biological target.[2]
Core Synthetic Transformations & Application Protocols
The true utility of this compound lies in the versatility of its nitrile group. This functional group serves as a gateway to two of the most valuable functionalities in pharmaceutical synthesis: the carboxylic acid and the primary amine. Below are detailed protocols for these critical transformations.
Protocol 1: Acid-Catalyzed Hydrolysis to [3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid
Objective: To convert the nitrile group into a carboxylic acid. This product is an essential intermediate for subsequent amide coupling reactions, a cornerstone of drug synthesis, to connect with other molecular fragments.[3][4]
Causality: Strong acidic conditions (e.g., aqueous sulfuric acid) facilitate the hydration of the nitrile triple bond, first to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. Heating is required to overcome the activation energy for both steps.
| Reagent/Material | Quantity | Moles | Notes |
| This compound | 10.0 g | 49.2 mmol | Starting Material |
| Sulfuric Acid (98%) | 50 mL | - | Reagent & Solvent |
| Deionized Water | 50 mL | - | Reagent & Solvent |
| Diethyl Ether | ~200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | As needed | - | For neutralization/extraction |
| 1M Hydrochloric Acid | As needed | - | For acidification |
| Anhydrous Magnesium Sulfate | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of deionized water to 50 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Starting Material: Once the acid solution has cooled, add 10.0 g (49.2 mmol) of this compound to the flask.
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Work-up & Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over 200 g of crushed ice in a large beaker with stirring.
-
Extraction (Basic): Transfer the aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 75 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Isolation of Product: Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer again with diethyl ether (2 x 50 mL) to remove neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl. A white precipitate of the carboxylic acid product should form.
-
Final Extraction & Drying: Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) will afford the pure [3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.[3]
Expected Outcome: A white to off-white solid with a typical yield of 85-95%.
Protocol 2: Reduction to 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine
Objective: To reduce the nitrile group to a primary amine. The resulting phenethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitter mimics and other bioactive molecules.[5][6]
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that provides hydride ions (H⁻) to reduce the polar carbon-nitrogen triple bond of the nitrile directly to a primary amine. The reaction is typically performed in an anhydrous ethereal solvent to prevent quenching of the highly reactive LiAlH₄.
| Reagent/Material | Quantity | Moles | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 3.7 g | 98.4 mmol | Reducing Agent (2.0 equiv.) |
| Anhydrous Tetrahydrofuran (THF) | 200 mL | - | Solvent |
| This compound | 10.0 g | 49.2 mmol | Starting Material |
| Deionized Water | 3.7 mL | - | Quenching Agent |
| 15% Sodium Hydroxide Solution | 3.7 mL | - | Quenching Agent |
| Deionized Water | 11.1 mL | - | Quenching Agent |
| Diethyl Ether | ~150 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a 500 mL three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 3.7 g (98.4 mmol) of LiAlH₄ and 100 mL of anhydrous THF.
-
Addition of Substrate: Dissolve 10.0 g (49.2 mmol) of this compound in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
3.7 mL of deionized water
-
3.7 mL of 15% aqueous NaOH
-
11.1 mL of deionized water This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield pure 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine.
Expected Outcome: A colorless oil or low-melting solid with a typical yield of 75-90%.
Synthetic Workflow and Downstream Applications
The products from the protocols above are not end-points but rather starting points for building complex molecular architectures. They enable access to vast chemical space through well-established synthetic routes.
As shown in Figure 2, the acetic acid derivative is primed for amide coupling reactions with diverse amine building blocks, while the amine derivative is ready for reactions like reductive amination or acylation. These pathways are fundamental in generating libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in optimizing a lead compound's efficacy and safety profile.[7]
Conclusion
This compound represents more than just a chemical; it is a strategic tool for embedding desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into drug candidates. Its value is realized through straightforward, high-yielding transformations of its nitrile handle into versatile carboxylic acid and amine intermediates. The protocols provided herein offer reliable and scalable methods for researchers to leverage this building block effectively, accelerating the discovery and development of next-generation therapeutics.
References
- 1. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | 238754-67-1 [sigmaaldrich.com]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 238754-67-1 [chemicalbook.com]
- 5. 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-amine | C10H12F3N | CID 54323564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[4-(Trifluoromethyl)phenyl]ethylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Role of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Next-Generation Agrochemicals
Introduction: The Imperative for Advanced Agrochemical Building Blocks
The escalating challenges of global food security, coupled with the evolution of pest and weed resistance, demand a continuous pipeline of innovative and effective agrochemicals. The design of these new active ingredients hinges on the strategic use of molecular building blocks that impart desirable physicochemical and biological properties. Among these, fluorinated synthons have gained prominence for their ability to enhance metabolic stability, binding affinity, and membrane permeability of the final product. This application note details the utility of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a high-value intermediate for the synthesis of novel pesticides, herbicides, and fungicides. We will explore the chemical rationale for its use and provide detailed protocols for its conversion into key agrochemical precursors.
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic profile. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the acidity of the benzylic protons and the reactivity of the aromatic ring. The fluorine atom further modulates these electronic effects and can enhance the binding interactions of the final molecule with its biological target. This dual functionalization makes this compound a particularly attractive starting material for creating a diverse library of potential agrochemical candidates.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 247113-90-2 | [1] |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Melting Point | 148 - 152 °C | [1] |
Core Applications in Agrochemical Synthesis: A Gateway to Potent Active Ingredients
This compound serves as a versatile precursor to a variety of functional groups essential for building complex agrochemical structures. The nitrile and the activated benzylic methylene group are the primary handles for synthetic transformations.
Workflow for Derivatization of this compound
The following diagram illustrates the key synthetic pathways originating from this compound to produce valuable intermediates for agrochemical discovery.
Caption: Key synthetic transformations of this compound.
Protocol 1: Hydrolysis to [3-Fluoro-4-(trifluoromethyl)phenyl]acetic Acid
The conversion of the nitrile moiety to a carboxylic acid is a fundamental transformation, yielding a versatile intermediate for the synthesis of amide and ester-based agrochemicals. This protocol is adapted from established methods for phenylacetonitrile hydrolysis.[2][3]
Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt. The electron-withdrawing nature of the fluoro and trifluoromethyl groups may influence the reaction rate, potentially requiring slightly more forcing conditions than unsubstituted phenylacetonitrile.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.15 g (0.05 mol) of this compound, 50 mL of deionized water, and 40 mL of concentrated sulfuric acid. Caution: Add the sulfuric acid slowly and with cooling, as the dilution is highly exothermic.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water and ice. This will precipitate the crude [3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with 100 mL of deionized water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude [3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure product.
Protocol 2: α-Alkylation of the Benzylic Carbon
The benzylic protons of this compound are acidic due to the electron-withdrawing effects of the nitrile and the substituted aromatic ring. This allows for deprotonation and subsequent alkylation, providing a route to more complex structures. This protocol is based on established base-promoted alkylation methods.[4]
Rationale: A strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) is used to deprotonate the benzylic carbon, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. The choice of solvent is critical; a non-protic solvent like toluene or THF is required to prevent quenching of the carbanion.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Anhydrous toluene (or THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer
-
Syringes for transfer of anhydrous solvent and reagents
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add 2.03 g (10 mmol) of this compound and 40 mL of anhydrous toluene. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Add 1.35 g (12 mmol) of potassium tert-butoxide to the solution in one portion. The solution may become colored, indicating the formation of the carbanion. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (12 mmol, 1.2 equivalents) via syringe. The reaction may be exothermic. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Separate the layers and extract the aqueous phase with an additional 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure α-alkylated product.
Significance in Modern Insecticide Design: The Isoxazoline Case Study
The isoxazoline class of insecticides, which includes commercial successes like fluralaner, fluxametamide, and isocycloseram, represents a major advancement in pest control.[5][6][7] These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[6] The synthesis of these complex molecules often relies on precursors containing substituted phenyl rings.
While this compound is not a direct named precursor in the publicly available synthesis routes for these specific commercial products, the derivatives accessible from it, such as the corresponding acetic acid and α-substituted analogs, are highly relevant intermediates for the synthesis of novel isoxazoline analogs. The unique electronic properties conferred by the 3-fluoro-4-(trifluoromethyl)phenyl moiety make it an attractive scaffold for medicinal chemists aiming to optimize the potency, spectrum, and safety profile of new insecticidal candidates.
Synthetic Pathway to a Hypothetical Isoxazoline Precursor
Caption: Proposed synthetic route to novel isoxazoline analogs.
Conclusion
This compound is a strategically important building block for the synthesis of advanced agrochemicals. Its unique electronic properties and the versatility of its nitrile and benzylic functional groups provide a robust platform for the creation of diverse molecular libraries. The protocols outlined in this note for its hydrolysis and α-alkylation represent fundamental and reliable methods for generating key intermediates. Researchers and scientists in the field of drug and pesticide discovery can leverage this synthon to accelerate the development of next-generation products with improved efficacy and safety profiles, thereby contributing to the future of sustainable agriculture.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An isoxazoline insecticide- Fluxametamide_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydrolysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the hydrolysis of 3-fluoro-4-(trifluoromethyl)phenylacetonitrile to synthesize 3-fluoro-4-(trifluoromethyl)phenylacetic acid. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the unique properties conferred by fluorine and trifluoromethyl functional groups. This document explores various hydrolysis methodologies, including acid-catalyzed, base-catalyzed, and enzymatic routes, offering in-depth explanations of the underlying chemical principles and experimental considerations. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Introduction: The Significance of Fluorinated Phenylacetic Acids in Drug Discovery
The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] These modifications can profoundly enhance the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5][6] The trifluoromethyl group, in particular, is a highly effective bioisostere for other chemical moieties and can significantly increase the lipophilicity and metabolic stability of a compound.[2][7][8][9][10]
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, analgesics, and compounds targeting the central nervous system.[11] Its strategic fluorination pattern makes it an attractive starting material for the development of novel therapeutics with improved efficacy and safety profiles. The hydrolysis of the corresponding nitrile, this compound, is a direct and efficient route to this important carboxylic acid intermediate.
Reaction Overview and Mechanistic Considerations
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be catalyzed by acid or base, or mediated by enzymes. The overall transformation involves the addition of two equivalents of water across the carbon-nitrogen triple bond.
Diagram of the General Hydrolysis Reaction
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 238754-67-1 [chemicalbook.com]
Application Notes and Protocols: Selective Reduction of the Nitrile Group in 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This document provides a comprehensive guide for the selective reduction of the nitrile group in 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile to the corresponding primary amine, 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Given the presence of sensitive fluoro and trifluoromethyl substituents on the aromatic ring, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, the choice of reduction methodology is paramount to avoid unwanted side reactions. This guide explores various established reduction protocols, detailing the underlying chemical principles, and provides step-by-step experimental procedures. Emphasis is placed on chemoselectivity, reaction optimization, and safety considerations.
Introduction: The Significance of Fluorinated Phenylethylamines
The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters and therapeutic agents. The introduction of fluorine and trifluoromethyl groups onto the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine, is a valuable building block for the synthesis of novel therapeutics. The primary challenge in its synthesis lies in the selective reduction of the nitrile group of this compound without affecting the C-F and C-CF3 bonds, which are susceptible to reduction under harsh conditions.
Strategic Approaches to Nitrile Reduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1] However, the presence of the electron-withdrawing fluoro and trifluoromethyl groups in this compound influences the reactivity of the nitrile group and the stability of the aromatic ring. Several classes of reducing agents can be employed, each with its own advantages and disadvantages.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, scalable, and often "green" method for nitrile reduction.[1] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO2).
-
Raney Nickel: This is a highly active catalyst for the hydrogenation of a wide range of functional groups, including nitriles.[2][3] It is particularly effective for the reduction of arylacetonitriles. However, its high reactivity can sometimes lead to over-reduction or side reactions, especially at elevated temperatures and pressures.[4] Careful control of reaction conditions is crucial.
-
Palladium on Carbon (Pd/C): While effective for many hydrogenations, Pd/C can sometimes be less efficient for nitrile reduction compared to Raney Nickel and may require higher pressures or temperatures.[1]
-
Platinum Oxide (PtO2): Also known as Adams' catalyst, PtO2 is a powerful hydrogenation catalyst that is often used for the reduction of aromatic rings. Its use for the selective reduction of a nitrile in the presence of an aromatic ring requires careful optimization to avoid dearomatization.
Metal Hydride Reagents
Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines.[5]
-
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a very strong and non-selective reducing agent that readily reduces nitriles to primary amines.[6][7] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[7][8] While highly effective, its high reactivity can be a drawback, and it is known to reduce a wide variety of functional groups.[6] Extreme caution is required during handling due to its pyrophoric nature upon contact with moisture.
-
Borane Complexes: Borane (BH3), typically used as a complex with tetrahydrofuran (BH3·THF) or dimethyl sulfide (BH3·SMe2), is a more selective reducing agent than LiAlH4.[9] It readily reduces carboxylic acids, amides, and nitriles.[9] Borane-catalyzed hydroboration of nitriles offers a metal-free alternative for the synthesis of primary amines. Recent studies have also explored the use of ammonia borane and amidoboranes for nitrile reductions.[10][11]
Diisobutylaluminum Hydride (DIBAL-H)
Diisobutylaluminum hydride (DIBAL-H) is a bulky and electrophilic reducing agent.[12] It is most commonly used for the partial reduction of esters and nitriles to aldehydes at low temperatures.[13][14][15][16] The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup.[13][15] To achieve complete reduction to the primary amine, different reaction conditions or a subsequent reduction step would be necessary, making it a less direct route for this specific transformation.
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Specific hazards associated with each reagent should be reviewed from the Safety Data Sheet (SDS) before use.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is often preferred for its scalability and operational simplicity. Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[17][18]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)[17]
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. The catalyst loading is typically 5-10% by weight relative to the nitrile. Wash the catalyst with the reaction solvent (e.g., methanol) three times to remove the water. This is done by decanting the water and resuspending the catalyst in the solvent. Caution: Do not allow the catalyst to become dry as it is pyrophoric.[17][18]
-
Reaction Setup: To a high-pressure reactor, add this compound (1.0 eq) and the washed Raney® Nickel catalyst. Add anhydrous methanol to achieve a suitable concentration (typically 0.1-0.5 M).
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or GC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition and should be disposed of properly.[17]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine. The product can be further purified by distillation under reduced pressure or by column chromatography.
Data Summary Table 1: Catalytic Hydrogenation Conditions
| Parameter | Value |
| Substrate | This compound |
| Reagent | Raney® Nickel (50% slurry) |
| Solvent | Methanol |
| H2 Pressure | 50-100 psi |
| Temperature | Room Temperature |
| Reaction Time | 4-12 h |
| Typical Yield | 85-95% |
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of the nitrile.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
This protocol is suitable for small-scale synthesis where high reactivity is desired. Extreme caution must be exercised when handling LiAlH4 as it reacts violently with water and is pyrophoric. [19]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na2SO4)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH4 (1.5-2.0 eq) and anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH4. This is a highly exothermic process and will generate hydrogen gas. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water (Fieser workup). A granular precipitate of aluminum salts should form.
-
Workup: Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Data Summary Table 2: LiAlH4 Reduction Conditions
| Parameter | Value |
| Substrate | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 h |
| Typical Yield | 90-98% |
Reaction Mechanism: LiAlH4 Reduction of a Nitrile
Caption: Mechanism of nitrile reduction by LiAlH4.
Chemoselectivity Considerations
The primary concern in the reduction of this compound is the potential for defluorination or reduction of the trifluoromethyl group.
-
Catalytic Hydrogenation: Under standard conditions (room temperature, moderate pressure), catalytic hydrogenation with Raney Nickel is generally chemoselective for the nitrile group. However, at higher temperatures and pressures, hydrodefluorination can occur.
-
LiAlH4: While a powerful reducing agent, LiAlH4 typically does not reduce aryl fluorides or trifluoromethyl groups under the mild conditions used for nitrile reduction.
-
Borane Complexes: Borane reagents are known for their chemoselectivity and are less likely to reduce the C-F and C-CF3 bonds.[20]
For substrates with multiple reducible functional groups, a careful selection of the reducing agent and reaction conditions is necessary to achieve the desired transformation.[21]
Conclusion
The reduction of this compound to 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine can be effectively achieved using either catalytic hydrogenation with Raney Nickel or reduction with lithium aluminum hydride. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. For larger scale synthesis, catalytic hydrogenation is generally preferred. For small-scale, rapid reductions, LiAlH4 is a viable option, provided that stringent safety precautions are followed. The protocols provided in this guide offer reliable starting points for the synthesis of this important fluorinated building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 17. englelab.com [englelab.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. nivina-bmc.com [nivina-bmc.com]
- 20. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Application Note: Quantitative Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Recognizing the critical need for robust and reliable analytical procedures in quality control and process monitoring, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). Each method is presented with a detailed protocol, from sample preparation to data analysis, and is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.
Introduction: The Analytical Imperative
This compound is a fluorinated aromatic compound of significant interest in medicinal and agricultural chemistry. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules synthesized from this intermediate. Consequently, ensuring the purity and concentration of this starting material is paramount to the quality, safety, and efficacy of the final product.
This application note serves as a comprehensive resource for the quantitative analysis of this compound. The methodologies detailed herein are designed to be both accurate and precise, providing a framework for in-process control, final product release testing, and stability studies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. While specific data for this compound is not extensively published, its properties can be inferred from its isomers, such as 3-(Trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile.
Table 1: Physicochemical Properties of Related Phenylacetonitrile Derivatives
| Property | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| Molecular Formula | C₉H₆F₃N | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol [3] | 185.15 g/mol [4][5] |
| Boiling Point | 92-93 °C @ 4 mmHg[3] | 131-132 °C @ 20 mmHg[5][6] |
| Form | Liquid[3] | Solid[5][6] |
| Density | 1.187 g/mL at 25 °C[3] | Not applicable |
Safety Precautions: this compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.
Method Selection: A Dichotomy of Approaches
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique suitable for routine quality control. Its primary advantages are its ability to analyze samples without derivatization and its compatibility with a wide range of sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity profiling. The mass spectrometer provides definitive structural confirmation of the analyte.
Caption: Selection logic for the analytical method.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a stability-indicating reversed-phase HPLC method for the quantification of this compound. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1][2][7][8][9]
Principle of the Method
The method utilizes a C18 stationary phase and a mobile phase of acetonitrile and water to separate the analyte from potential impurities. The analyte is quantified by UV detection at an appropriate wavelength. The choice of a C18 column is based on its wide applicability for the separation of moderately polar aromatic compounds.[1]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Degas the solution before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section describes a GC-MS method for the sensitive and selective quantification of this compound. This method is particularly useful for identifying and quantifying the analyte at low concentrations or in complex matrices.
Principle of the Method
The analyte is volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Experimental Protocol
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Dichloromethane (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
Volumetric flasks and pipettes.
-
Autosampler vials with inserts.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-300 m/z |
| Quantification Ion | To be determined from the mass spectrum of the standard |
Procedure:
-
Standard Solution Preparation (10 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Prepare a 1:10 dilution of this stock solution to obtain a 10 µg/mL working standard.
-
Sample Solution Preparation: Prepare the sample in dichloromethane to an expected concentration of approximately 10 µg/mL.
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify the analyte peak in the total ion chromatogram by its retention time and mass spectrum. Select a prominent, unique ion for quantification.
-
Calculation: Quantify the analyte using a calibration curve prepared from a series of standard solutions of known concentrations.
Sample Preparation
The choice of sample preparation technique is critical for accurate and precise results and depends on the sample matrix.
Liquid-Liquid Extraction (LLE)
LLE is a suitable method for extracting the analyte from aqueous matrices.
Protocol:
-
To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes and allow the layers to separate.
-
Carefully remove the organic layer and repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC) or dichloromethane (for GC-MS).
Solid-Phase Extraction (SPE)
SPE is an effective technique for cleaning up complex samples and concentrating the analyte.
Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described for LLE.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
Table 2: Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV and GC-MS. The detailed protocols and discussion of method validation principles are intended to provide researchers and drug development professionals with the tools necessary to implement robust and reliable analytical methods for this important chemical intermediate. The choice between the two primary methods will depend on the specific requirements of the analysis, with HPLC being well-suited for routine quality control and GC-MS offering higher sensitivity and definitive structural confirmation.
References
- 1. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(トリフルオロメチル)フェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 7. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 8. actascientific.com [actascientific.com]
- 9. scielo.br [scielo.br]
Authored by: Senior Application Scientist, Advanced Chromatography Division
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates exceptional specificity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and process monitoring. The protocol herein provides a self-validating system, grounded in established principles of analytical chemistry and regulatory guidelines, ensuring reliable and reproducible results for researchers and drug development professionals.
Introduction: The Analytical Challenge
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is required to accurately determine its purity and quantify any process-related impurities or degradants.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy. The primary challenge lies in developing a method that can effectively resolve the main analyte from structurally similar impurities, which may co-elute under suboptimal conditions. This note addresses this by leveraging the unique physicochemical properties of the analyte—specifically its aromaticity and hydrophobicity imparted by the trifluoromethyl group—to achieve a highly selective separation on a C18 stationary phase.
Method Development Rationale: A First-Principles Approach
The selection of the chromatographic parameters was driven by the chemical structure of this compound.
-
Column Chemistry Selection: The analyte is a moderately non-polar aromatic compound. A reverse-phase C18 (octadecylsilyl) column was chosen as the stationary phase. This provides a strong hydrophobic interaction mechanism, which is ideal for retaining and separating aromatic compounds from more polar impurities. A column with end-capping is recommended to minimize peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase Composition: A binary mobile phase consisting of an organic modifier (Acetonitrile) and an aqueous component (Ultrapure Water) was selected. Acetonitrile is an excellent solvent for this class of compounds and typically offers lower backpressure and better UV transparency compared to methanol. An isocratic elution was chosen for its simplicity, robustness, and suitability for routine quality control where the impurity profile is well-defined. The optimal ratio was determined experimentally to achieve a retention time (k') between 2 and 10, ensuring sufficient resolution without unnecessarily long run times.
-
Detection Wavelength: The presence of the phenyl ring provides strong chromophores suitable for UV detection. Based on UV spectral analysis of similar aromatic structures, a detection wavelength of 254 nm was selected. This wavelength offers a good balance of sensitivity for the main analyte and potential aromatic impurities. A photodiode array (PDA) detector is recommended during method development to screen for the optimal wavelength and assess peak purity.
-
System Suitability: To ensure the ongoing validity of the analysis, a system suitability test (SST) is incorporated. As per regulatory guidelines from the International Council for Harmonisation (ICH), SSTs are a critical component of a validated method. Key parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored to confirm the chromatographic system is performing as expected.
Experimental Workflow and Protocol
Materials and Reagents
| Item | Specification | Recommended Supplier |
| This compound | Reference Standard (>99.5% purity) | Sigma-Aldrich, Combi-Blocks |
| Acetonitrile (ACN) | HPLC Grade or higher | Fisher Scientific, VWR |
| Water | Type I Ultrapure (18.2 MΩ·cm) | In-house (e.g., Milli-Q® system) |
| Methanol | HPLC Grade (for cleaning) | Fisher Scientific, VWR |
| Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) | Pyrex, Kimble |
| Pipettes | Calibrated Micropipettes | Eppendorf, Gilson |
| HPLC Vials | 2 mL, Amber, with PTFE/Silicone septa | Agilent, Waters |
| Syringe Filters | 0.22 µm PVDF or PTFE | Millipore, Pall |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation Protocol
The following diagram illustrates the preparation workflow for standards and analytical samples.
Caption: Workflow for Standard and Sample Preparation.
Step-by-Step Protocol:
-
Prepare the Diluent: Mix HPLC-grade Acetonitrile and Ultrapure Water in a 60:40 volume ratio. Degas the solution by sonication or helium sparging.
-
Prepare the Standard Stock Solution (~500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL Class A volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to the mark with diluent.
-
Prepare the Working Standard Solution (~50 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL Class A volumetric flask and dilute to the mark with diluent.
-
Prepare the Sample Solution (~50 µg/mL): Prepare the sample in the same manner as the reference standard.
-
Filtration: Before injection, filter all solutions through a 0.22 µm syringe filter compatible with acetonitrile (e.g., PVDF or PTFE) into an HPLC vial.
HPLC Analysis Sequence
The logical flow for a typical analytical run should follow a structured sequence to ensure data integrity.
Caption: Recommended HPLC Injection Sequence.
System Suitability and Validation Criteria
To ensure the method is performing correctly for each run, the following system suitability criteria must be met based on five replicate injections of the working standard solution.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Indicates high column efficiency and good separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision and reproducibility of the injector and pump. |
Calculation of Purity
The purity of the sample is calculated as a percentage area of the main peak relative to the total area of all peaks detected.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For quantification against a reference standard (assay), the following formula is used:
Assay % = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
Where Conc_Standard and Conc_Sample are the concentrations of the working standard and sample solutions, respectively.
Conclusion and Best Practices
This application note provides a complete, ready-to-use HPLC method for the analysis of this compound. The method is simple, robust, and highly suitable for quality control environments.
Key Best Practices:
-
Always use freshly prepared mobile phase and filter it before use.
-
Ensure the column is properly equilibrated with the mobile phase until a stable baseline is achieved.
-
Perform regular system maintenance, including changing pump seals and filters, as recommended by the instrument manufacturer.
-
For stability studies, this method can serve as a foundation for a gradient method to resolve potential degradants that may appear over time.
Application Note: High-Throughput GC-MS Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile for Pharmaceutical Quality Control
Introduction
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this and other volatile and semi-volatile compounds in pharmaceutical manufacturing.[1] This application note presents a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and drug development professionals. The methodology outlined herein is designed to provide high specificity, accuracy, and precision, in line with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[2]
Challenges in the Analysis of Fluorinated Compounds
The analysis of fluorinated compounds by GC-MS can present unique challenges. The high reactivity of some fluorine-containing compounds can lead to interactions with the stationary phase of the GC column, potentially causing peak tailing and degradation.[3] Furthermore, the fragmentation of trifluoromethyl-substituted aromatic compounds in the mass spectrometer can be complex, requiring careful interpretation to ensure accurate identification.[4] This protocol is designed to mitigate these challenges through careful selection of the GC column and optimized MS parameters.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram:
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The goal is to efficiently extract the analyte from the sample matrix while minimizing interferences.[5]
Protocol for a Solid Dosage Form (e.g., Tablet):
-
Weighing: Accurately weigh a portion of the powdered tablet equivalent to a target concentration of the active pharmaceutical ingredient (API).
-
Extraction: Transfer the weighed powder to a volumetric flask. Add a suitable solvent such as methanol or acetonitrile to dissolve the analyte. Sonication can be used to ensure complete dissolution.[5]
-
Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any undissolved excipients.
-
Dilution: Dilute the filtered solution to a final concentration within the calibrated range of the instrument.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require further optimization based on the specific instrumentation and laboratory conditions.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for higher concentrations to avoid column overloading, while splitless injection provides higher sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of the analyte from potential impurities and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |
| Quadrupole Temp. | 150 °C | Maintains consistent mass filtering. |
| Electron Energy | 70 eV | The standard electron energy for generating reference mass spectra. |
| Scan Range | m/z 50-300 | Covers the expected mass range of the analyte and its fragments. |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode provides higher sensitivity and selectivity for quantitative analysis. |
Mass Spectral Fragmentation
The molecular ion (M+) is expected at m/z 203. Key fragmentation pathways likely include:
-
Loss of a fluorine atom: [M-F]+ at m/z 184.
-
Loss of the trifluoromethyl group: [M-CF3]+ at m/z 134.
-
Cleavage of the cyanomethyl group: [M-CH2CN]+, leading to a fluorinated and trifluoromethylated benzyl cation.
-
Formation of a tropylium-like ion: A common rearrangement in aromatic compounds.[6]
Caption: Predicted fragmentation pathway for this compound.
For quantitative analysis in SIM mode, the following ions are recommended for monitoring:
| Ion (m/z) | Designation |
| 203 | Quantifier (Molecular Ion) |
| 184 | Qualifier |
| 134 | Qualifier |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7][8] Key validation parameters and typical acceptance criteria are summarized below:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for the API. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as inlet temperature, flow rate, and oven ramp rate. |
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of this compound in a pharmaceutical setting. The detailed protocols for sample preparation, instrument parameters, and method validation serve as a valuable resource for researchers and quality control analysts. By following these guidelines, laboratories can achieve accurate and reliable results, ensuring the quality and consistency of pharmaceutical products containing this important intermediate.
References
- 1. impactfactor.org [impactfactor.org]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GCMS Section 6.9.5 [people.whitman.edu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Modern Medicinal Chemistry
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding interactions.[1][2] This guide delves into the specific utility of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a highly valuable and versatile building block. The presence of both a 3-fluoro and a 4-trifluoromethyl substituent on the phenylacetonitrile scaffold creates a unique electronic and steric profile, making it an attractive starting point for the synthesis of a new generation of targeted therapeutics. We provide an in-depth analysis of its strategic value, a representative synthetic protocol, and a detailed application protocol for its use in constructing complex bioactive molecules, aimed at researchers and drug development professionals.
The Strategic Value of the 3-Fluoro-4-(trifluoromethyl)phenyl Moiety
The combination of a fluorine atom at the meta-position and a trifluoromethyl group at the para-position to the acetonitrile sidechain is not coincidental; it is a deliberate design choice that imparts several advantageous properties to a parent molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life for drugs containing this moiety.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of both substituents significantly lowers the pKa of adjacent acidic or basic functional groups. This can be critical for optimizing the ionization state of a drug at physiological pH, impacting its solubility, permeability, and target engagement.
-
Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design. This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is crucial for targeting intracellular proteins or the central nervous system.[1]
-
Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, while the -CF3 group can participate in favorable dipole-dipole or hydrophobic interactions within a protein's binding pocket. This unique combination can lead to enhanced binding affinity and selectivity.[3]
Data Presentation: Key Physicochemical Parameters
| Property | Value / Description | Impact in Drug Design |
| Molecular Formula | C₉H₅F₄N | Provides the elemental composition.[4] |
| Molecular Weight | 203.14 g/mol | A relatively low molecular weight allows for further structural elaboration without violating Lipinski's Rule of Five.[4] |
| LogP (Predicted) | ~2.5 - 3.0 | Indicates significant lipophilicity, favorable for membrane permeability. |
| Key Functional Groups | Nitrile, Fluoro, Trifluoromethyl | The nitrile group is a versatile handle for chemical transformations (e.g., reduction to amine, hydrolysis to acid, formation of heterocycles). |
| Electronic Nature | Strongly electron-withdrawing | Influences the reactivity of the aromatic ring and the acidity of the benzylic protons. |
Synthesis of this compound: A Representative Protocol
While various synthetic routes exist for fluorinated aromatics, a common and reliable strategy involves the transformation of a commercially available aniline derivative. The following protocol is a representative, multi-step synthesis starting from 2-Fluoro-4-bromo-1-(trifluoromethyl)benzene.
Workflow for Synthesis
References
The Strategic Role of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile in the Synthesis of Advanced Enzyme Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design aimed at enhancing pharmacological profiles. The 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile scaffold has emerged as a highly valuable intermediate, providing a unique combination of electronic and steric properties that are instrumental in the development of potent and selective enzyme inhibitors. This technical guide elucidates the application of this key building block, with a particular focus on its utility in the synthesis of Janus Kinase (JAK) inhibitors, a class of therapeutics pivotal in the management of autoimmune diseases and myeloproliferative disorders.
The trifluoromethyl group (-CF3) is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes. When combined with a fluoro group, as in this compound, these effects are further modulated, offering chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is critical for its effective use in multi-step synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₄N | --INVALID-LINK-- |
| Molecular Weight | 203.14 g/mol | --INVALID-LINK-- |
| CAS Number | 220239-65-6 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a central role in immunity and hematopoiesis.[] Dysregulation of JAK signaling is implicated in a variety of diseases, making JAKs attractive targets for therapeutic intervention.[]
The 3-Fluoro-4-(trifluoromethyl)phenyl moiety is a key structural feature in several potent JAK inhibitors. Its presence can enhance binding to the ATP-binding pocket of the kinase and improve overall drug-like properties. The following sections outline a representative synthetic pathway and detailed protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine-based JAK inhibitor, leveraging this compound as a key starting material.
Proposed Synthetic Pathway
The synthesis of a pyrazolo[1,5-a]pyrimidine JAK inhibitor from this compound can be envisioned through a multi-step sequence. The core of this strategy involves the construction of a substituted pyrazole ring, which is then elaborated to the final pyrazolopyrimidine scaffold.
Caption: Proposed synthetic workflow for a JAK inhibitor.
Detailed Experimental Protocols
The following protocols are illustrative and based on established synthetic methodologies for analogous chemical transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl 3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxopropanoate (β-Ketoester)
This step involves a Claisen condensation of the starting phenylacetonitrile with diethyl carbonate to form the corresponding β-ketoester.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask.
-
To the stirred suspension, add a solution of this compound (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench with anhydrous ethanol, followed by the slow addition of water.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.
Protocol 2: Synthesis of 5-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
The synthesized β-ketoester is then cyclized with hydrazine to form the key aminopyrazole intermediate.
Materials:
-
Ethyl 3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the β-ketoester (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the aminopyrazole.
Protocol 3: Construction of the Pyrazolo[1,5-a]pyrimidine Core and Final Functionalization
The aminopyrazole is then reacted with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, leads to the final JAK inhibitor. The specific reagents and conditions for these steps will depend on the desired final structure of the inhibitor.[2][3]
The JAK-STAT Signaling Pathway and Inhibition
Understanding the mechanism of action of JAK inhibitors requires a comprehension of the signaling pathway they target.
Caption: Inhibition of the JAK-STAT signaling pathway.
By binding to the ATP-binding site of JAKs, inhibitors prevent the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade downstream of the cytokine receptor leads to a reduction in the transcription of pro-inflammatory genes, thereby exerting a therapeutic effect in autoimmune and inflammatory diseases.
Conclusion
This compound represents a strategically important building block in the synthesis of complex, biologically active molecules. Its unique electronic and steric properties make it an ideal starting material for the development of enzyme inhibitors, particularly in the context of kinase-targeted therapies. The synthetic protocols and pathways outlined in this guide provide a framework for researchers to leverage this versatile intermediate in the discovery and development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of such fluorinated intermediates in medicinal chemistry is set to expand further.
References
Application Notes: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a Novel Building Block for High-Performance Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the prospective applications of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. While direct literature on this specific isomer's role in materials science is emerging, we leverage established principles and analogous applications of related isomers to propose its use as a potent building block for next-generation organic semiconductor materials. We present a detailed, scientifically grounded protocol for the synthesis of a novel n-type organic semiconductor, highlighting the unique structural and electronic contributions of the fluorine and trifluoromethyl substituents.
Introduction: The Strategic Advantage of Fluorination in Organic Materials
The deliberate incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern materials design. These substitutions impart a unique combination of properties, including enhanced thermal stability, improved resistance to chemical degradation, and profound alterations to electronic characteristics.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system. This is a critical design feature for creating efficient n-type (electron-transporting) organic semiconductors, which are essential components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
This compound is an aromatic building block that strategically positions these powerful functional groups. The nitrile group (CN) provides a versatile chemical handle for established synthetic transformations, such as Knoevenagel condensation reactions, to extend conjugation and build larger molecular architectures.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/solid | N/A |
| Boiling Point | Not specified; Isomers boil >90°C at reduced pressure | [2] |
| Key Functional Groups | Nitrile (-CN), Fluoro (-F), Trifluoromethyl (-CF₃) | N/A |
Proposed Application: Synthesis of an n-Type Organic Semiconductor
We propose the use of this compound as a key precursor for synthesizing cyano-substituted distyrylbenzene derivatives. This class of materials has shown promise for n-type semiconductor applications.[1] The synthetic pathway leverages a base-catalyzed Knoevenagel condensation between the phenylacetonitrile derivative and an aromatic dialdehyde.
The rationale for this application is threefold:
-
Electron-Deficient Core: The combined electron-withdrawing strength of the -F, -CF₃, and -CN groups will create a highly electron-deficient π-conjugated system, facilitating stable electron injection and transport.
-
Molecular Packing: The fluorine substitution can influence solid-state packing through non-covalent interactions (e.g., F···H or F···S contacts), potentially leading to more ordered thin films and improved charge mobility.
-
Processability: The trifluoromethyl group can enhance solubility in common organic solvents, simplifying material purification and device fabrication via solution-based methods.
Proposed Synthetic Scheme
The diagram below outlines the proposed reaction to synthesize a novel semiconductor, designated TFPN-DSB (this compound Distyrylbenzene).
Caption: Proposed synthesis of TFPN-DSB via Knoevenagel condensation.
Experimental Protocol: Synthesis of TFPN-DSB
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the proposed TFPN-DSB semiconductor.
Disclaimer: This is a prospective protocol based on established chemical principles. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reactants:
-
This compound (Purity ≥ 98%)
-
Terephthaldehyde (Purity ≥ 99%)
-
Potassium tert-butoxide (t-BuOK, 1.0 M solution in THF)
-
-
Solvents:
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (ACS Grade)
-
Hexanes (ACS Grade)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
References
Application Note & Protocol: A Robust Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile and Its Derivatives for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a critical building block in the development of novel pharmaceutical agents. The protocol details a reliable and scalable synthetic route, followed by methods for the derivatization of the nitrile functional group. This application note is designed for researchers, medicinal chemists, and process development scientists. The methodologies have been structured to not only provide step-by-step instructions but also to offer insights into the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into molecular scaffolds is a well-established strategy in modern drug design. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The this compound moiety, in particular, is a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and modulators of ion channels.
This guide focuses on a classic and efficient synthetic approach, the Sandmeyer reaction, to produce high-purity this compound, and subsequently explores its conversion into valuable derivatives.
Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of aryl amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This reaction is particularly well-suited for the synthesis of aryl nitriles.[3][4] The overall process begins with the diazotization of 3-fluoro-4-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Reaction Scheme Overview
Figure 1: General workflow for the synthesis of this compound utilizing the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is presented in two distinct stages: the formation of the aryl diazonium salt and the subsequent cyanation reaction.
Materials and Reagents
| Reagent | Grade | Recommended Supplier (Example) | CAS Number |
| 3-Fluoro-4-(trifluoromethyl)aniline | ≥98% | Sigma-Aldrich | 367-26-0 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | 7632-00-0 |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | 7647-01-0 |
| Copper(I) Cyanide (CuCN) | 99% | Alfa Aesar | 544-92-3 |
| Potassium Cyanide (KCN) | ≥97% | Acros Organics | 151-50-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated Sodium Bicarbonate (aq) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Deionized Water | - | - | 7732-18-5 |
Step-by-Step Methodology
Part A: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline
-
Reaction Setup: In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a digital thermometer, combine 3-Fluoro-4-(trifluoromethyl)aniline (25.0 g, 139.6 mmol) with deionized water (100 mL) and concentrated hydrochloric acid (35 mL).
-
Homogenization and Cooling: Stir the mixture vigorously until a fine slurry is obtained. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Maintaining this low temperature is critical for the stability of the resulting diazonium salt.
-
Diazotization: Dissolve sodium nitrite (10.6 g, 153.6 mmol) in deionized water (40 mL). Add this solution dropwise via the dropping funnel to the aniline slurry over approximately 45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a change in the color of the solution to a pale yellow.
Part B: Cyanation via Sandmeyer Reaction
-
Preparation of Cyanating Agent: In a separate 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a heating mantle, dissolve copper(I) cyanide (16.2 g, 180.5 mmol) and potassium cyanide (22.7 g, 348.7 mmol) in deionized water (150 mL). Gently heat the mixture to 60-70 °C to facilitate dissolution.
-
Addition of Diazonium Salt: Carefully and slowly, add the cold diazonium salt solution from Part A to the warm cyanating solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction Progression: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 1.5 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to ambient temperature.
-
Transfer the mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL), followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Anticipated Results and Characterization
| Parameter | Expected Result |
| Yield | 70-80% |
| Appearance | Colorless to light yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (d, J = 8.2 Hz, 1H), 7.62 (dd, J = 8.2, 2.1 Hz, 1H), 3.82 (s, 2H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.4 (s, 3F, CF₃), -112.9 (s, 1F, Ar-F) |
| Purity (by GC-MS) | >98% |
Synthesis of Derivatives: Unlocking Further Chemical Space
The nitrile functionality of this compound serves as a versatile precursor for a range of valuable derivatives.
Figure 2: Key synthetic routes for the derivatization of this compound.
Protocol: Hydrolysis to 2-(3-Fluoro-4-(trifluoromethyl)phenyl)acetic acid
-
Reaction: In a round-bottom flask, combine this compound (10.0 g, 49.2 mmol) with a mixture of concentrated sulfuric acid (20 mL) and water (20 mL).
-
Heating: Heat the mixture to reflux (approximately 120-130 °C) for 5 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum to yield the desired carboxylic acid.
Protocol: Reduction to 2-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) (2.8 g, 73.8 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (10.0 g, 49.2 mmol) in anhydrous THF (50 mL) dropwise.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (2.8 mL), 15% aqueous sodium hydroxide (2.8 mL), and then water (8.4 mL).
-
Isolation: Filter the resulting solids and wash thoroughly with THF. The filtrate is then concentrated under reduced pressure to yield the primary amine.
Safety and Handling
-
Cyanide Compounds: Both copper(I) cyanide and potassium cyanide are highly toxic. All manipulations involving these reagents must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory. A cyanide antidote kit should be readily accessible.
-
Strong Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with extreme care and appropriate PPE.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and away from any sources of moisture.
-
General Precautions: It is recommended to review the Safety Data Sheets (SDS) for all chemicals used in this protocol prior to commencing any experimental work.
Conclusion
The protocols detailed in this application note offer a proven and efficient methodology for the synthesis of this compound and its subsequent conversion to key derivatives. By adhering to these procedures and safety precautions, researchers can reliably produce these valuable intermediates for their drug discovery and development programs.
References
Experimental procedure for nitration of 2-fluoro-1-(trifluoromethyl)benzene
Application Note & Protocol
Topic: Regioselective Nitration of 2-Fluoro-1-(trifluoromethyl)benzene: A Detailed Experimental Guide
For: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Value of Nitrated Benzotrifluorides
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, serving as a gateway to a vast array of functional group transformations.[1] When applied to highly functionalized scaffolds such as 2-fluoro-1-(trifluoromethyl)benzene, this reaction produces versatile intermediates crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The resulting nitroaromatics are precursors to anilines, which are fundamental building blocks in medicinal chemistry.[2]
The substrate, 2-fluoro-1-(trifluoromethyl)benzene, presents a unique challenge and opportunity in electrophilic aromatic substitution. It possesses two strongly deactivating, yet competing, directing groups: the fluorine atom (-F) and the trifluoromethyl group (-CF₃). The -F group, while deactivating, is an ortho, para-director, whereas the potent electron-withdrawing -CF₃ group is a strong deactivator and a meta-director.[3][4] Understanding and controlling the regiochemical outcome of the nitration of this substrate is therefore a subject of significant synthetic interest.
This application note provides a comprehensive, field-proven protocol for the nitration of 2-fluoro-1-(trifluoromethyl)benzene. It delves into the mechanistic rationale for the reaction conditions, outlines critical safety procedures, and details methods for product isolation and characterization.
Mechanistic Insight & Regioselectivity
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid, which acts as a catalyst.[1][6][7]
The electron-rich π-system of the aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] Aromaticity is subsequently restored by the loss of a proton.[6]
For 2-fluoro-1-(trifluoromethyl)benzene, the regioselectivity is dictated by the combined electronic effects of the two substituents:
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the ring towards electrophilic attack, particularly at the ortho and para positions (C6, C4, and C2).[4] Consequently, it directs incoming electrophiles to the meta positions (C3 and C5).
-
Fluorine Atom (-F): As a halogen, fluorine is also deactivating due to its inductive effect. However, it possesses lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions (C3 and C5).
The directing effects converge on positions C3 and C5. The -CF₃ group strongly disfavors substitution at C4 and C6. Therefore, the reaction is expected to yield a mixture of two primary regioisomers: 2-fluoro-1-nitro-5-(trifluoromethyl)benzene and 2-fluoro-1-nitro-3-(trifluoromethyl)benzene . The precise ratio of these isomers is sensitive to reaction conditions, particularly temperature.[9]
Critical Safety Protocols
Nitration reactions are highly exothermic and involve corrosive, oxidizing acids.[10][11] Strict adherence to safety protocols is mandatory to mitigate risks of runaway reactions, explosions, and severe chemical burns.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[14]
-
Ventilation: All operations must be performed inside a certified chemical fume hood with sufficient airflow to prevent the accumulation of toxic nitrogen oxide gases.[12]
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[13][15] They must be handled with extreme care. Prepare the nitrating mixture ("mixed acid") by adding the sulfuric acid to the nitric acid slowly while cooling in an ice bath. Never add nitric acid to sulfuric acid in reverse order without cooling , as this can lead to a dangerous temperature spike.
-
Temperature Control: The reaction is highly exothermic.[10] Maintain strict control over the reaction temperature using an ice/salt bath. A sudden increase in temperature can lead to a runaway reaction and the formation of dangerous, unstable polynitrated byproducts.
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. This dissipates heat and dilutes the strong acids. Never add water directly to the concentrated acid mixture.
Experimental Procedure
This protocol details the nitration on a laboratory scale. All glassware should be thoroughly dried before use.
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-1-(trifluoromethyl)benzene | ≥98% | Standard chemical supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | |
| Brine (Saturated NaCl) | Aqueous solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | |
| Crushed Ice | ||
| Silica Gel | 60 Å, 230-400 mesh |
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Protocol
A. Preparation of the Nitrating Mixture
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add concentrated nitric acid (70%, 5.0 mL).
-
Cool the flask in an ice/salt bath to 0 °C.
-
While stirring vigorously, slowly add concentrated sulfuric acid (98%, 15.0 mL) dropwise using a Pasteur pipette. Maintain the temperature of the mixture below 10 °C throughout the addition.[5] This resulting "mixed acid" is the nitrating agent.
B. Nitration Reaction
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-1-(trifluoromethyl)benzene (5.0 g, 27.8 mmol).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add the pre-cooled mixed acid from step A to the flask dropwise over 30-45 minutes using a dropping funnel.[16]
-
Crucial Step: Carefully monitor the internal temperature and ensure it does not exceed 5-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
C. Work-up and Isolation
-
Prepare a 500 mL beaker containing approximately 200 g of crushed ice.
-
With vigorous stirring, slowly and carefully pour the reaction mixture from the flask onto the crushed ice.
-
Allow the ice to melt completely. The product will separate as an oily layer.
-
Transfer the entire mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).[16]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, vent frequently to release CO₂ pressure ), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil.
D. Purification
-
The primary isomers formed are often separable by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Alternatively, for larger scales or if the isomers have very similar polarities, fractional distillation under reduced pressure may be employed.[17]
Workflow Visualization
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. unwisdom.org [unwisdom.org]
- 4. columbia.edu [columbia.edu]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. vpscience.org [vpscience.org]
- 12. youtube.com [youtube.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.com [ehs.com]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 16. cerritos.edu [cerritos.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our goal is to provide you with in-depth technical guidance rooted in established chemical principles and field-proven insights.
Introduction
This compound is a key building block in medicinal chemistry and agrochemical research. The presence of both fluorine and a trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] However, the synthesis of this molecule can be challenging, often leading to issues with yield and purity. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and strategically different approaches to synthesizing this compound:
-
Route A: Cyanation of a Benzyl Halide: This involves the nucleophilic substitution of a halide (typically bromide) on 3-fluoro-4-(trifluoromethyl)benzyl halide with a cyanide salt. This is a straightforward approach if the starting benzyl halide is readily available.
-
Route B: Sandmeyer Reaction: This classic transformation involves the diazotization of 3-fluoro-4-(trifluoromethyl)aniline followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the desired nitrile.[2][3] This route is advantageous when the corresponding aniline is the more accessible precursor.
Q2: What are the key safety precautions when working with cyanide reagents?
A2: All manipulations involving cyanide salts (e.g., NaCN, KCN, CuCN) or hydrogen cyanide (HCN) must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. It is crucial to avoid the acidification of cyanide waste, as this will generate highly toxic HCN gas. A dedicated cyanide quenching solution (e.g., alkaline hypochlorite) should be readily available.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any potential byproducts. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Scenario: After performing the synthesis, TLC or GC analysis shows a significant amount of unreacted starting material and minimal product formation.
dot
Caption: Troubleshooting workflow for low product yield.
For Route A: Cyanation of Benzyl Halide
-
Potential Cause: Inactive Cyanide Salt.
-
Explanation: Alkali metal cyanides are hygroscopic and can become deactivated upon exposure to moisture.
-
Solution: Use freshly opened, anhydrous cyanide salt. If necessary, dry the cyanide salt in a vacuum oven before use. Finely grinding the salt can also increase its reactivity.
-
-
Potential Cause: Low Reactivity of the Benzyl Halide.
-
Explanation: Benzyl chlorides are less reactive than benzyl bromides or iodides in SN2 reactions.
-
Solution: If using a benzyl chloride, consider converting it to the more reactive benzyl bromide or iodide via the Finkelstein reaction.
-
-
Potential Cause: Inappropriate Solvent.
-
Explanation: The choice of solvent is critical for the solubility of the cyanide salt and the reaction rate.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents effectively solvate the cation of the cyanide salt, leaving a "naked" and more nucleophilic cyanide anion.[4]
-
For Route B: Sandmeyer Reaction
-
Potential Cause: Incomplete Diazotization.
-
Explanation: The formation of the diazonium salt from the aniline is a critical step that requires careful temperature control.
-
Solution: Ensure the reaction temperature is maintained between 0 and 5 °C during the dropwise addition of the sodium nitrite solution.[1] Use a slight excess of sodium nitrite to ensure complete conversion of the aniline.
-
-
Potential Cause: Decomposition of the Diazonium Salt.
-
Explanation: Aryl diazonium salts are often unstable at elevated temperatures and can decompose before reacting with the copper(I) cyanide.
-
Solution: Use the freshly prepared, cold diazonium salt solution immediately in the subsequent cyanation step. Avoid letting the solution warm up.
-
-
Potential Cause: Inactive Copper(I) Cyanide.
-
Explanation: The quality of the copper(I) cyanide is crucial for the success of the Sandmeyer reaction.
-
Solution: Use high-purity, freshly purchased copper(I) cyanide. If the quality is suspect, it can be prepared fresh from copper(II) sulfate and sodium cyanide.
-
Issue 2: Formation of Significant Byproducts
Scenario: TLC or GC analysis shows the desired product along with one or more significant impurity spots.
dot
Caption: Troubleshooting workflow for byproduct formation.
For Route A: Cyanation of Benzyl Halide
-
Potential Cause: Formation of Isocyanide.
-
Explanation: The cyanide ion is an ambident nucleophile and can attack via the carbon or the nitrogen atom. While attack through carbon is generally favored, the formation of the isocyanide byproduct can be significant under certain conditions.
-
Solution: The choice of solvent can influence the C/N selectivity. Using a less polar solvent or a two-phase system with a phase-transfer catalyst can sometimes favor the formation of the nitrile.
-
-
Potential Cause: Elimination Reactions.
-
Explanation: If the reaction temperature is too high, or if the cyanide salt is sufficiently basic, an E2 elimination reaction can occur, leading to the formation of stilbene derivatives, especially if there are impurities.
-
Solution: Maintain a moderate reaction temperature. If elimination is a persistent issue, consider using a less basic cyanide source, such as acetone cyanohydrin with a mild base.
-
For Route B: Sandmeyer Reaction
-
Potential Cause: Formation of Phenol.
-
Explanation: The diazonium salt can react with water to form a phenol, especially if the reaction mixture is allowed to warm up or if the acidity is not well-controlled.
-
Solution: Maintain strict temperature control (0-5 °C) throughout the process. Ensure the diazonium salt solution is added to the copper(I) cyanide solution and not the other way around to maintain a high concentration of the desired nucleophile.
-
-
Potential Cause: Formation of Aryl Halide.
-
Explanation: If the diazotization is carried out in the presence of halide ions (e.g., from HCl), the corresponding aryl halide can be formed as a byproduct.
-
Solution: While some acid is necessary for diazotization, using an acid with a non-nucleophilic counter-ion, such as sulfuric acid or tetrafluoroboric acid, can minimize the formation of aryl halide byproducts.
-
Experimental Protocols
Protocol A: Cyanation of 3-Fluoro-4-(trifluoromethyl)benzyl Bromide
dot
Caption: Workflow for the cyanation of benzyl bromide.
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Highly toxic.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol B: Sandmeyer Reaction of 3-Fluoro-4-(trifluoromethyl)aniline
dot
Caption: Workflow for the Sandmeyer reaction.
-
Diazotization:
-
Dissolve 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution. Effervescence (N2 gas) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture, and perform a standard work-up involving extraction with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer, dry, and concentrate. Purify the crude product as described in Protocol A.
-
Data Summary
| Parameter | Route A: Cyanation | Route B: Sandmeyer |
| Starting Material | 3-Fluoro-4-(trifluoromethyl)benzyl halide | 3-Fluoro-4-(trifluoromethyl)aniline |
| Key Reagents | NaCN or KCN | NaNO2, CuCN |
| Typical Yields | 70-90% | 60-80% |
| Key Advantages | Simpler procedure, fewer steps | Readily available starting material (aniline) |
| Potential Issues | Isocyanide formation, halide reactivity | Diazonium salt instability, phenol formation |
References
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the purification of this versatile fluorinated building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for successful downstream applications.[1]
This guide is structured to offer direct, actionable advice in a question-and-answer format, addressing specific issues you may face in your laboratory work.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [2] |
| Molecular Weight | 203.14 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 92-93 °C at 4 mmHg | |
| Density | Approximately 1.26 g/mL | [1] |
| CAS Number | 247113-90-2 | [2] |
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: My final product is contaminated with a starting material, 3-Fluoro-4-(trifluoromethyl)benzyl bromide.
Root Cause Analysis: This is a common issue stemming from incomplete reaction or inefficient separation of the product from the unreacted benzyl bromide. The boiling points of the two compounds may be close enough to complicate simple distillation.
Solution Pathway:
-
Aqueous Workup: Before distillation, wash the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate (5%) to neutralize any acidic impurities.[3] Follow this with a water wash to remove any residual salts.[3] This step can help to remove some polar impurities and prepare the mixture for distillation.
-
Fractional Distillation: A simple distillation may not be sufficient. Employ fractional distillation under reduced pressure.[3]
-
Apparatus: Use a fractionating column with a suitable packing material, such as Raschig rings or Vigreux indentations, to increase the number of theoretical plates.
-
Procedure: Heat the mixture gently and collect the fractions carefully. Discard the initial forerun, which may contain lower-boiling impurities.[3] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (92-93 °C at 4 mmHg).
-
-
Purity Assessment: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of the starting material.
Issue 2: The purified product appears discolored (yellow or brown).
Root Cause Analysis: Discoloration often indicates the presence of impurities formed through side reactions or decomposition. Overheating during distillation is a frequent cause of such degradation. Phenylacetonitriles can be sensitive to prolonged heating.[4]
Solution Pathway:
-
Vacuum Distillation: To minimize thermal stress on the compound, perform the distillation under a higher vacuum (lower pressure). This will reduce the boiling point and lessen the risk of decomposition.
-
Column Chromatography: If distillation fails to remove the colored impurities, column chromatography is an effective alternative.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC). A common starting point for similar compounds is a 19:1 to 4:1 ratio of hexanes to ethyl acetate.[5]
-
Monitoring: Monitor the elution of the compound using TLC to ensure proper separation from the colored impurities.
-
Issue 3: The yield of the purified product is significantly lower than expected.
Root Cause Analysis: Low yields can result from several factors, including incomplete reactions, mechanical losses during transfers, or overly aggressive purification steps. In the context of purification, significant product loss can occur in the mother liquor during recrystallization if the solvent is not chosen carefully.[3]
Solution Pathway:
-
Optimize Recrystallization (if applicable): While this compound is a liquid at room temperature, recrystallization might be employed for a solid derivative or if it solidifies at lower temperatures.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3]
-
Cooling Process: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
-
Efficient Extraction: During the workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
-
Careful Fraction Collection: During distillation, collect fractions judiciously. A broad boiling range may indicate a mix of product and impurities. It might be necessary to collect narrower fractions and analyze them separately to maximize the recovery of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of this compound after purification?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) can provide structural confirmation and detect non-volatile impurities. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity determination.[6]
Q2: How should I properly store the purified this compound?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area.[7] Keep the container tightly sealed to prevent moisture ingress and evaporation.[7] For long-term storage, refrigeration at 2-8 °C is advisable.[1]
Q3: Can I use column chromatography as the primary purification method instead of distillation?
A3: Yes, column chromatography can be used as the primary purification method, especially for smaller-scale purifications or when dealing with heat-sensitive impurities. It offers excellent separation capabilities. However, for larger quantities, distillation is often more practical and economical. The choice between the two methods depends on the scale of your synthesis and the nature of the impurities present.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol outlines the purification of liquid this compound containing impurities with boiling points close to the main component.
Methodology:
-
Washing: Transfer the crude product to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution and shake, venting frequently. Separate the layers and discard the aqueous layer. Repeat with a deionized water wash until the aqueous layer is neutral.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filtration: Filter the dried product into a round-bottom flask suitable for distillation.
-
Distillation Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a column packed with Raschig rings. Connect the apparatus to a vacuum pump with a cold trap.
-
Distillation: Begin heating the flask gently.
-
Discard the initial low-boiling fraction (fore-run).
-
Collect the fraction that distills at a constant temperature of 92-93 °C under a vacuum of approximately 4 mmHg.
-
Monitor the temperature closely; a significant drop indicates the end of the product fraction.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for removing polar or colored impurities that are not effectively separated by distillation.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[8]
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)Phenylacetonitrile Supplier & Manufacturer in China | Specifications, Safety, Applications, Price & SDS [nj-finechem.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This valuable intermediate presents unique challenges due to the presence of two strongly electron-withdrawing groups on the aromatic ring. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential side reactions and optimize your synthetic outcomes.
I. Understanding the Primary Synthetic Route: The Sandmeyer Reaction
The most common and logical approach to synthesizing this compound is a two-step process commencing with 3-Fluoro-4-(trifluoromethyl)aniline. This involves:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid.[1]
-
Sandmeyer Cyanation: The subsequent reaction of the diazonium salt with a cyanide source, typically cuprous cyanide, to introduce the acetonitrile functionality.[2][3]
While seemingly straightforward, the specific electronic nature of the substrate makes it susceptible to several side reactions that can significantly impact yield and purity.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequently encountered issues during the synthesis of this compound via the Sandmeyer reaction. Each issue is presented in a question-and-answer format, detailing the cause, preventative measures, and corrective actions.
FAQ 1: My reaction mixture turned a deep red/orange, and I've isolated a colored, insoluble byproduct. What is happening?
Answer: You are likely observing the formation of an azo dye. This is a classic side reaction in diazotization chemistry where the newly formed, electrophilic diazonium salt couples with an electron-rich aromatic species present in the reaction mixture.[4][5] In this specific synthesis, the most probable culprit is the unreacted 3-Fluoro-4-(trifluoromethyl)aniline.
Root Cause Analysis:
-
Incomplete Diazotization: If the diazotization is not complete, the remaining starting aniline can act as a coupling partner.
-
Localized High Concentration of Diazonium Salt: Rapid addition of the sodium nitrite solution can lead to localized high concentrations of the diazonium salt, which can then react with the available aniline before it is consumed in the subsequent Sandmeyer reaction.
-
Incorrect pH: The rate of azo coupling is highly pH-dependent.
Preventative Measures & Protocol:
-
Ensure Complete Diazotization:
-
Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.[4]
-
Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline.[4]
-
After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the reaction goes to completion.[4]
-
-
Control the Coupling Reaction:
-
Prepare the diazonium salt solution in one vessel and the cyanide solution in another.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. This ensures that the diazonium salt is immediately consumed by the cyanide, minimizing its opportunity to react with any trace amounts of unreacted aniline.
-
Experimental Protocol: Minimizing Azo Dye Formation
-
Diazotization:
-
Dissolve 3-Fluoro-4-(trifluoromethyl)aniline in a suitable aqueous acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.[4]
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or slurry of cuprous cyanide in a suitable solvent.
-
Slowly add the cold, freshly prepared diazonium salt solution to the vigorously stirred cuprous cyanide mixture.
-
Monitor for the evolution of nitrogen gas, which indicates the progress of the reaction.
-
FAQ 2: My yield is low, and I've identified 3-Fluoro-4-(trifluoromethyl)phenol as a significant byproduct. What is the cause?
Answer: The formation of 3-Fluoro-4-(trifluoromethyl)phenol is a result of the diazonium salt reacting with water.[6][7] This is a common side reaction in diazotization chemistry, particularly if the temperature of the reaction is not carefully controlled.
Root Cause Analysis:
-
Elevated Temperatures: The diazonium salt is thermally unstable and will readily decompose in the presence of water to form a phenol, especially at temperatures above 5-10 °C.[7]
-
Prolonged Reaction Times: Leaving the diazonium salt solution for extended periods, even at low temperatures, can lead to gradual decomposition and phenol formation.
Preventative Measures & Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and Sandmeyer steps. Use an ice-salt bath for efficient cooling.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
Use of Non-Aqueous Solvents (Advanced): In some cases, performing the diazotization in an organic solvent with an organic nitrite source can minimize the presence of water.
Workflow for Minimizing Phenol Formation
Caption: Workflow to minimize phenol formation.
FAQ 3: I am observing a byproduct with a carboxylic acid functionality. How is this possible?
Answer: The trifluoromethyl (CF₃) group, while generally stable, can undergo hydrolysis to a carboxylic acid group (-COOH) under strongly acidic conditions, which are often employed during diazotization.[8][9][10] This will lead to the formation of 3-Fluoro-4-carboxyphenylacetonitrile as a byproduct.
Root Cause Analysis:
-
Harsh Acidic Conditions: The use of highly concentrated strong acids (e.g., sulfuric acid) and elevated temperatures can promote the hydrolysis of the CF₃ group.
-
Prolonged Exposure to Acid: Extended reaction times in the acidic diazotization medium can increase the extent of this side reaction.
Preventative Measures & Protocol:
-
Use the Mildest Possible Acidic Conditions: Use the minimum concentration and amount of acid necessary to achieve complete diazotization. Hydrochloric acid is often a milder choice than sulfuric acid.
-
Minimize Reaction Time: As with phenol formation, use the diazonium salt immediately after its formation.
-
Careful Work-up: Neutralize the reaction mixture promptly but carefully during the work-up to avoid prolonged exposure of the product to strong acid.
Mechanism of Trifluoromethyl Group Hydrolysis
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This guide provides in-depth troubleshooting for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common failures encountered in the lab, grounding our advice in established chemical principles and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield in the Cyanation Step
Question: We are experiencing very low to no yield of this compound during the cyanation of 3-Fluoro-4-(trifluoromethyl)benzyl bromide. What are the likely causes and how can we resolve this?
Answer: This is a common issue that typically points to problems with the nucleophile, the electrophile (your benzyl bromide), or the reaction conditions. Let's break down the possibilities.
A. Deactivated Nucleophile (Cyanide Source)
The potency of your cyanide source is paramount. Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are hygroscopic and can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide, forming less reactive species like sodium carbonate.
-
Troubleshooting Steps:
-
Use Fresh, Dry Cyanide: Always use freshly opened or properly stored (desiccated) sodium or potassium cyanide.
-
Azeotropic Drying: If you suspect your cyanide source is wet, it can be dried by azeotropic distillation with toluene prior to the reaction.
-
Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-Crown-6 can significantly enhance the nucleophilicity of the cyanide anion, especially in a biphasic system or when using potassium cyanide, which has lower solubility in some organic solvents than sodium cyanide.
-
B. Poor Quality of the Benzyl Bromide Starting Material
The stability of 3-Fluoro-4-(trifluoromethyl)benzyl bromide is a critical factor. This compound can degrade upon storage, or it may contain impurities from its synthesis that inhibit the cyanation reaction.
-
Troubleshooting Steps:
-
Purity Analysis: Before starting the cyanation, analyze your benzyl bromide by ¹H NMR or GC-MS to check for the presence of impurities such as the corresponding benzyl alcohol or unreacted toluene starting material.
-
Fresh Synthesis: Ideally, use freshly prepared 3-Fluoro-4-(trifluoromethyl)benzyl bromide. The benzylic bromide is susceptible to hydrolysis.
-
Purification: If impurities are detected, consider purifying the benzyl bromide by distillation under reduced pressure or column chromatography.
-
C. Inappropriate Reaction Conditions
The choice of solvent and temperature is crucial for a successful SN2 reaction.
-
Troubleshooting Steps:
-
Solvent Choice: A polar aprotic solvent is typically ideal for SN2 reactions. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can solvate the cation of the cyanide salt, leaving a "naked" and highly reactive cyanide anion.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of the starting material or product. A moderate temperature range of 60-80 °C is generally a good starting point. Monitor the reaction progress by TLC or GC to avoid prolonged heating.
-
Issue 2: Significant Formation of Impurities
Question: Our final product is contaminated with significant impurities, primarily the corresponding benzyl alcohol and a dimer. How can we minimize the formation of these byproducts?
Answer: The formation of benzyl alcohol and dimer byproducts points towards competing reaction pathways, namely hydrolysis (SN1/SN2 with water) and Wurtz-type coupling.
A. Formation of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
This is a classic hydrolysis byproduct, indicating the presence of water in your reaction mixture.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use anhydrous solvents and dry your glassware thoroughly.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.
-
B. Formation of the Dimer (1,2-bis(3-fluoro-4-(trifluoromethyl)phenyl)ethane)
This impurity suggests a possible side reaction involving a radical mechanism or a Wurtz-Fittig type reaction, which can be promoted by certain metals or reactive species.
-
Mitigation Strategies:
-
High-Purity Reagents: Ensure your cyanide source is free of metallic impurities.
-
Controlled Temperature: Avoid excessive temperatures which can promote side reactions.
-
Degassing: Degassing the solvent prior to the reaction can help to remove dissolved oxygen, which can sometimes initiate radical pathways.
-
Troubleshooting Impurity Formation: A Workflow
Caption: A decision-making workflow for troubleshooting common impurities.
Issue 3: Reaction Stalls or is Incomplete
Question: Our reaction seems to start but then stalls, with a significant amount of the benzyl bromide starting material remaining even after prolonged reaction times. What could be the cause?
Answer: A stalled reaction, where both starting material and product are present and their relative ratio is not changing, can be due to several factors.
A. Insufficient Molar Ratio of Cyanide
While a 1:1 stoichiometric ratio is required by the reaction equation, in practice, a slight excess of the cyanide source is often beneficial to drive the reaction to completion.
-
Troubleshooting Step:
-
Increase the molar equivalent of the cyanide source to 1.1-1.2 equivalents relative to the benzyl bromide.
-
B. Product Inhibition
In some cases, the product itself or a byproduct can inhibit the reaction. While less common for this specific synthesis, it is a possibility.
-
Troubleshooting Step:
-
Monitor the reaction progress closely. If the reaction stalls at a certain conversion percentage consistently, this might be a factor. In such cases, a continuous-flow setup where the product is removed as it is formed could be a potential, albeit more complex, solution.
-
C. Deactivation of Phase-Transfer Catalyst
If you are using a phase-transfer catalyst, it can sometimes be "poisoned" by certain impurities or degrade under the reaction conditions.
-
Troubleshooting Step:
-
Ensure the purity of your PTC. If the reaction stalls, a second addition of a small amount of the PTC might help to restart it.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic, good solubility for NaCN |
| Cyanide Source | Sodium Cyanide (NaCN), 1.1-1.2 eq. | Higher reactivity and solubility than KCN |
| Catalyst | Tetrabutylammonium bromide (TBAB), 5-10 mol% | Enhances nucleophilicity of cyanide |
| Temperature | 60-80 °C | Balances reaction rate and side reactions |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide
This protocol is for the synthesis of the starting material for the cyanation reaction.
-
To a solution of 3-fluoro-4-(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent like carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS) (1.1 eq.).
-
Add a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Under an inert atmosphere, dissolve sodium cyanide (1.1 eq.) in anhydrous DMSO.
-
Add tetrabutylammonium bromide (0.05 eq.) to the solution.
-
Heat the mixture to 60 °C.
-
Slowly add a solution of 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq.) in a small amount of anhydrous DMSO to the cyanide solution.
-
Maintain the reaction temperature at 60-70 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visual Representation of the Synthesis Pathway
Caption: The two-step synthesis of the target molecule.
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development Subject: A Comprehensive Guide to the Removal of Impurities from 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This guide provides in-depth technical assistance for the purification of this compound. Recognizing the critical need for high-purity intermediates in research and drug development, this document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. The methodologies described are grounded in fundamental chemical principles to empower you to make informed decisions during your purification process.
While this compound is a specific regioisomer, the principles and techniques discussed are broadly applicable to other isomers such as 4-(Trifluoromethyl)phenylacetonitrile and 3-(Trifluoromethyl)phenylacetonitrile, for which more physical data is publicly available.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of your target compound.
Q1: What are the most likely impurities I will encounter in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common route to phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. Another multi-step synthesis for this specific isomer involves nitration, reduction, bromination, and cyanation of ortho-fluoro benzotrifluoride.[2] Based on these pathways, potential impurities include:
-
Unreacted Starting Materials: Such as 3-fluoro-4-(trifluoromethyl)benzyl bromide or other precursors.
-
Hydrolysis Products: The nitrile group can undergo hydrolysis to form 3-fluoro-4-(trifluoromethyl)phenylacetamide or, under more vigorous acidic or basic conditions, 3-fluoro-4-(trifluoromethyl)phenylacetic acid.[3][4][5][6][7] This is a very common side reaction, especially during aqueous workups if the pH and temperature are not controlled.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, DMSO, ethanol, ethyl acetate).
-
Inorganic Salts: Byproducts from the reaction, such as sodium bromide or cuprous salts, if used.
-
Isomeric Impurities: Depending on the regioselectivity of the preceding synthetic steps, other isomers of the product could be present.
-
Byproducts of Side Reactions: For instance, elimination reactions if reaction conditions are too basic.[8]
Q2: My crude product is a dark oil/solid. What is the first step I should take?
A2: A dark color often indicates the presence of polymeric or highly conjugated impurities. The first and most crucial step is a standard aqueous workup (liquid-liquid extraction) . This will remove most inorganic salts, water-soluble reagents, and potentially acidic or basic impurities if you include an acid/base wash. If your product is a solid, you would dissolve it in a water-immiscible organic solvent like ethyl acetate or dichloromethane before performing the workup.
Q3: How do I choose between recrystallization, column chromatography, and distillation?
A3: The choice depends on the physical properties of your compound and its impurities.
-
Recrystallization is ideal for solid compounds with moderate to high purity (>90%) to remove small amounts of impurities. It is highly scalable and cost-effective.
-
Column Chromatography is the most versatile technique for purifying both solid and liquid compounds, especially when dealing with complex mixtures or impurities with similar polarities to the product. It offers high resolution but can be less scalable and more expensive in terms of solvent and stationary phase.
-
Distillation is suitable for thermally stable liquids with boiling points that are significantly different from those of the impurities. Given the relatively high boiling points of similar compounds (e.g., 4-(Trifluoromethyl)phenylacetonitrile has a bp of 131-132 °C at 20 mmHg), vacuum distillation is required to prevent thermal decomposition.
Below is a decision-making workflow to guide your choice.
References
- 1. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and successful scale-up of this important intermediate. The trifluoromethyl and fluoro-substituted phenylacetonitrile core is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This guide provides practical, field-tested insights to overcome common challenges encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Route A: Sandmeyer Reaction of 3-Fluoro-4-(trifluoromethyl)aniline. This classic transformation involves the diazotization of the corresponding aniline followed by cyanation, typically using a copper(I) cyanide catalyst.[4] This method is often favored for its reliability and the commercial availability of the starting aniline.
-
Route B: Nucleophilic Substitution of 3-Fluoro-4-(trifluoromethyl)benzyl Bromide. This route involves the reaction of the benzyl bromide with a cyanide salt, such as sodium or potassium cyanide. While seemingly straightforward, this method can present challenges related to reaction control and potential side reactions.
Q2: What are the primary safety concerns I should be aware of?
The synthesis of this compound involves several hazardous materials and reactions. Key safety considerations include:
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][6] All manipulations involving cyanide salts must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, is mandatory.[7][8] It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[5][7][8]
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethylated compounds can have unique reactivity and potential toxicity. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
-
Diazonium Salts: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. It is imperative to use them in solution immediately after their preparation and to keep them at low temperatures.
Q3: Which synthetic route is more suitable for large-scale production?
The choice between the Sandmeyer reaction and nucleophilic substitution depends on several factors, including cost of starting materials, available equipment, and safety infrastructure. The Sandmeyer reaction is often preferred for its robustness and predictability on a larger scale. However, the multi-step nature of preparing the starting aniline may be a consideration.[9] Nucleophilic substitution offers a more direct route but requires stringent control over reaction conditions to minimize side products.
II. Troubleshooting Guide: The Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring.[4] However, challenges can arise during scale-up. This section provides a detailed troubleshooting guide for this synthetic pathway.
Workflow for the Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Strategy | Underlying Rationale |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Add the sodium nitrite solution slowly to prevent localized warming. Use a slight excess of sodium nitrite and acid. | Diazonium salts are unstable at higher temperatures and can decompose, leading to reduced yield. A slight excess of reagents ensures the complete conversion of the starting aniline. |
| Decomposition of the Diazonium Salt | Use the diazonium salt solution immediately after preparation. Avoid exposing the solution to light or metal contaminants. | Prolonged storage or exposure to catalysts can lead to the decomposition of the diazonium salt, forming unwanted side products. |
| Inefficient Cyanation | Ensure the copper(I) cyanide is of high purity and freshly prepared if possible. The reaction temperature for the cyanation step is critical and should be optimized (typically between 60-100 °C).[9] | The quality of the copper catalyst is paramount for an efficient Sandmeyer reaction. Temperature control is crucial to balance the rate of reaction with the stability of the diazonium salt. |
| Side Reactions | The presence of water can lead to the formation of the corresponding phenol as a byproduct. Minimize the amount of water carried over from the diazotization step. | Water can act as a nucleophile, competing with the cyanide ion and leading to the formation of phenolic impurities. |
Problem 2: Formation of Impurities
| Impurity Type | Identification | Mitigation Strategy |
| 3-Fluoro-4-(trifluoromethyl)phenol | Typically observed by GC-MS or LC-MS. | Minimize water in the cyanation step. Ensure the diazonium salt solution is added to the hot copper cyanide solution, rather than the reverse, to favor the desired reaction. |
| Azodye Formation | Often results in a highly colored reaction mixture. | Maintain a low temperature during diazotization and ensure a slight excess of acid to prevent the diazonium salt from coupling with unreacted aniline. |
| Unreacted Starting Material | Detected by chromatographic methods (TLC, GC, LC). | Confirm complete diazotization using a starch-iodide paper test for excess nitrous acid. |
III. Troubleshooting Guide: Nucleophilic Substitution Route
This route offers a more direct approach but requires careful control to achieve high yields and purity.
Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Problem 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Strategy | Underlying Rationale |
| Low Reactivity of the Benzyl Bromide | The starting material should be of high purity. The presence of impurities can inhibit the reaction. | Impurities can interfere with the nucleophilic attack of the cyanide ion. |
| Poor Solubility of the Cyanide Salt | Use a polar aprotic solvent such as DMSO or DMF to improve the solubility of the cyanide salt.[9] Phase-transfer catalysts (e.g., a quaternary ammonium salt) can also be employed to facilitate the reaction. | Increased solubility of the cyanide salt enhances its availability to react with the benzyl bromide. |
| Insufficient Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Optimize the temperature, typically in the range of 60-120 °C. | Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate. |
Problem 2: Formation of Side Products
| Side Product | Formation Mechanism | Prevention Strategy |
| Dimerization/Polymerization Products | Can occur at elevated temperatures or with prolonged reaction times. | Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. Avoid excessive heating. |
| Hydrolysis of the Nitrile | The presence of water can lead to the hydrolysis of the product to the corresponding carboxylic acid, especially under basic conditions. | Use anhydrous solvents and reagents to minimize water content. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
-
Diazotization:
-
In a jacketed reactor, dissolve 3-Fluoro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Heat the copper cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) and a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Highly toxic.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a large volume of ice water to precipitate the product and quench any unreacted cyanide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
V. References
-
CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. Available at: --INVALID-LINK--
-
CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. Available at: --INVALID-LINK--
-
Copper-Promoted Sandmeyer Trifluoromethylation Reaction | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Cyanide Salts - Environmental Health and Safety - Dartmouth. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: --INVALID-LINK--
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: --INVALID-LINK--
-
3-(trifluoromethyl)Phenylacetonitrile Market Maturity Analysis: Regional Disparities and Growth Hotspots (2025-2032) · Apiary. Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] - YouTube. Available at: --INVALID-LINK--
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available at: --INVALID-LINK--
-
4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. Available at: --INVALID-LINK--
-
US7595417B2 - Cyanation of aromatic halides - Google Patents. Available at: --INVALID-LINK--
-
No cyanation of benzyl bromide in the absence of Cu. - ResearchGate. Available at: --INVALID-LINK--
-
Sandmeyer reaction - Wikipedia. Available at: --INVALID-LINK--
-
Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: --INVALID-LINK--
-
4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
5 Major Electrophilic Aromatic Substitution Reactions Activating. Available at: --INVALID-LINK--
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Available at: --INVALID-LINK--
-
Electrophilic Aromatic Substitution Mechanisms and Reactions - Organic Chemistry Tutorial Video Series - Leah4Sci. Available at: --INVALID-LINK--
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. Available at: --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: --INVALID-LINK--
References
- 1. 3-(trifluoromethyl)Phenylacetonitrile Market Maturity Analysis: Regional Disparities and Growth Hotspots (2025-2032) · Apiary [3trifluoromethylphenylacetonitrilemarketsharemarkettrendsand.docs.apiary.io]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile Reactions
Welcome to the Technical Support Center for reactions involving 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethyl and fluoro groups, present specific challenges and opportunities in catalyst selection and reaction optimization. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
The Impact of Fluoro and Trifluoromethyl Substituents
The presence of both a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring significantly influences the reactivity of this compound. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which has several implications for catalysis[1]. These substituents deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. More importantly for the reactions of the nitrile group, they increase the electrophilicity of the nitrile carbon, potentially altering its reactivity towards nucleophiles and reducing agents. Understanding these electronic effects is crucial for selecting the appropriate catalyst and reaction conditions.
Frequently Asked Questions (FAQs)
1. What are the most common catalytic transformations for this compound?
The most common and synthetically useful transformations for this molecule are:
-
Catalytic Hydrogenation: Reduction of the nitrile to the corresponding primary amine, 2-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine.
-
Hydrolysis: Conversion of the nitrile to 3-Fluoro-4-(trifluoromethyl)phenylacetic acid or the corresponding amide.
-
Grignard Reaction: Addition of a Grignard reagent to the nitrile to form a ketone after hydrolysis.
-
Alpha-Alkylation/Arylation: Functionalization at the carbon atom adjacent to the nitrile group.
2. How do the electron-withdrawing groups affect catalyst selection for hydrogenation?
The electron-withdrawing nature of the substituents can make the nitrile group more susceptible to reduction. However, it can also influence catalyst-substrate interactions and potentially lead to side reactions. For the hydrogenation of electron-deficient nitriles, ruthenium and palladium-based catalysts are often effective. The choice of catalyst can also influence selectivity towards the primary amine versus secondary amine byproducts[1].
3. Are there specific challenges to anticipate when performing a Grignard reaction on this substrate?
Yes, Grignard reactions with nitriles can sometimes be sluggish or incomplete. The initial adduct formed between the Grignard reagent and the nitrile is a magnesium salt of an imine, which can be slow to hydrolyze. Furthermore, steric hindrance around the nitrile can impede the reaction. The use of additives, such as zinc chloride, has been shown to catalyze the Grignard addition to aromatic nitriles, offering a potential solution to low reactivity[2].
Troubleshooting Guide
Catalytic Hydrogenation to the Primary Amine
Symptom: Low yield of the primary amine and/or formation of significant amounts of secondary and tertiary amine byproducts.
Causality: The formation of secondary and tertiary amines during catalytic hydrogenation of nitriles is a common problem. It arises from the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. This is often more prevalent with highly active catalysts or at elevated temperatures.
Solutions:
| Solution | Rationale | Recommended Catalysts & Conditions |
| Catalyst Selection | Different catalysts exhibit different selectivities. Atomically dispersed palladium catalysts have been shown to have structures that can be tuned to favor either primary or secondary amine formation[1]. | - For Primary Amine: Use a palladium cluster catalyst (Pdn/ND@G)[1]. Consider also using Raney Nickel or Palladium on carbon (Pd/C) in the presence of ammonia to suppress secondary amine formation[3]. |
| Reaction Conditions | Lower temperatures and pressures can help to minimize over-reaction and the formation of byproducts. | - Temperature: Start with room temperature and gradually increase if the reaction is too slow. - Pressure: Use a moderate hydrogen pressure (e.g., 5-10 bar). |
| Additives | The addition of ammonia or an ammonium salt can shift the equilibrium away from the formation of the imine intermediate that leads to secondary amines. | - Add a solution of ammonia in methanol or use ammonium hydroxide. |
Symptom: Catalyst deactivation or poisoning.
Causality: The substrate or impurities in the starting material or solvent can poison the catalyst. Cyanide ions, if present, are known to deactivate palladium catalysts[4]. The fluorine-containing substrate itself might interact strongly with the catalyst surface, leading to deactivation over time.
Solutions:
| Solution | Rationale | Recommended Actions |
| Purification of Starting Material | Ensure the this compound is free from impurities, especially residual cyanide from its synthesis. | - Recrystallize or distill the starting material before use. |
| Catalyst Loading | Increasing the catalyst loading may compensate for partial deactivation. | - Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |
| Choice of Catalyst | Some catalysts are more robust to poisoning than others. | - Consider using a ruthenium-based catalyst, which can sometimes be more resilient than palladium catalysts. |
Hydrolysis to Carboxylic Acid
Symptom: Incomplete hydrolysis or formation of the amide as the major product.
Causality: Nitrile hydrolysis typically proceeds through an amide intermediate. Harsh reaction conditions are often required to drive the reaction to the carboxylic acid, but these can also lead to degradation of the starting material or product. The electron-withdrawing groups on the phenyl ring make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide. However, the stability of the intermediate amide can still be a factor.
Solutions:
| Solution | Rationale | Recommended Conditions |
| Acid vs. Base Catalysis | Base-catalyzed hydrolysis (saponification) is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct[5][6]. Acid-catalyzed hydrolysis is an equilibrium process[5]. | - Base-catalyzed: Reflux with an aqueous solution of a strong base like NaOH or KOH. - Acid-catalyzed: Reflux with a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium. |
| Reaction Time and Temperature | Pushing the reaction to completion may require extended reaction times or higher temperatures. | - Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. - If using acid catalysis, consider using a higher boiling point solvent mixture to increase the reaction temperature. |
Grignard Reaction to Ketone
Symptom: Low conversion of the starting nitrile.
Causality: The addition of Grignard reagents to nitriles can be slow, particularly with sterically hindered substrates or less reactive Grignard reagents. The electron-withdrawing groups on the this compound may slightly increase the electrophilicity of the nitrile carbon, but other factors can still limit the reaction rate.
Solutions:
| Solution | Rationale | Recommended Actions |
| Catalytic Additives | The addition of a Lewis acid can activate the nitrile group towards nucleophilic attack. | - Add a catalytic amount (e.g., 10-20 mol%) of anhydrous zinc chloride (ZnCl2) to the reaction mixture[2]. This in situ formation of a more reactive organozinc species can significantly improve yields. |
| Reaction Conditions | Higher temperatures and longer reaction times can help to drive the reaction to completion. | - After the initial addition of the Grignard reagent, consider refluxing the reaction mixture for several hours. |
| Choice of Grignard Reagent | The reactivity of the Grignard reagent plays a significant role. | - If possible, use a more reactive Grignard reagent (e.g., an alkyl Grignard is generally more reactive than an aryl Grignard). |
Symptom: Formation of a tertiary alcohol due to double addition.
Causality: While less common with nitriles compared to esters, double addition of the Grignard reagent can occur if the intermediate ketone is highly reactive and the Grignard reagent is in large excess.
Solutions:
| Solution | Rationale | Recommended Actions |
| Stoichiometry Control | Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can minimize the chance of double addition. | - Carefully control the stoichiometry of the Grignard reagent. |
| Inverse Addition | Adding the Grignard reagent slowly to the nitrile solution can help to maintain a low concentration of the Grignard reagent and disfavor the second addition. | - Use a syringe pump for the slow addition of the Grignard reagent. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 2-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
This protocol is adapted from general procedures for the reduction of electron-deficient nitriles.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Methanol
-
Ammonia solution in methanol (7N)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve this compound (1.0 eq) in a mixture of methanol and 7N ammonia in methanol (e.g., 10:1 v/v).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield the desired primary amine.
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2: Grignard Reaction to Synthesize a Ketone
This protocol incorporates the use of zinc chloride as a catalyst and is adapted from a general procedure for catalyzed Grignard additions to nitriles[2].
Materials:
-
This compound
-
Anhydrous zinc chloride (ZnCl2)
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous THF
-
Aqueous HCl (e.g., 1M)
-
Diethyl ether
Procedure:
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous ZnCl2 (0.2 eq).
-
Add a solution of the Grignard reagent (1.2 eq) in anhydrous THF via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired ketone.
Decision Tree for Grignard Reaction Troubleshooting:
Caption: Troubleshooting guide for low conversion in the Grignard reaction.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent selection in the nucleophilic substitution reaction between 3-Fluoro-4-(trifluoromethyl)benzyl halide and a cyanide source. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure a robust, high-yield synthesis.
Overview of the Core Synthesis
The primary industrial and laboratory route to this compound involves the cyanation of a 3-Fluoro-4-(trifluoromethyl)benzyl halide (typically the bromide or chloride) with an alkali metal cyanide (e.g., NaCN, KCN). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The success of an SN2 reaction is profoundly influenced by the solvent system, which can either enhance or inhibit the reactivity of the nucleophile (cyanide anion, CN⁻).
Frequently Asked Questions (FAQs)
Q1: My reaction is extremely slow or has a very low yield. I'm using ethanol/water as a solvent because the cyanide salt dissolves well. What is going wrong?
A: This is a classic issue related to solvent choice in SN2 reactions. While potassium or sodium cyanide dissolves in protic solvents like ethanol and water, these solvents significantly hinder the reaction's progress.
-
The Cause (Nucleophile Solvation): Protic solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[1] The solvent molecules form a "cage" or a solvation shell around the negatively charged cyanide anion (CN⁻).[1][2] This shell stabilizes the nucleophile, making it less "free" and energetically less favorable to attack the electrophilic carbon of the benzyl bromide. This reduced nucleophilicity leads to a dramatic decrease in the SN2 reaction rate.[3]
-
The Solution: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are the preferred choice for SN2 reactions.[1] They are polar enough to dissolve the ionic cyanide salt to some extent but cannot form hydrogen bonds with the anion. This leaves the cyanide nucleophile "naked" and highly reactive, accelerating the reaction rate significantly.[1] Patent literature for similar syntheses frequently specifies polar aprotic solvents like N-Methyl pyrrolidone (NMP), DMSO, and DMF.[4]
Q2: I tried using a polar aprotic solvent like acetonitrile, but the sodium cyanide is not dissolving. How can I run the reaction if the reactants aren't in the same phase?
A: This is a common challenge involving the limited solubility of inorganic salts in organic solvents. The most effective and widely adopted solution for this problem is Phase-Transfer Catalysis (PTC) .
-
The Concept: PTC is a powerful technique that facilitates the reaction between two reactants located in different, immiscible phases (e.g., a solid salt and an organic solution, or an aqueous solution and an organic solution).[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA), is added in catalytic amounts.[7]
-
The Mechanism: The lipophilic (organic-loving) cation of the PTC (e.g., (C₄H₉)₄N⁺) pairs with the cyanide anion (CN⁻) from the solid or aqueous phase. This newly formed ion pair is soluble in the organic phase.[7] The catalyst then transports the cyanide anion into the organic solvent where it can react with the dissolved 3-Fluoro-4-(trifluoromethyl)benzyl bromide. After the reaction, the catalyst returns to the aqueous/solid phase to pick up another cyanide anion, continuing the catalytic cycle.[7][8]
-
Practical Implementation: You can run the reaction in a biphasic system, such as toluene and water, or with solid KCN suspended in an organic solvent like acetonitrile or toluene.[9] The addition of 1-5 mol% of a PTC is usually sufficient to achieve high conversion rates under mild conditions.
Q3: I'm observing the formation of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol as a major byproduct. How can I prevent this?
A: The formation of the corresponding benzyl alcohol is a result of a competing hydrolysis reaction, where water acts as a nucleophile instead of cyanide.
-
The Cause (Water Contamination): This side reaction is prevalent when there is a significant amount of water in the reaction mixture. This water can come from several sources:
-
Using wet or non-anhydrous solvents.
-
Using hydrated starting materials.
-
Running the reaction in a protic solvent like aqueous ethanol, where water is abundant.[10]
-
-
The Solution:
-
Use Anhydrous Solvents: Ensure your chosen solvent (e.g., DMF, acetonitrile, toluene) is thoroughly dried before use.
-
Dry Starting Materials: Ensure the benzyl bromide and cyanide salt are dry.
-
Optimize PTC Conditions: If using a PTC system with water, minimize the volume of the aqueous phase and consider running the reaction at a moderate temperature (e.g., 50-80 °C) to favor the faster cyanation reaction over the slower hydrolysis.
-
Avoid Protic Solvents: As discussed in Q1, avoiding bulk protic solvents will inherently minimize this side reaction.
-
Troubleshooting Guide: Quick Reference
| Symptom / Issue | Potential Cause | Recommended Action(s) |
| Low or No Conversion | 1. Use of a protic solvent (e.g., ethanol, methanol). 2. Poor solubility of cyanide salt in a non-polar or moderately polar aprotic solvent. 3. Reaction temperature is too low. | 1. Change Solvent: Switch to a polar aprotic solvent like DMSO or DMF. 2. Implement PTC: Use a phase-transfer catalyst (e.g., TBAB) in a biphasic system (e.g., Toluene/Water) or solid-liquid system.[5][6] 3. Increase Temperature: Gently warm the reaction (e.g., to 60-80 °C), monitoring for byproduct formation. |
| Significant Byproduct Formation (e.g., Benzyl Alcohol) | 1. Presence of water from solvents or reagents. 2. Reaction temperature is too high, promoting side reactions. | 1. Ensure Anhydrous Conditions: Use dried solvents and reagents. 2. Lower Temperature: Reduce the reaction temperature. |
| Reaction Stalls After Partial Conversion | 1. Deactivation or insufficient loading of the phase-transfer catalyst. 2. Phase-locking of the catalyst. | 1. Add More Catalyst: Add an additional portion of the PTC. 2. Improve Agitation: Ensure vigorous stirring to maintain efficient mixing of the phases. |
| Difficult Product Isolation / Emulsion Formation | 1. Use of high-boiling point polar aprotic solvents like DMSO or DMF. 2. Formation of stable emulsions during aqueous workup with a PTC system. | 1. Solvent Choice for PTC: Preferentially use a water-immiscible solvent like toluene for PTC to simplify workup. 2. Workup Technique: Add brine (saturated NaCl solution) during the aqueous extraction to help break emulsions. |
Visualized Workflows and Mechanisms
Solvent Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate solvent system for the cyanation reaction.
Caption: Decision tree for solvent system selection.
Mechanism of Phase-Transfer Catalysis (PTC)
This diagram illustrates how a phase-transfer catalyst facilitates the transport of the cyanide nucleophile to the organic phase for reaction.
Caption: Catalytic cycle of Phase-Transfer Catalysis.
Exemplary Experimental Protocols
Disclaimer: These are generalized protocols. Researchers must conduct their own risk assessment and optimization based on their specific laboratory conditions and scale.
Protocol A: Single-Phase Synthesis in DMSO
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a small amount of anhydrous DMSO and add it dropwise to the stirred cyanide suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol B: Two-Phase Synthesis via Phase-Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq), toluene, and Tetrabutylammonium Bromide (TBAB, 0.02-0.05 eq).
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add this solution to the flask.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The efficiency of the PTC system is highly dependent on the stirring rate to maximize the interfacial area. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. ijirset.com [ijirset.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. biomedres.us [biomedres.us]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Ensuring the Integrity of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Stability
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a critical building block in contemporary drug discovery and materials science, valued for the unique electronic and lipophilic properties conferred by its fluorinated substituents. However, the very features that make it synthetically valuable—the electrophilic nitrile group and the activated benzylic position—also render it susceptible to specific decomposition pathways. Maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes.
This guide serves as a dedicated technical resource, moving beyond simple storage instructions to provide a deep, mechanistic understanding of the compound's stability. We will explore common failure points in experimental workflows and offer field-proven troubleshooting strategies and preventative protocols.
Part 1: Frequently Asked Questions - Core Stability Profile
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary visual or analytical signs of decomposition?
A: The most common indicator of degradation is the appearance of a new, more polar spot by Thin Layer Chromatography (TLC) or a new peak with a shorter retention time in Reverse-Phase HPLC. Upon isolation, this is typically identified as 3-Fluoro-4-(trifluoromethyl)phenylacetic acid, the hydrolysis product. In ¹H NMR, the disappearance of the benzylic singlet (around 3.8-4.0 ppm) and the appearance of a new singlet (around 3.6-3.7 ppm) corresponding to the acid may be observed. Significant degradation, particularly under harsh basic conditions, can sometimes lead to a yellow or brown discoloration of the material.[1]
Q2: What is the principal chemical reaction responsible for the decomposition of this compound?
A: The overwhelming majority of stability issues arise from the hydrolysis of the nitrile functional group .[2] This reaction can be catalyzed by both acidic and basic conditions, proceeding through an amide intermediate to yield the corresponding carboxylic acid.[3][4] Due to the prevalence of trace moisture in common laboratory solvents and reagents, this is the most immediate threat to the compound's integrity.
Q3: How stable are the fluoro and trifluoromethyl groups on the aromatic ring?
A: Both the aryl-fluorine and the trifluoromethyl (-CF₃) groups are exceptionally robust under typical synthetic conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, conferring high thermal and metabolic stability.[5] While the -CF₃ group can be degraded under extreme conditions, such as in the presence of superacids or certain transition metal catalysts, it is considered a stable functional group for most applications.[6] Spontaneous defluorination of certain trifluoromethyl-substituted phenols can occur in aqueous solutions, but this is highly structure-dependent and less of a concern for this phenylacetonitrile under standard organic conditions.[7]
Q4: Can the compound decompose during purification on silica gel?
A: Yes, this is a critical and often overlooked issue. Standard laboratory silica gel is inherently acidic (pKa ≈ 4-5) and contains surface-bound water. This environment can catalyze the hydrolysis of the nitrile to the corresponding amide or even the full carboxylic acid directly on the column. If you observe streaking, poor recovery, or the appearance of more polar byproducts after chromatography, on-column degradation is a likely culprit.
Part 2: Troubleshooting Guide for Experimental Scenarios
This section provides direct, actionable advice for specific problems encountered during experimentation.
Problem: "I stored my this compound for a month and now my analysis shows a significant new impurity."
Cause & Solution: This almost certainly indicates slow hydrolysis due to improper storage. The compound has likely been exposed to atmospheric moisture.
Troubleshooting Steps:
-
Verify the Impurity: Confirm the identity of the new peak as the carboxylic acid hydrolysis product via LC-MS or by co-injecting a standard.
-
Review Storage Protocol: Was the container sealed with a high-quality, tight-fitting cap? Was it stored under an inert atmosphere (e.g., argon or nitrogen)? Was it stored in a desiccator?
-
Implement Corrective Action: For future use, always store the compound in a sealed vial with a PTFE-lined cap, preferably inside a desiccator or a nitrogen-filled glovebox. For long-term storage (>1 month), flushing the vial with argon or nitrogen before sealing is strongly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of any potential degradation pathway. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, the primary driver of hydrolysis. |
| Container | Amber Glass Vial, PTFE-lined Cap | Prevents light exposure and ensures an airtight seal. |
| Environment | Desiccator or Glovebox | Provides a secondary barrier against moisture. |
Problem: "My reaction, which uses a non-nucleophilic base (e.g., DBU, DIPEA), is sluggish and forming a significant amount of a polar byproduct."
Cause & Solution: The term "non-nucleophilic" can be misleading. Many amine bases contain trace amounts of water, and commercial grades can have significant water content. This water, in a basic environment, rapidly hydrolyzes the nitrile.
Troubleshooting Steps:
-
Check Reagent Water Content: Use a freshly opened bottle of the amine base, preferably from a supplier that specifies low water content (e.g., <100 ppm). For critical reactions, distill the amine base from a suitable drying agent (e.g., CaH₂ or KOH) immediately before use.
-
Dry Reaction Solvents: Ensure your reaction solvent is rigorously dried. Use a solvent purification system or distill from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).
-
Use Molecular Sieves: Add freshly activated 4Å molecular sieves to the reaction vessel to scavenge any trace moisture that may be introduced.
Problem: "When I use a strong, nucleophilic base like NaH or LDA, my reaction turns dark and I get a complex mixture of products."
Cause & Solution: Strong, non-nucleophilic bases can deprotonate the benzylic position (the -CH₂- group), which is acidic due to the adjacent electron-withdrawing aromatic ring and nitrile group. The resulting carbanion is a potent nucleophile that can lead to self-condensation, polymerization, or other undesired side reactions. This is distinct from hydrolysis.
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotonation and subsequent reaction at low temperatures (-78 °C is standard for LDA) to control the reactivity of the carbanion.
-
Control Stoichiometry: Use a precise amount of base (e.g., 1.0-1.05 equivalents) to avoid excess base that could catalyze side reactions.
-
Rapid Quenching: Once the desired anion is formed, add the electrophile quickly to ensure it reacts preferentially over side pathways.
Part 3: Key Experimental Protocols for Preventing Decomposition
Adherence to rigorous experimental technique is the most effective way to prevent degradation.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol is essential for any reaction involving this compound, especially when bases are used.
-
Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly purified, anhydrous solvent. Cannulate the solvent from its storage vessel into the reaction flask under a positive pressure of inert gas.
-
Reagent Addition: Add the this compound via syringe. If it is a solid, add it under a positive flow of inert gas.
-
Maintaining Inert Atmosphere: Ensure the reaction is kept under a positive pressure of inert gas for its entire duration, typically by using a balloon or a bubbler system.
Protocol 2: Purification via Passivated Silica Gel Chromatography
This procedure neutralizes the acidic sites on silica gel, minimizing the risk of on-column hydrolysis.
-
Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or petroleum ether).
-
Add Passivating Agent: To the slurry, add 1% triethylamine (or another suitable amine like DIPEA) by volume. For example, to 500 mL of slurry, add 5 mL of triethylamine.
-
Equilibrate: Stir the slurry for 15-30 minutes to allow the amine to neutralize the acidic sites on the silica surface.
-
Pack and Run: Pack the column with the passivated slurry and run the chromatography as usual, ensuring that your mobile phase also contains the same percentage of the amine base (e.g., 1% triethylamine in a hexane/ethyl acetate gradient).
Part 4: Visualizing a Path to Stability
Understanding the primary decomposition pathway and the logical steps to troubleshoot it are key to success.
Diagram 1: Primary Decomposition Pathway - Nitrile Hydrolysis
Caption: The acid- or base-catalyzed hydrolysis of the nitrile group.
Diagram 2: Troubleshooting Workflow for Compound Degradation
Caption: A logical workflow for diagnosing the source of degradation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Technical Support Center: A Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Welcome to the comprehensive technical support guide for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address the common pitfalls and troubleshooting scenarios encountered during the handling and application of this versatile chemical intermediate. Our aim is to provide not just solutions, but a deeper understanding of the chemical principles at play.
I. Compound Overview & Key Properties
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl and fluoro substituents. However, these same properties can present challenges in its handling and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [2] |
| Molecular Weight | 203.14 g/mol | [2] |
| CAS Number | 247113-90-2 | [2] |
| Appearance | Colorless to light yellow liquid/solid | [2][3] |
| Melting Point | 148 - 152 °C | [2] |
| Boiling Point | 125-127 °C | [3] |
| Density | ~1.408 g/mL | [3] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding this compound.
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q2: How should I properly store this chemical?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] Some suppliers recommend refrigeration (2-8 °C).[1]
Q3: What solvents are suitable for dissolving this compound?
A3: It is soluble in most common organic solvents, such as ethanol, ether, tetrahydrofuran (THF), and dichloromethane (DCM).[3]
III. Troubleshooting Guide: Common Experimental Pitfalls
This section delves into specific issues that may arise during reactions involving this compound and provides actionable troubleshooting steps.
Issue 1: Low Yields in Nucleophilic Substitution Reactions at the Benzylic Position
Question: I am attempting a nucleophilic substitution at the benzylic position (the CH₂ group) and observing low yields or no reaction. What could be the cause?
Answer: The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring significantly acidifies the benzylic protons. This can lead to competing deprotonation and subsequent side reactions, rather than the desired substitution.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in benzylic substitution.
Detailed Protocol for Optimized Benzylic Alkylation:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Selection: Add a mild, non-nucleophilic base such as powdered anhydrous potassium carbonate (1.5 eq).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Slowly add the electrophile (e.g., alkyl halide, 1.1 eq) via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Question: My reaction is producing the corresponding carboxylic acid or amide as a byproduct. How can I prevent this?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The electron-withdrawing groups on the phenyl ring can further activate the nitrile towards nucleophilic attack.[7]
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) will help to exclude atmospheric moisture.[8]
-
pH Control: If possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, use the mildest reagents possible and the lowest effective temperature.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble separating my product from starting material and byproducts. What purification strategies do you recommend?
Answer: Purification of highly fluorinated compounds can be challenging due to their unique polarity and potential for azeotrope formation.[9]
Purification Strategy Flowchart:
Caption: A decision-making flowchart for product purification.
Tips for Column Chromatography:
-
Solvent System: Start with a non-polar solvent system, such as a hexane/ethyl acetate gradient. The fluorinated nature of the compound may alter its expected polarity.
-
Additives: In some cases, adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate eluent can help to break interactions with the silica gel.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina or a reverse-phase C18 column.[8]
IV. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Phenylacetonitriles. BenchChem. 7
-
Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Chem-Impex. 1
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific. 10
-
Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%. Sigma-Aldrich. 11
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. Fisher Scientific. 5
-
Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Angene Chemical. 4
-
BenchChem. (2025). Purification methods for removing impurities from nitriles. BenchChem. 6
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of tetra-substituted phthalocyanines from 4-Nitrophthalonitrile. BenchChem. 8
-
Matrix Scientific. (n.d.). This compound. Matrix Scientific. 2
-
ChemBK. (2024). 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. ChemBK. 3
-
Google Patents. (n.d.). Purification of nitriles - US2388506A. Google Patents. 9
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chembk.com [chembk.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.at [fishersci.at]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for this important synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your synthesis, identify byproducts, and resolve common experimental challenges.
Overview of the Synthesis
The most common and scalable route to this compound involves a two-step sequence starting from 3-Fluoro-4-(trifluoromethyl)aniline. This process leverages the classical Sandmeyer reaction, a robust method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2][3] While reliable, this reaction sequence is sensitive to process parameters, and deviations can lead to a range of byproducts that complicate purification and reduce yield. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation. What are the most likely impurities and how are they formed?
This is the most common issue encountered. Byproducts can arise from both the diazotization and the subsequent cyanation step. Understanding their formation mechanism is key to minimizing them.
The primary synthetic pathway and major side reactions are illustrated below.
Caption: Main reaction and common byproduct formation pathways.
Common Byproducts and Their Origins:
-
3-Fluoro-4-(trifluoromethyl)phenol: This is often the most significant byproduct. It forms when the diazonium salt intermediate reacts with water (hydrolysis) instead of the cyanide nucleophile.[4] This side reaction is highly temperature-dependent and is accelerated at temperatures above 5-10 °C.
-
Azo-Coupled Dimers: These are colored impurities that arise when the electrophilic diazonium salt couples with a nucleophilic aromatic ring. The most common coupling partner is the unreacted starting material, 3-fluoro-4-(trifluoromethyl)aniline. This occurs if the reaction medium is not sufficiently acidic, leaving the aniline starting material in its neutral, nucleophilic state.[5]
-
Aryl Halides (e.g., 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene): If using copper(I) halides like CuBr or CuCl as part of the catalyst system, the corresponding aryl halide can be formed as a byproduct via a competitive Sandmeyer-type halogenation.[1][6]
-
Tar Formation: Ill-defined polymeric materials, or tars, can form from the decomposition of diazonium salts, especially in the presence of trace metals or upon exposure to light and higher temperatures.[4]
Q2: My reaction yield is consistently low. What factors should I investigate to improve it?
Low yield is typically a result of one or more of the side reactions mentioned above becoming dominant. A systematic approach to optimization is crucial.
Troubleshooting Guide for Low Yield
| Observation / Potential Cause | Underlying Reason | Recommended Action |
| Vigorous gas evolution during diazotization. | The reaction is too warm, causing the diazonium salt to decompose into N₂ and the undesired phenol. | Maintain strict temperature control between 0-5 °C using an ice/salt bath. Add the sodium nitrite solution slowly and sub-surface if possible.[7][8] |
| Reaction mixture turns dark red/brown. | This often indicates the formation of azo-coupled byproducts. | Ensure a sufficient excess of strong acid (e.g., H₂SO₄ or HCl) is used. A general rule is 2.5-3.0 equivalents of acid relative to the aniline to keep the starting material fully protonated.[5] |
| Analysis shows a high percentage of starting material. | Incomplete diazotization or inefficient Sandmeyer reaction. | Check the purity and age of your sodium nitrite. For the Sandmeyer step, ensure the copper(I) cyanide is of good quality and that the diazonium salt solution is added to the CuCN slurry, not vice-versa, to maintain a high concentration of the cyanide nucleophile. |
| Product is difficult to isolate from a tarry residue. | Uncontrolled decomposition of the diazonium salt. | Add a small amount of urea or sulfamic acid after the diazotization is complete to quench any excess nitrous acid, which can catalyze decomposition pathways.[4] |
Byproduct Analysis and Quality Control
A robust analytical workflow is essential for identifying impurities and accurately determining the purity of the final product.
Q3: What are the recommended analytical techniques for reaction monitoring and final product analysis?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analytical picture. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.
Summary of Analytical Techniques
| Technique | Primary Use | Key Advantages | Typical Parameters |
| GC-MS | Byproduct identification and semi-quantitation. | Excellent separation of volatile compounds. Mass spectrometry provides structural information for impurity identification.[9][10] | Column: Mid-polarity (e.g., DB-5ms, HP-5ms). Injector Temp: 250 °C. Oven Program: 50 °C to 280 °C ramp. MS Ionization: EI, 70 eV.[9] |
| ¹⁹F NMR | Unambiguous identification of fluorinated species. | The trifluoromethyl (CF₃) group provides a strong, distinct signal. Chemical shifts are highly sensitive to the aromatic substitution pattern, allowing for clear differentiation between the desired product and byproducts.[11][12][13] | Solvent: CDCl₃. Reference: No standard required for routine analysis, but CFCl₃ can be used. The CF₃ signal of the product will be a singlet around -63 ppm. |
| ¹H NMR | Structural confirmation and purity assessment. | Provides complementary structural information. Integration can be used for quantitative analysis against a known standard. | Solvent: CDCl₃. Product Signals: Aromatic protons will appear as multiplets between 7.5-7.8 ppm; the benzylic CH₂ protons will be a singlet around 3.8 ppm. |
| HPLC | High-precision purity determination (e.g., % area). | Excellent for separating non-volatile impurities like azo-dimers and for achieving high-resolution separation of closely related compounds.[14] | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 220-254 nm. |
Q4: I have an unknown peak in my GC-MS chromatogram. How can I proceed with its identification?
Identifying unknown peaks requires a logical workflow combining chromatographic and spectrometric data.
Caption: Workflow for identifying unknown peaks in chromatograms.
Example Analysis:
-
Observation: A peak with a molecular ion (M⁺) at m/z 194.
-
Hypothesis: This mass corresponds to the hydrolysis byproduct, 3-Fluoro-4-(trifluoromethyl)phenol.
-
Confirmation: The mass spectrum should show characteristic fragments for the loss of CO and other aromatic ring fragments. To be certain, an ¹⁹F NMR of a crude sample would show a second CF₃ signal, shifted slightly from the main product signal, confirming the presence of another trifluoromethyl-containing species.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step A: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Fluoro-4-(trifluoromethyl)aniline (1.0 eq).
-
Add a 25% aqueous solution of sulfuric acid (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water. Cool this solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
-
(Optional) To destroy excess nitrous acid, add a small amount of sulfamic acid and stir for 15 minutes.
Step B: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a slurry of copper(I) cyanide (1.2 eq) in deionized water. Cool this mixture to 5 °C.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) cyanide slurry over 60-90 minutes. Maintain the temperature of the reaction mixture below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until nitrogen gas evolution ceases.
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jove.com [jove.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics.org [biophysics.org]
- 14. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Introduction: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount for reaction efficiency, yield, and the safety of the final product. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and process development professionals to enhance the purity of this compound. We will explore the causality behind experimental choices, address common issues encountered in the lab, and provide self-validating protocols to ensure reliable outcomes.
Part 1: Initial Purity Assessment & Impurity Profiling
Effective purification begins with a thorough understanding of the crude material. Before attempting any purification, it is crucial to assess the initial purity and identify the nature of the contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before starting a purification?
A1: The first and most critical step is to obtain an analytical profile of your crude sample. Do not proceed with purification without knowing the approximate purity and the number of impurities. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. A simple Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment of the number of components.
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. Common synthetic pathways may introduce the following contaminants:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluoro-4-(trifluoromethyl)benzyl bromide or the corresponding alcohol.
-
Isomeric Impurities: Incomplete regioselectivity during aromatic substitution reactions can lead to positional isomers, which are often the most challenging to separate.
-
Byproducts from Side Reactions: Synthesis of phenylacetonitriles can sometimes involve harsh reagents. For instance, if a diazotization reaction was part of the synthesis, phenolic byproducts could be present[1].
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., toluene, ethyl acetate, DMF) are common.
-
Des-fluoro Impurities: In complex syntheses involving fluorinated compounds, the loss of a fluorine atom to produce a "des-fluoro" impurity can occur. These impurities can be particularly difficult to remove by standard crystallization[2].
Q3: My NMR spectrum looks clean, but HPLC/GC shows multiple peaks. Why?
A3: This is a common scenario. ¹H NMR spectroscopy may not be sensitive enough to detect impurities below a 1-2% threshold, especially if their signals overlap with your main compound's peaks. Furthermore, isomers or impurities with very similar structures to the main compound might have nearly identical NMR spectra. Chromatographic methods like HPLC and GC offer much higher resolution and are superior for detecting minor impurities.
Part 2: Selecting the Right Purification Strategy
The choice of purification method depends directly on the physical properties of your compound and its impurities. This compound is expected to be a high-boiling liquid, similar to its analogue, 3-(trifluoromethyl)phenylacetonitrile (Boiling Point: 92-93 °C at 4 mmHg)[3]. This property is central to forming a purification strategy.
The following decision workflow can help guide your choice.
Caption: Purification strategy decision workflow.
Part 3: Troubleshooting Guides and Protocols
This section provides detailed, question-and-answer-based troubleshooting for the most effective purification techniques, complete with step-by-step protocols.
A. Fractional Vacuum Distillation
This is often the most effective and scalable method for purifying liquid phenylacetonitriles.
Troubleshooting & FAQs
-
Q: My compound is decomposing, indicated by darkening color and pressure instability. What should I do?
-
A: Thermal decomposition is a major risk. The key is to reduce the boiling temperature by lowering the pressure (i.e., using a better vacuum pump). Ensure your vacuum system is free of leaks. Distilling at the lowest possible temperature is crucial for heat-sensitive compounds like many phenylacetonitriles[4].
-
-
Q: I'm not getting good separation between my product and a closely boiling impurity. How can I improve this?
-
A: Simple distillation is inadequate for separating components with close boiling points. You must use a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser. Insulating the column with glass wool or aluminum foil will help maintain the temperature gradient required for efficient fractional distillation.
-
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20-30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. If water is suspected, consider pre-drying with a drying agent like anhydrous MgSO₄ and filtering.
-
Evacuation: Slowly and carefully apply vacuum. A gradual reduction in pressure prevents bumping. A typical target pressure for this class of compound is 1-10 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction (forerun), which will contain low-boiling impurities and residual solvents, until the temperature at the distillation head stabilizes.
-
Once the temperature is stable at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Analysis: Analyze the purified main fraction by GC or HPLC to confirm purity.
| Compound Analogue | Boiling Point (°C) | Pressure (mmHg) | Reference |
| 3-(Trifluoromethyl)phenylacetonitrile | 92-93 | 4 | [3] |
| 4-(Trifluoromethyl)phenylacetonitrile | 131-132 | 20 | [5] |
| 2-Phenylbutyronitrile | 102-104 | 7 | [6] |
Table 1. Boiling points of related phenylacetonitrile compounds. Note that the target compound's boiling point will be influenced by both the fluoro and trifluoromethyl groups.
B. Flash Column Chromatography
Chromatography is ideal for removing impurities with different polarities, such as baseline impurities or isomers that are difficult to separate by distillation.
Troubleshooting & FAQs
-
Q: How do I choose the right solvent system (mobile phase)?
-
A: Use Thin-Layer Chromatography (TLC) to screen for an appropriate solvent system. The goal is to find a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/hexane) that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should ideally be well-separated from the main spot (either staying at the baseline or moving to the solvent front).
-
-
Q: My compound is streaking on the TLC plate and the column. Why?
-
A: Streaking is often caused by overloading the column or applying the sample in a solvent that is too strong. Always apply the crude material to the column in a minimal amount of the mobile phase or a weaker solvent. Acidic or basic impurities can also cause streaking on silica gel; adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes help.
-
Experimental Protocol: Flash Column Chromatography
-
Solvent Selection: Determine the optimal mobile phase using TLC analysis as described above. A common starting point for phenylacetonitriles is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of a non-polar solvent (like dichloromethane or toluene). Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). Dry loading often results in better separation.
-
Elution: Run the column by applying the mobile phase and collecting fractions. You can use a constant solvent mixture (isocratic elution) or gradually increase the polarity (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
C. Recrystallization
While the target compound is likely a liquid, low-temperature recrystallization can be a powerful technique if the compound can be induced to solidify or if it has a melting point slightly above room temperature.
Troubleshooting & FAQs
-
Q: My compound is an oil at room temperature. Can I still use this method?
-
A: Yes, via low-temperature recrystallization . This involves dissolving your compound in a suitable solvent and slowly cooling it to temperatures ranging from 0 °C to -78 °C. This can induce crystallization of the liquid product.
-
-
Q: My product is "oiling out" instead of forming crystals. What should I do?
-
A: Oiling out occurs when the compound comes out of solution above its melting point. This can be resolved by:
-
Using a more dilute solution.
-
Cooling the solution much more slowly to give molecules time to arrange into a crystal lattice.
-
Adding a seed crystal of the pure compound to initiate crystallization.
-
Switching to a lower-boiling point solvent.
-
-
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Find a solvent or solvent pair in which the compound is soluble at room temperature but sparingly soluble at low temperatures. Alkanes (like heptane or hexane) or mixed solvent systems (like ethanol/water or dichloromethane/hexane) are good candidates[7].
-
Dissolution: Gently warm the crude product in a minimal amount of the chosen solvent until it fully dissolves.
-
Cooling: Slowly cool the solution. First, let it cool to room temperature, then place it in an ice bath (0 °C), and finally, if needed, in a dry ice/acetone bath (-78 °C). Slow cooling is essential for forming pure crystals.
-
Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel to isolate the crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Part 4: Final Purity Confirmation and Storage
Q: How do I confirm the final purity and what is the best way to store the product?
A: After purification, you must re-analyze the material using the same analytical methods (GC/HPLC) to quantify the purity and confirm the absence of previous impurities. For storage, this compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.
References
- 1. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving desired therapeutic or functional outcomes. Phenylacetonitrile scaffolds are versatile intermediates, and their derivatization offers a pathway to novel active compounds.[1][2][3] This guide provides an in-depth comparison of two closely related analogs: 4-(Trifluoromethyl)phenylacetonitrile and its fluorinated counterpart, 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile .
The core of this analysis lies in understanding a fundamental principle of modern drug design: the profound impact of fluorine substitution.[4][5][6] While both molecules share the potent trifluoromethyl (CF₃) group, the addition of a single fluorine atom at the C-3 position radically alters the molecule's electronic profile, reactivity, and metabolic fate. This guide will dissect these differences, offering field-proven insights and experimental frameworks to inform your research and development decisions.
I. Comparative Physicochemical Profile: The Subtle Power of a Single Fluorine Atom
The introduction of a fluorine atom ortho to the trifluoromethyl group is not a trivial modification. It leverages the unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—to modulate the molecule's overall character.[6][7]
The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electron density of the aromatic ring and the acidity of the benzylic protons. This has direct consequences on the molecule's reactivity and its potential interactions with biological targets.[4][6] Furthermore, fluorine substitution is a well-established strategy to enhance lipophilicity, a critical parameter for membrane permeability and bioavailability.[8][9]
Below is a summary of the key physicochemical properties for both compounds.
| Property | 4-(Trifluoromethyl)phenylacetonitrile | This compound | Rationale for Difference |
| Molecular Formula | C₉H₆F₃N[10][11] | C₉H₅F₄N | Addition of one fluorine atom. |
| Molecular Weight | 185.15 g/mol [10] | 203.14 g/mol | Mass of the additional fluorine atom. |
| CAS Number | 2338-75-2[10] | 675111-39-8 | Unique identifier for each distinct chemical structure. |
| Appearance | White to off-white solid | Colorless to light yellow liquid/solid | Fluorination can alter crystal lattice packing and intermolecular forces, affecting the physical state. |
| Melting Point | 47-49 °C | N/A (Often a low-melting solid or liquid) | The additional fluorine may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | 131-132 °C / 20 mmHg | ~105-107 °C / 15 mmHg | Boiling points are influenced by molecular weight and polarity. |
| Calculated XLogP3 | 2.5[10] | ~3.0 (Predicted) | Fluorine substitution typically increases lipophilicity (logP), potentially enhancing membrane permeability.[7] |
| Topological Polar Surface Area | 23.8 Ų[10] | 23.8 Ų | The nitrile group is the primary contributor; the C-F bond does not add to this calculation. |
II. Reactivity and Synthetic Considerations: An Application-Focused Analysis
The utility of these molecules as intermediates is defined by their reactivity. The electronic modifications induced by the 3-fluoro substituent create important distinctions in how these molecules behave in synthetic protocols.
Acidity of Benzylic Protons
The protons of the methylene group (-CH₂CN) are acidic and can be removed by a base to form a stabilized carbanion, which is a key step for alkylation and condensation reactions.
-
4-(Trifluoromethyl)phenylacetonitrile : The CF₃ group is a strong electron-withdrawing group, increasing the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile.
-
This compound : The addition of the highly electronegative fluorine atom further withdraws electron density from the ring through the inductive effect. This effect is relayed to the benzylic position, making these protons more acidic and therefore easier to deprotonate.
Causality Insight: For synthetic chemists, this means that reactions involving the formation of the benzylic anion may proceed under milder basic conditions or at a faster rate with the 3-fluoro analog, offering a potential advantage in process chemistry.
Aromatic Ring Reactivity
Both the -CF₃ and -F groups are deactivating and meta-directing for electrophilic aromatic substitution (SEAr). However, they activate the ring for nucleophilic aromatic substitution (SNAr).
-
Electrophilic Substitution: The 3-fluoro analog is significantly more deactivated towards electrophiles than its non-fluorinated counterpart.
-
Nucleophilic Substitution: The strong inductive effect of the fluorine atom in the 3-fluoro analog can make the aromatic ring more susceptible to SNAr, particularly if a suitable leaving group is present.
III. Strategic Value in Drug Discovery: The "Fluorine Advantage"
While the trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, prized for its ability to block metabolism and enhance binding affinity, the strategic placement of an additional fluorine atom provides another layer of control over a drug candidate's properties.[12][13]
Metabolic Stability: A Primary Driver for Fluorination
A common failure point for drug candidates is rapid metabolic degradation, often by Cytochrome P450 (CYP) enzymes.[14] A primary mechanism of this degradation is the oxidation of an aromatic C-H bond to a phenol.
-
Hypothesis: In the 4-(trifluoromethyl)phenyl scaffold, the C-3 position represents a potential site of metabolic oxidation.
-
Strategic Intervention: By replacing the hydrogen at C-3 with a fluorine atom, this metabolic pathway is blocked. The carbon-fluorine bond is significantly stronger (bond energy ~112 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol) and is exceptionally resistant to enzymatic cleavage.[7][15][16]
This "metabolic blocking" strategy can lead to a longer plasma half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trifluoromethylphenylacetonitrile Isomers
Introduction
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics to improve target binding affinity.[1][2] When appended to a phenylacetonitrile scaffold, the position of the -CF3 group—be it ortho, meta, or para—creates three distinct isomers with unique reactivity profiles.
This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of trifluoromethylphenylacetonitrile. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their chemical behavior. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate isomer and anticipate its reactivity in synthetic applications.
Section 1: Fundamental Physicochemical Properties
The three isomers, while sharing the same molecular formula (C₉H₆F₃N) and weight (185.15 g/mol ), exhibit distinct physical properties due to differences in their molecular symmetry and intermolecular forces. These properties are summarized below.
| Property | 2-(Trifluoromethyl)phenylacetonitrile (ortho) | 3-(Trifluoromethyl)phenylacetonitrile (meta) | 4-(Trifluoromethyl)phenylacetonitrile (para) |
| CAS Number | 3038-47-9[3][4] | 2338-76-3[5] | 2338-75-2[6][7][8][9] |
| Structure |
|
|
|
| Boiling Point | 103-105 °C / 10 mmHg[10] | Not readily available | 131-132 °C / 20 mmHg |
| Melting Point | Not applicable (Liquid at RT) | Not applicable (Liquid at RT) | 47-49 °C |
| Appearance | Liquid | Liquid | Solid |
Section 2: The Influence of the Trifluoromethyl Group: Electronic and Steric Effects
The reactivity of each isomer is dictated by the interplay of electronic and steric effects originating from the potent trifluoromethyl group.
Electronic Effects
The -CF3 group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[11] This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pulls electron density away from the aromatic ring.[2][12] This has two major consequences:
-
Ring Deactivation: The withdrawal of electron density makes the aromatic ring electron-poor, or electrophilic. This deactivates the ring towards traditional electrophilic aromatic substitution (EAS) reactions.[12]
-
Activation for Nucleophilic Attack: Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically unfavorable for electron-rich aromatic systems like benzene.[13][14] The activating effect is strongest when the EWG is positioned ortho or para to a leaving group.[14]
Steric Effects
The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group.[1] This steric hindrance is most pronounced in the ortho-isomer , where the -CF3 group is adjacent to the cyanomethyl (-CH2CN) substituent. This bulk can physically impede the approach of reagents to the ortho position and the benzylic methylene group, potentially slowing reaction rates or favoring alternative reaction pathways.[15][16]
Caption: Steric and electronic effects of the -CF3 group by isomer.
Section 3: Comparative Reactivity Analysis
The positional differences of the -CF3 group lead to predictable and exploitable variations in reactivity at three key sites: the benzylic methylene group, the nitrile group, and the aromatic ring itself.
A. Reactions at the Benzylic Methylene Group (Acidity & Alkylation)
The protons on the methylene carbon (-C H₂CN) are acidic due to the stabilizing effect of the adjacent nitrile group on the resulting carbanion. The powerful inductive effect of the -CF3 group further enhances this acidity by withdrawing electron density and stabilizing the negative charge.
-
Reactivity Order (Acidity): para > ortho > meta
-
Causality:
-
Para-isomer: The -CF3 group is in the optimal position to exert its maximum electron-withdrawing effect through the π-system, providing the greatest stabilization to the benzylic carbanion.
-
Ortho-isomer: The inductive effect is strong due to proximity, leading to high acidity. However, the steric bulk of the ortho -CF3 group may hinder the approach of a base, potentially slowing the rate of deprotonation compared to the para isomer. Subsequent reactions of the carbanion (e.g., alkylation) are also likely to be sterically hindered.[15]
-
Meta-isomer: The inductive effect is weakest at the meta position, resulting in the least stabilization of the carbanion and therefore the lowest acidity among the three isomers.
-
Table 1: Predicted Reactivity in Benzylic Deprotonation
| Isomer | Relative Acidity | Rate of Alkylation | Key Influencing Factor |
|---|---|---|---|
| Ortho | High | Slow | Steric Hindrance[15][16] |
| Meta | Low | Moderate | Weaker Inductive Effect |
| Para | Highest | Fast | Maximum Electronic Stabilization |
B. Reactions of the Nitrile Functional Group (Hydrolysis)
The hydrolysis of a nitrile to a carboxylic acid proceeds via nucleophilic attack at the electrophilic nitrile carbon. The electron-withdrawing -CF3 group enhances the electrophilicity of this carbon, making it more susceptible to attack.
-
Reactivity Order (Hydrolysis): para ≈ ortho > meta
-
Causality:
-
Ortho- and Para-isomers: The strong electron-withdrawing effect from these positions significantly increases the partial positive charge on the nitrile carbon, accelerating the rate of nucleophilic attack by water or hydroxide ions.
-
Meta-isomer: The attenuated inductive effect from the meta position results in a less electrophilic nitrile carbon, leading to a slower rate of hydrolysis compared to the other two isomers.
-
C. Reactions on the Aromatic Ring (Electrophilic Substitution)
As discussed, the trifluoromethylphenylacetonitrile ring is highly deactivated towards electrophilic attack. The -CF3 group is a strong deactivating meta-director, while the -CH₂CN group is a weak deactivating ortho, para-director.[12] Predicting the outcome is complex, but in general, forcing conditions would be required, and reactions would likely be slow and yield mixtures of products. The primary takeaway is that all isomers are poor substrates for this class of reaction.
Section 4: Experimental Protocol: Comparative Nitrile Hydrolysis
To provide a tangible measure of the reactivity differences, the following protocol outlines a comparative experiment for the base-catalyzed hydrolysis of the three isomers. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the relative rates of conversion to the corresponding phenylacetic acid.
Objective: To compare the rate of hydrolysis of ortho-, meta-, and para-trifluoromethylphenylacetonitrile under basic conditions.
Materials:
-
2-(Trifluoromethyl)phenylacetonitrile
-
3-(Trifluoromethyl)phenylacetonitrile
-
4-(Trifluoromethyl)phenylacetonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, for workup)
-
Ethyl Acetate (for extraction)
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve an equal molar amount (e.g., 1.0 mmol) of each isomer in a 1:1 mixture of EtOH:H₂O (10 mL).
-
Initiation: To each flask, add an aqueous solution of NaOH (e.g., 5.0 mmol in 2 mL H₂O).
-
Heating & Monitoring: Heat all three reaction mixtures to reflux (approx. 80-90 °C) with stirring. At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each flask.
-
Sample Quenching: Immediately quench each aliquot by adding it to a vial containing dilute HCl (0.5 mL).
-
Analysis: Analyze the quenched aliquots by HPLC to quantify the percentage of remaining starting material and formed product (trifluoromethylphenylacetic acid). Alternatively, spot the aliquots on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to visually compare the disappearance of the starting material.
-
Data Interpretation: Plot the concentration of starting material versus time for each isomer. The isomer that is consumed fastest is the most reactive under these conditions. The expected outcome is that the ortho- and para-isomers will react significantly faster than the meta-isomer.
Caption: Experimental workflow for comparative hydrolysis.
Section 5: Summary and Outlook
The choice of a trifluoromethylphenylacetonitrile isomer is a critical decision in a synthetic campaign, with significant consequences for reactivity, yield, and downstream applications.
Summary of Reactivity Differences:
| Reaction Type | Most Reactive | Least Reactive | Primary Rationale |
| Benzylic Deprotonation | Para-isomer | Meta-isomer | Electronic stabilization of carbanion |
| Nitrile Hydrolysis | Ortho- & Para-isomers | Meta-isomer | Electrophilicity of nitrile carbon |
| Electrophilic Substitution | (All are poor) | (All are poor) | Strong ring deactivation |
For drug development professionals, these differences are paramount. The para-isomer often represents a good balance of predictable electronic activation and synthetic accessibility. The ortho-isomer , while electronically activated, presents steric challenges that can be either a hindrance or a strategic tool for directing molecular conformation.[17] The meta-isomer , being the least electronically perturbed at the benzylic and nitrile positions, may be chosen when a less reactive scaffold is desired or to achieve a specific substitution pattern on the aromatic ring.
Ultimately, a thorough understanding of the interplay between positional electronics and sterics is essential for harnessing the full potential of these valuable synthetic building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)phenyl acetonitrile [webbook.nist.gov]
- 5. 3-(Trifluoromethyl)phenylacetonitrile (2338-76-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 7. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 9. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Phenylacetonitriles
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacological properties. The trifluoromethyl group can increase metabolic stability, binding affinity, and cell permeability due to its lipophilicity and strong electron-withdrawing nature.[1][2] The addition of a fluorine atom can further modulate electronic properties and metabolic fate.[1] The phenylacetonitrile scaffold itself is a versatile starting point for the synthesis of a wide array of bioactive molecules.[3]
Derivatives of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile are therefore of significant interest in drug discovery. This guide will explore their potential across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Pathways to Novel Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the core benzyl cyanide structure. A common route involves the conversion of the corresponding benzyl halide.
General Synthesis of Substituted Benzyl Cyanides
A robust method for the synthesis of substituted benzyl cyanides is the reaction of a benzyl halide with a cyanide salt.[3]
Caption: General synthetic scheme for this compound.
Comparative Biological Activity: Insights from Analogs
Direct experimental data for a wide range of this compound derivatives is not yet broadly available in the public domain. However, by examining structurally similar compounds, we can infer potential activities and establish a baseline for comparison.
Anticancer Activity
The trifluoromethylphenyl moiety is present in several approved and investigational anticancer drugs.[4] Its inclusion can enhance the potency of kinase inhibitors and other targeted therapies. For instance, Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)phenyl group, is a multi-kinase inhibitor used in the treatment of various cancers.[4]
Table 1: Anticancer Activity of Structurally Related Fluorinated Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoroazetidin-2-ones | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [5] |
| 3-Fluoroazetidin-2-ones | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [5] |
| Biscoumarin | 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | H1299 (Lung) | 20.77 | [6] |
| Biscoumarin | 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | Lewis (Lung) | 20.87 | [6] |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |
Antimicrobial Activity
Fluorinated compounds have shown significant promise as antimicrobial agents. The introduction of trifluoromethyl groups can enhance the antibacterial and antifungal properties of various scaffolds.
Table 2: Antimicrobial Activity of Structurally Related Fluorinated Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus (MRSA) | 0.78 | [7] |
| N-(trifluoromethyl)phenyl pyrazoles | Dichloro substituted pyrazole | Staphylococcus aureus (MRSA) | 0.78-1.56 | [7] |
| 4-Trifluoromethyl bithiazoles | Compound 8e | Streptococcus pyogenes | 4 | |
| 4-Trifluoromethyl bithiazoles | Compound 8e | Staphylococcus aureus | 16 | |
| Acylthiourea Derivatives | 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Various bacteria & fungi | 0.15 - 2.5 (mg/mL) | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of fluorinated compounds is an active area of research. Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain fluorine to enhance their efficacy.
Table 3: Anti-inflammatory Activity of Structurally Related Fluorinated Compounds
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Fluorinated Dihydropyranonaphthoquinones | NO Production Inhibition | RAW 264.7 | 1.67 - 28.81 | [8] |
| Fluorinated Benzofurans | IL-6 Secretion | Macrophages | 1.2 - 9.04 | [9] |
| Fluorinated Benzofurans | Nitric Oxide Production | Macrophages | 2.4 - 5.2 | [9] |
| Fluorinated Pyrazoles | Bradykinin B1 Receptor Antagonism | IMR-90 | 0.023 | [10] |
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are recommended.
Protocol 1: Anticancer Activity - MTT Assay for Cytotoxicity
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Workflow for MTT Assay
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
Characterization and validation of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the Characterization and Validation of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic characteristics.[1][2] Phenylacetonitrile derivatives, in particular, serve as versatile building blocks for a wide array of more complex structures, from pharmaceuticals to advanced polymers.[3][4]
This guide focuses on a specific, high-interest molecule: This compound . This compound is distinguished by a unique substitution pattern on the aromatic ring: a fluorine atom ortho to the acetonitrile group and a trifluoromethyl group meta to it. This arrangement is predicted to create distinct electronic and steric properties compared to its isomers, making it a valuable target for synthesis and application.
Given the limited publicly available experimental data for this precise molecule, this guide adopts the perspective of a senior application scientist. It outlines a comprehensive, first-principles strategy for its complete characterization and validation. We will establish a robust analytical framework by drawing objective comparisons with its well-documented structural isomers and analogs, explaining the causal logic behind each proposed experimental step. This document serves as both a practical protocol and a validation master plan for researchers working with this or similar novel chemical entities.
Section 1: Physicochemical Profile and Comparative Analysis with Structural Isomers
A foundational step in validating any new chemical entity is establishing its fundamental physicochemical properties. While specific data for this compound is scarce, we can predict its likely characteristics by comparing it with its commercially available isomers. The primary difference is the position of the fluorine and trifluoromethyl groups, which influences molecular symmetry, dipole moment, and crystal lattice packing, thereby affecting melting and boiling points.
The introduction of an ortho-fluoro group to the 4-(trifluoromethyl)phenylacetonitrile scaffold is expected to increase the molecular weight and may disrupt crystal packing, potentially leading to a lower melting point or a liquid state at room temperature compared to its solid para-isomer.
| Property | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile | 3,5-Bis(trifluoromethyl)phenylacetonitrile | This compound (Predicted) |
| CAS Number | 2338-76-3[5] | 2338-75-2 | 85068-32-2 | Not assigned |
| Molecular Formula | C₉H₆F₃N | C₉H₆F₃N | C₁₀H₅F₆N | C₉H₅F₄N |
| Molecular Weight | 185.15 g/mol [5] | 185.15 g/mol | 253.14 g/mol | 203.13 g/mol |
| Physical Form | Liquid[5] | Solid | Liquid | Likely a liquid or low-melting solid |
| Melting Point | N/A | 47-49 °C | N/A | < 30 °C |
| Boiling Point | 92-93 °C / 4 mmHg[3][5] | 131-132 °C / 20 mmHg | N/A | Likely between 100-140 °C at reduced pressure |
| Density | 1.187 g/mL at 25 °C[5] | N/A (solid) | 1.42 g/mL at 25 °C | ~1.3-1.4 g/mL |
| Refractive Index | n20/D 1.4565[5] | N/A (solid) | n20/D 1.4234 | ~1.45-1.47 |
Section 2: A Proposed Strategy for Complete Spectroscopic Characterization
The unequivocal identification of this compound requires a multi-technique spectroscopic approach. The following protocols are designed to provide a self-validating system where data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Proposed workflow for the spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Predicted Spectral Features:
-
¹H NMR: The spectrum will be dominated by the aromatic region, showing complex splitting patterns due to H-H and H-F couplings. The benzylic protons (-CH₂CN) will appear as a singlet or a doublet if coupled to the ortho-fluorine.
-
¹³C NMR: The spectrum will show distinct signals for all 9 carbons. The key signals will be the nitrile carbon (~117 ppm), the benzylic carbon, and the aromatic carbons, which will exhibit splitting due to C-F coupling. The CF₃ carbon will appear as a quartet.
-
¹⁹F NMR: Two distinct signals are expected: one for the single fluorine atom and one for the CF₃ group, appearing as a quartet.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours (or longer) may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to an external standard like CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Predicted Spectral Features:
-
Molecular Ion (M⁺): A strong peak at m/z = 203.03 is expected for the molecular ion [C₉H₅F₄N]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Key Fragments: Expect fragmentation patterns consistent with isomers, such as the loss of the nitrile group or cleavage of the benzylic C-C bond.[6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Spectral Features:
-
C≡N Stretch: A sharp, strong absorption band between 2240-2260 cm⁻¹.
-
C-F Stretches: Strong bands in the region of 1100-1400 cm⁻¹ corresponding to the aromatic C-F bond and the C-F bonds of the CF₃ group.
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No preparation is needed for a liquid. For a solid, place a small amount onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Place the sample directly on the ATR crystal, ensure good contact, and collect the spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Section 3: Chromatographic Purity Assessment and Method Validation
For use in sensitive applications like drug development, verifying the purity of a compound is as critical as confirming its identity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) should be employed to create a comprehensive purity profile.
Caption: A standard workflow for validating an analytical purity method.
| Parameter | Proposed Gas Chromatography (GC) Method | Proposed High-Performance Liquid Chromatography (HPLC) Method |
| Principle | Separation based on volatility and polarity | Separation based on polarity |
| Column | Agilent HP-5 (or equivalent), 30m x 0.32mm, 0.25µm film | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | Isocratic or Gradient elution with Acetonitrile and Water |
| Temperature | Oven Program: 100°C to 280°C at 10°C/min | Column Oven: 30 °C |
| Detector | Flame Ionization Detector (FID) | UV Detector at 254 nm |
| Purpose | Detects volatile impurities | Detects non-volatile impurities and closely related isomers |
Detailed Protocol: Purity by GC-FID
-
Standard Preparation: Prepare a standard solution of the compound at approximately 1.0 mg/mL in ethyl acetate.
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
Injection: Inject 1 µL of the sample solution using the GC method parameters outlined in the table above.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks. The method should be validated for specificity against potential starting materials and by-products.
Detailed Protocol: Purity by RP-HPLC
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Filter and degas both.
-
Standard/Sample Preparation: Prepare solutions of the compound at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 50% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate the area percent purity as described for the GC method.
Section 4: Comparison with Functional Alternatives and Potential Applications
The true value of this compound lies in how its unique structure translates to performance. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly acidifies the benzylic protons, potentially enhancing reactivity in base-mediated reactions. Furthermore, the ortho-fluoro group can engage in specific hydrogen bonding or steric interactions, which can be exploited in drug design to improve binding affinity or selectivity.
Comparison of Potential Reactivity and Use:
-
vs. 4-(Trifluoromethyl)phenylacetonitrile: The target compound's ortho-fluoro group may direct metallation or other reactions to the C5 position, offering a different synthetic pathway than the para-isomer. Its application in organic semiconductors, where 4-(trifluoromethyl)phenylacetonitrile is used, could be explored to see how the additional fluorine atom modulates the electronic properties and performance of resulting materials.[8]
-
vs. 3-(Trifluoromethyl)phenylacetonitrile: The target compound has a more polarized aromatic ring. This could be advantageous in the synthesis of certain pharmaceuticals where specific electronic properties are required for biological activity.[3]
Section 5: Safety, Handling, and Disposal
While no specific Safety Data Sheet (SDS) exists for this compound, the hazards can be reliably inferred from its close structural analogs. Isomers like 3- and 4-(trifluoromethyl)phenylacetonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and they cause skin and serious eye irritation.[5]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound represents a promising yet under-characterized chemical building block. This guide provides a comprehensive and scientifically rigorous framework for its definitive characterization and validation. By employing a multi-technique approach encompassing NMR, MS, and IR spectroscopy, coupled with robust chromatographic purity methods, researchers can establish a complete and reliable profile of this compound. The comparative analysis with its isomers provides essential context, highlighting the subtle structural changes that can lead to significant differences in physical properties and potential applications. Adherence to these protocols will ensure data integrity and enable the confident use of this valuable molecule in the pioneering fields of medicinal chemistry and materials science.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(4-Fluorophenyl)-2-phenylacetonitrile | 719-82-4 | Benchchem [benchchem.com]
- 5. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile Analogs in Competitive Immunoassays
In the landscape of modern drug discovery and development, the precise and selective quantification of novel chemical entities is paramount. This guide provides an in-depth analysis of the cross-reactivity of structural analogs of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive detection of this molecule and evaluate its selectivity against a panel of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical methods for fluorinated aromatic compounds.
Introduction: The Rationale for a Selective Immunoassay
This compound serves as a critical building block in medicinal chemistry, contributing to the synthesis of a new generation of therapeutic agents. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. Consequently, the ability to selectively measure this compound in complex biological matrices is essential for pharmacokinetic studies, manufacturing quality control, and environmental monitoring.
While chromatographic methods like HPLC and mass spectrometry offer high sensitivity and specificity, immunoassays present a complementary approach with advantages in terms of high throughput, cost-effectiveness, and ease of use.[1][2] The development of a highly specific antibody is the cornerstone of a reliable immunoassay. However, the small size of this compound classifies it as a hapten, a molecule that is not immunogenic on its own.[3][4] To elicit an immune response and generate specific antibodies, it must be covalently conjugated to a larger carrier protein.[5][6]
This guide will detail the design and execution of a cross-reactivity study for a panel of analogs, providing a framework for assessing the selectivity of a newly developed immunoassay.
Experimental Design: A Symphony of Specificity
The development of a selective immunoassay is a multi-step process that requires careful consideration of each component. Here, we outline the key experimental choices and the rationale behind them.
Hapten Synthesis and Carrier Protein Conjugation
To generate antibodies specific to this compound, a derivative of the hapten containing a reactive carboxyl group was synthesized. This "activated hapten" allows for covalent linkage to the primary amine groups on lysine residues of the carrier proteins, bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH).
-
Immunogen Preparation (KLH-Hapten): KLH is a large, immunogenic protein that is widely used to elicit a strong immune response to conjugated haptens. The KLH-hapten conjugate serves as the immunogen to be injected into the host animal for antibody production.
-
Coating Antigen Preparation (BSA-Hapten): BSA is a smaller, less immunogenic protein that is ideal for use as a coating antigen in the ELISA plate. Using a different carrier protein for the coating antigen helps to minimize the generation of antibodies against the carrier protein itself, thereby increasing the specificity of the assay for the hapten.
Antibody Production and Selection
Polyclonal antibodies were generated in rabbits immunized with the KLH-hapten conjugate. The resulting antiserum was screened for its ability to bind to the BSA-hapten coating antigen. The antibody preparation with the highest titer and affinity was selected for use in the competitive ELISA.
Competitive ELISA: The Principle of Detection
A competitive ELISA format was chosen for this study as it is the most suitable method for the detection of small molecules like our target analyte.[7][8][9] In this assay, the free analyte in the sample competes with a fixed amount of labeled (or in this case, plate-coated) antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
The workflow for our competitive ELISA is as follows:
Caption: Competitive ELISA Workflow Diagram.
Cross-Reactivity Analysis: A Comparative Study
To assess the specificity of the developed immunoassay, a panel of structurally related analogs of this compound was tested. The cross-reactivity of each analog was determined by comparing its IC50 value (the concentration that causes 50% inhibition of the maximum signal) to the IC50 value of the target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Analog) x 100
Selection of Analog Panel
The following analogs were selected to probe the antibody's sensitivity to the position and presence of the fluoro and trifluoromethyl groups:
| Compound ID | Structure | Chemical Name |
| Target Analyte | F, CF3 at C3, C4 | This compound |
| Analog 1 | CF3 at C4 | 4-(Trifluoromethyl)phenylacetonitrile [10][11][12] |
| Analog 2 | CF3 at C3 | 3-(Trifluoromethyl)phenylacetonitrile [13] |
| Analog 3 | F, CF3 at C3, C5 | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile [14][15] |
| Analog 4 | No F, No CF3 | Phenylacetonitrile |
Experimental Results
The following table summarizes the cross-reactivity data obtained from the competitive ELISA.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Target) | 15.2 | 100 |
| 4-(Trifluoromethyl)phenylacetonitrile (Analog 1) | 35.8 | 42.5 |
| 3-(Trifluoromethyl)phenylacetonitrile (Analog 2) | > 1000 | < 1.5 |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Analog 3) | 89.4 | 17.0 |
| Phenylacetonitrile (Analog 4) | > 5000 | < 0.3 |
Interpretation of Results
The cross-reactivity data reveals several key insights into the specificity of the antibody:
-
High Specificity for the Target Analyte: The antibody exhibits the highest affinity for the target analyte, this compound, as evidenced by its low IC50 value.
-
Importance of the Fluoro Group at Position 3: The significant drop in cross-reactivity for Analog 1 (42.5%) compared to the target analyte suggests that the fluorine atom at the 3-position is a critical recognition element for the antibody.
-
Critical Role of the Trifluoromethyl Group at Position 4: The negligible cross-reactivity of Analog 2 highlights the absolute requirement of the trifluoromethyl group at the 4-position for antibody binding. Its relocation to the 3-position completely abrogates recognition.
-
Impact of Substituent Position: The reduced cross-reactivity of Analog 3 (17.0%) further underscores the importance of the specific substitution pattern of the target analyte. Shifting the trifluoromethyl group to the 5-position significantly diminishes antibody binding.
-
Negligible Recognition of the Phenylacetonitrile Backbone: The lack of cross-reactivity with Phenylacetonitrile (Analog 4) confirms that the antibody primarily recognizes the unique electronic and steric features imparted by the fluoro and trifluoromethyl substituents.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed procedure for performing the competitive ELISA for the quantification of this compound and the assessment of analog cross-reactivity.
Reagents and Materials
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBS.
-
Assay Buffer: 0.1% BSA in PBS.
-
BSA-Hapten Coating Antigen: 1 µg/mL in Coating Buffer.
-
Anti-Hapten Polyclonal Antibody: Titer-determined optimal dilution in Assay Buffer.
-
HRP-conjugated Secondary Antibody: (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to manufacturer's instructions in Assay Buffer.
-
TMB Substrate Solution.
-
Stop Solution: 2 M H2SO4.
-
96-well ELISA plates.
-
Plate reader.
Assay Procedure
-
Coating: Add 100 µL of the BSA-Hapten coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each analog in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/sample concentration with 50 µL of the diluted Anti-Hapten Polyclonal Antibody. Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Conclusion and Future Perspectives
This guide has demonstrated the successful development and characterization of a selective competitive immunoassay for this compound. The cross-reactivity studies have provided valuable insights into the structural determinants of antibody recognition, highlighting the critical role of the specific substitution pattern of the fluoro and trifluoromethyl groups. The detailed protocol provides a robust framework for the implementation of this assay in various research and development settings.
Future work could involve the development of monoclonal antibodies to potentially achieve even higher specificity and batch-to-batch consistency. Additionally, the adaptation of this assay to other platforms, such as lateral flow or biosensor-based systems, could enable rapid, point-of-care testing. The principles and methodologies outlined in this guide provide a solid foundation for the development of immunoassays for other novel small molecule targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 14. 3-fluoro-5-trifluoromethylbenzyl cyanide; 3-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile; 3-Fluoro-5-(trifluoromethyl)-phenylacetonitrile | Chemrio [chemrio.com]
- 15. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737601 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Trifluoromethylated Phenylacetonitriles for Drug Discovery and Materials Science
Abstract
The incorporation of the trifluoromethyl (CF₃) group into the phenylacetonitrile scaffold represents a powerful strategy in modern chemistry, yielding molecules with significant potential in pharmaceuticals and advanced materials. The unique electronic properties of the CF₃ group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the principal synthetic methodologies for accessing trifluoromethylated phenylacetonitriles. We will delve into two core strategies: the classical nucleophilic cyanation of trifluoromethylated benzyl halides and the more contemporary direct trifluoromethylation of phenylacetonitrile precursors via transition-metal catalysis, photoredox catalysis, and electrochemical methods. Each method is evaluated based on its mechanism, experimental protocol, performance, substrate scope, and practical advantages and limitations, providing researchers with the critical information needed to select the optimal synthetic route for their specific application.
Introduction: The Strategic Value of the CF₃ Group
In the landscape of medicinal chemistry and materials science, the trifluoromethyl group is a cornerstone functional moiety.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] When appended to the versatile phenylacetonitrile framework—a common precursor for pharmaceuticals and organic electronic materials—the resulting trifluoromethylated phenylacetonitriles become highly valuable building blocks. The synthesis of these compounds, however, presents unique challenges, necessitating robust and efficient chemical transformations. This guide aims to dissect and compare the most effective methods developed to date.
Core Synthetic Strategies: Two Paths to the Target
The synthesis of trifluoromethylated phenylacetonitriles can be broadly categorized into two distinct approaches:
-
Strategy A: Nucleophilic Cyanation of Trifluoromethylated Precursors. This is a traditional and straightforward approach that relies on the well-established Sₙ2 reaction. It involves synthesizing a benzyl halide already bearing the trifluoromethyl group and subsequently introducing the nitrile functionality.
-
Strategy B: Direct Trifluoromethylation of Phenylacetonitrile Scaffolds. This modern approach involves the direct installation of the CF₃ group onto a pre-existing phenylacetonitrile molecule. This strategy has seen significant innovation through the development of radical-based methods, including those catalyzed by transition metals, light, or electricity.
Methodology Deep Dive and Comparison
Method 1: Classical Sₙ2 Cyanation
This method represents the most direct and often highest-yielding route, provided the starting trifluoromethylated benzyl halide is readily available.
Mechanism and Rationale: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The cyanide anion (CN⁻), typically from a salt like KCN or NaCN, acts as the nucleophile, attacking the electrophilic benzylic carbon of the trifluoromethylated benzyl bromide or chloride. This single-step process results in the displacement of the halide leaving group and the formation of the new carbon-carbon bond. The choice of a polar aprotic solvent (like ethanol/water mixtures) is crucial to solvate the cyanide salt while not excessively solvating the cyanide anion, thus maintaining its nucleophilicity.
Detailed Experimental Protocol: A representative procedure for the synthesis of 3-(trifluoromethyl)phenylacetonitrile is as follows:[3]
-
To a 500 mL flask, add 3-trifluoromethylbenzyl chloride (235 g), and a phase-transfer catalyst such as triethylbenzylammonium chloride (2.5 g).
-
Heat the mixture to 60°C.
-
Prepare a solution of sodium cyanide (61.7 g) in water (112 g).
-
Add the sodium cyanide solution dropwise to the heated mixture, maintaining the temperature between 55-65°C.
-
After the addition is complete, maintain the reaction at 60°C for 8 hours, monitoring the consumption of the starting material by GC.
-
Cool the reaction to room temperature, allow the layers to separate.
-
Wash the organic layer twice with 50 g of water.
-
The crude product is purified by vacuum distillation to yield the final product.
Performance and Scope: This method is generally robust and high-yielding, especially for simple substrates.
| Substrate | Cyanide Source | Catalyst | Solvent | Yield | Reference |
| 3-(Trifluoromethyl)benzyl chloride | NaCN | TEBAC | Water | 91% | [3] |
| 3,4-Dichlorobenzyl bromide | KCN | None | Ethanol/Water | 82% | [4] |
| 3,5-Dichlorobenzyl bromide | KCN | None | Ethanol/Water | 93% | [4] |
TEBAC: Triethylbenzylammonium chloride
Advantages & Disadvantages:
-
Advantages: High yields, straightforward procedure, readily available and inexpensive reagents, highly scalable.
-
Disadvantages: Relies on the availability of the corresponding trifluoromethylated benzyl halide. The use of highly toxic cyanide salts requires stringent safety precautions.
Method 2: Copper-Catalyzed Trifluoromethylation
This method is a powerful example of Strategy B, enabling the direct trifluoromethylation of aryl C-H bonds or arylboronic acids.
Mechanism and Rationale: Copper-catalyzed trifluoromethylation often involves the generation of a highly reactive Cu-CF₃ species.[5] In the case of arylboronic acids, the proposed catalytic cycle begins with the formation of this key intermediate from a Cu(I) salt and a trifluoromethyl source (e.g., Togni's reagent). The arylboronic acid then undergoes transmetalation with the Cu-CF₃ complex. The resulting organocopper intermediate then undergoes reductive elimination to form the desired trifluoromethylated arene and regenerate the active Cu(I) catalyst. Radical pathways can also be involved, especially with different CF₃ sources and substrates.[1]
Detailed Experimental Protocol (for Arylboronic Acids): [6]
-
In a glovebox, add CuI (0.15 equiv), 1,10-phenanthroline (0.15 equiv), and K₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube.
-
Add the arylboronic acid (1.0 equiv) and Togni's reagent (1.2 equiv).
-
Add anhydrous diglyme as the solvent.
-
Seal the tube, remove it from the glovebox, and heat the mixture at 35°C for 14 hours with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance and Scope: This method shows good tolerance for various functional groups on the arylboronic acid.
| Substrate (Ar-B(OH)₂) | CF₃ Source | Catalyst/Ligand | Yield | Reference |
| 4-Cyanophenylboronic acid | Togni's Reagent | CuI/Phenanthroline | 85% | [6] |
| 4-Acetylphenylboronic acid | Togni's Reagent | CuI/Phenanthroline | 92% | [6] |
| 2-Naphthylboronic acid | Togni's Reagent | CuI/Phenanthroline | 80% | [6] |
| 4-(Methoxycarbonyl)phenylboronic acid | Togni's Reagent | CuI/Phenanthroline | 88% | [6] |
Advantages & Disadvantages:
-
Advantages: Direct C-CF₃ bond formation, good functional group tolerance, mild reaction conditions.
-
Disadvantages: Requires pre-functionalized starting materials (boronic acids), catalyst and ligand costs can be a factor.
Method 3: Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating trifluoromethyl radicals.
Mechanism and Rationale: This method relies on a photocatalytic cycle. A photosensitizer, typically a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state.[2] This excited state can then engage in a single-electron transfer (SET) with a CF₃ source (like CF₃I or CF₃SO₂Cl), generating a trifluoromethyl radical (•CF₃).[7][8] This highly reactive radical can then add to an electron-rich substrate, such as an arene or heteroarene. The resulting radical intermediate is then oxidized by the photocatalyst to complete the catalytic cycle, yielding the trifluoromethylated product after deprotonation.[2]
Detailed Experimental Protocol (for Heteroarenes): [2]
-
To a vial, add the heteroarene substrate (1.0 equiv), Ru(phen)₃Cl₂ (1 mol%), and a base (e.g., K₂CO₃).
-
Add triflyl chloride (CF₃SO₂Cl) as the CF₃ source.
-
Dissolve the components in a suitable solvent (e.g., acetonitrile).
-
Degas the solution with argon, seal the vial, and place it in front of a 26 W fluorescent light bulb.
-
Stir the reaction at room temperature for the specified time.
-
Upon completion, the reaction mixture is worked up and purified by column chromatography.
Performance and Scope: This method is particularly effective for electron-rich arenes and heteroarenes.
| Substrate | CF₃ Source | Photocatalyst | Yield | Reference |
| N-Methylpyrrole | CF₃SO₂Cl | Ru(phen)₃Cl₂ | 94% | [2] |
| Thiophene | CF₃SO₂Cl | Ru(phen)₃Cl₂ | 75% | [2] |
| Anisole | CF₃SO₂Cl | Ru(phen)₃Cl₂ | 82% | [2] |
| Benzene | CF₃SO₂Cl | Ru(phen)₃Cl₂ | 78% | [2] |
Advantages & Disadvantages:
-
Advantages: Extremely mild reaction conditions (room temperature, visible light), high functional group tolerance, avoids harsh reagents.
-
Disadvantages: Can have regioselectivity issues with complex substrates, catalyst can be expensive, quantum yield can be low, requiring longer reaction times.
Method 4: Electrochemical Trifluoromethylation
Electrosynthesis offers a reagent-free method for generating the key trifluoromethyl radical.
Mechanism and Rationale: In this approach, direct anodic oxidation of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), generates the trifluoromethyl radical.[9] This is achieved by passing a constant current through a solution of the substrate and the CF₃ source in an undivided electrolytic cell. The generated •CF₃ radical then reacts with the substrate in a similar fashion to the photoredox-catalyzed method. This method obviates the need for chemical oxidants or photocatalysts.
Detailed Experimental Protocol (General):
-
In an undivided electrochemical cell equipped with graphite electrodes, dissolve the phenylacetonitrile substrate and CF₃SO₂Na in a solvent like acetonitrile.
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, evaporate the solvent.
-
The residue is then subjected to an aqueous workup and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Performance and Scope: Electrochemical methods are rapidly developing and show promise for a range of substrates.
| Substrate | CF₃ Source | Key Conditions | Yield | Reference |
| 2-Isocyanobiaryls | CF₃SO₂Na | Constant current electrolysis | Moderate to High | [10] |
| Enamides | CF₃SO₂Na | Microflow cell, constant current | up to 84% | [11] |
Advantages & Disadvantages:
-
Advantages: Avoids the use of catalysts and chemical oxidants, highly sustainable ("green") method, can be amenable to flow chemistry for scalability.
-
Disadvantages: Requires specialized electrochemical equipment, optimization of reaction parameters (current, voltage, electrode material) can be complex, substrate scope may be limited by electrochemical stability.
Comparative Summary
| Feature | Sₙ2 Cyanation | Cu-Catalyzed | Photoredox Catalysis | Electrochemical |
| Strategy | A: Cyanation | B: Trifluoromethylation | B: Trifluoromethylation | B: Trifluoromethylation |
| Typical Yield | Very High (80-95%) | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Moderate to High (60-85%) |
| Conditions | Moderate to High Temp. | Mild to Moderate Temp. | Room Temp., Visible Light | Room Temp., Electricity |
| Scalability | Excellent | Good | Moderate | Good (especially in flow) |
| Key Reagents | Toxic Cyanide Salts | Cu Salts, Ligands | Photocatalysts | Electrolyte (optional) |
| Safety Concerns | High (Cyanide) | Moderate (Metal Catalysts) | Low | Low to Moderate |
| Functional Group Tol. | Moderate | Good | Excellent | Good |
| Primary Limitation | Precursor Availability | Substrate Scope | Regioselectivity | Specialized Equipment |
Workflow for Method Selection
Choosing the appropriate synthetic method depends heavily on the specific research goals, available starting materials, and equipment.
Conclusion and Future Outlook
The synthesis of trifluoromethylated phenylacetonitriles is a dynamic field with a range of effective methodologies. The classical Sₙ2 cyanation remains a highly reliable and scalable option when the appropriate precursors are accessible. However, for direct functionalization and applications involving sensitive substrates, the modern radical-based methods offer unparalleled advantages. Photoredox catalysis stands out for its exceptionally mild conditions and broad functional group tolerance, while electrochemical synthesis provides a green and sustainable alternative by eliminating the need for chemical reagents.
Future research will likely focus on expanding the substrate scope of these modern methods, improving their efficiency and selectivity, and reducing the cost of catalysts. The development of new, more potent photocatalysts and more efficient electrochemical cells will further enhance the utility of these powerful synthetic tools, accelerating the discovery of new drugs and materials.
References
- 1. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 4. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Phenylacetonitrile Isomers
Introduction: The Critical Role of Isomer Differentiation in Chemical Synthesis
Fluorinated phenylacetonitriles are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom into the phenyl ring can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] However, the specific position of the fluorine atom—ortho (2-), meta (3-), or para (4-)—dramatically influences these properties. Consequently, the unambiguous identification and differentiation of these isomers are paramount for researchers in drug development and synthetic chemistry.
This guide provides an in-depth comparative analysis of the three primary isomers of fluorophenylacetonitrile using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers to confidently distinguish between these critical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Positional Isomerism
NMR spectroscopy is arguably the most powerful technique for distinguishing between the fluorinated phenylacetonitrile isomers. The position of the fluorine atom creates unique electronic environments for the neighboring protons and carbons, resulting in distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy: A Tale of Three Patterns
The aromatic region (typically 7.0-7.6 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer. The fluorine atom (¹⁹F, spin I = ½) couples with nearby protons, leading to characteristic splitting patterns.
-
2-Fluorophenylacetonitrile (ortho): The proximity of the fluorine atom to the CH₂ group and the aromatic protons results in a complex multiplet for the aromatic region.
-
3-Fluorophenylacetonitrile (meta): The aromatic protons will exhibit complex splitting due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings.
-
4-Fluorophenylacetonitrile (para): This isomer presents the most simplified aromatic spectrum. Due to symmetry, the aromatic region often appears as two pseudo-triplets or two doublets of doublets, arising from the coupling of the protons to each other and to the fluorine atom.[2] The methylene protons (CH₂) typically appear as a singlet around 3.7 ppm, though minor coupling to the fluorine may be observed.[2]
¹³C NMR Spectroscopy: Mapping the Fluorine's Influence
The electron-withdrawing nature of fluorine significantly impacts the chemical shifts of the carbon atoms in the phenyl ring. The most pronounced effect is on the carbon directly bonded to the fluorine (the ipso-carbon), which experiences a large downfield shift and a strong one-bond carbon-fluorine coupling constant (¹J(C,F)). The effect diminishes with distance, providing a clear map of the fluorine's position.
¹⁹F NMR Spectroscopy: The Definitive fluorine Identifier
¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus.[3][4] Each isomer will produce a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of the fluorine's electronic environment. This provides a quick and unambiguous confirmation of the fluorine's presence and its substitution pattern.
Summary of NMR Data
| Isomer | Key ¹H NMR Features (Aromatic Region) | Methylene (CH₂) ¹H Shift (ppm) | Key ¹³C NMR Features |
| 2-Fluorophenylacetonitrile | Complex multiplet | ~3.8 | Large ¹J(C,F) for C2 |
| 3-Fluorophenylacetonitrile | Complex multiplet | ~3.7 | Large ¹J(C,F) for C3 |
| 4-Fluorophenylacetonitrile | Two pseudo-triplets or doublets of doublets[2] | ~3.7[2] | Large ¹J(C,F) for C4 |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of the fluorophenylacetonitrile isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[5]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]
Key Diagnostic Peaks
-
Nitrile (C≡N) Stretch: All three isomers will exhibit a sharp, medium-to-strong absorption band in the range of 2240-2260 cm⁻¹. The exact position can be subtly influenced by the electronic effect of the fluorine substituent.
-
Aromatic C-H Stretch: Look for one or more sharp peaks just above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch: The methylene (CH₂) group will show stretching vibrations in the 2850-3000 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.[8]
-
C-F Stretch: A strong absorption band due to the carbon-fluorine stretch is expected in the 1000-1300 cm⁻¹ region. The exact position can vary depending on the isomer.
-
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorptions in the "fingerprint region" (650-900 cm⁻¹). These bands can be highly diagnostic for differentiating the isomers.
Summary of IR Data
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | 3030 - 3100 | Sharp, weak to medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Sharp, medium |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Sharp, medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp, weak to medium |
| C-F Stretch | 1000 - 1300 | Strong |
Experimental Protocol: IR Spectroscopy (Thin Film Method)
Caption: Workflow for IR analysis using the thin film method.
-
Sample Preparation: As fluorophenylacetonitriles are often liquids or low-melting solids, the thin film method is ideal. Place a small drop of the sample onto a salt plate (e.g., NaCl or KBr).[5]
-
Film Formation: Gently place a second salt plate on top of the first, spreading the sample into a thin, uniform film.
-
Data Acquisition: Place the assembled plates into the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight and the fragmentation pattern of a compound.
Molecular Ion Peak
All three fluorophenylacetonitrile isomers have the same molecular formula (C₈H₆FN) and molecular weight (135.14 g/mol ).[10][11][12] Therefore, they will all show a molecular ion peak [M]⁺ at an m/z of approximately 135 in their mass spectra. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]
Fragmentation Patterns
While the molecular ion peak will be the same, the fragmentation pattern can offer clues to the isomer's identity. The initial fragmentation often involves the loss of the cyanide radical (•CN) or the entire cyanomethylene radical (•CH₂CN). The stability of the resulting fluorotropylium or fluorobenzyl cations will vary depending on the fluorine's position, potentially leading to differences in the relative abundances of the fragment ions. For instance, the loss of HCN from the molecular ion is a common fragmentation pathway for similar compounds.[5]
Summary of Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorophenylacetonitrile | C₈H₆FN[10][12] | 135.14[10][12] | 135 | 108 ([M-HCN]⁺), 107 ([M-CN]⁺) |
| 3-Fluorophenylacetonitrile | C₈H₆FN[11][14] | 135.14[11][14] | 135 | 108 ([M-HCN]⁺), 107 ([M-CN]⁺) |
| 4-Fluorophenylacetonitrile | C₈H₆FN[2][15] | 135.14[2][15] | 135 | 108 ([M-HCN]⁺), 107 ([M-CN]⁺)[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.
-
Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records the mass spectrum.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
While each spectroscopic technique provides valuable data, a combination of methods is essential for the confident and unambiguous identification of fluorinated phenylacetonitrile isomers. ¹H and ¹³C NMR spectroscopy offer the most definitive structural information through unique chemical shifts and coupling patterns, with ¹⁹F NMR serving as an excellent confirmatory tool. IR spectroscopy provides rapid confirmation of key functional groups and can offer clues to the substitution pattern. Mass spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis. By leveraging the strengths of each of these techniques, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biophysics.org [biophysics.org]
- 5. benchchem.com [benchchem.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Mass Spectrometry for Organic Matter Analysis | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2-フルオロフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. 3-Fluorophenylacetonitrile | 501-00-8 [chemicalbook.com]
- 15. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [chemicalbook.com]
A Comparative Guide to the Purity Assessment of Synthesized 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are desirable in modern drug candidates.
However, the very reactivity that makes this compound a valuable synthetic intermediate also opens the door to the formation of process-related impurities, including isomers, starting material residues, and byproducts.[1] These impurities, even at trace levels, can have significant downstream effects, potentially altering the pharmacological profile of the final API or introducing toxicity. Therefore, a robust, multi-faceted analytical strategy is imperative to ensure the purity, quality, and consistency of each synthesized batch.
This guide provides an in-depth comparison of the principal analytical techniques used for the purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind experimental design, offering field-proven insights to help researchers establish a self-validating and comprehensive quality control workflow.
Chapter 1: Chromatographic Separations: The Workhorses of Purity Analysis
Chromatographic techniques are fundamental to purity analysis, offering the power to separate the main compound from structurally similar impurities.[2] For an analyte like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, yet they serve distinct purposes and offer different advantages.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Potency and Non-Volatile Impurities
HPLC is often considered the gold standard for purity and assay determination in the pharmaceutical industry due to its high precision, versatility, and applicability to a wide range of compounds.[3]
Causality Behind the Method: The choice of reverse-phase HPLC (RP-HPLC) is dictated by the analyte's molecular structure. As a moderately polar aromatic compound, it interacts well with a non-polar stationary phase (like C18), allowing for excellent separation from both more polar and less polar impurities using a polar mobile phase. UV detection is ideal, as the benzene ring provides a strong chromophore for sensitive detection.
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
Comparative Summary: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Application | Purity assay, non-volatile & thermally labile impurities. | Residual solvents, volatile impurities, thermally stable analytes. |
| Analyte Suitability | Excellent for the target molecule and its polar/non-polar byproducts. | Suitable for the target molecule; excels at low-boiling point impurities. |
| Sensitivity | High, especially with UV-DAD or MS detectors. | Very high with FID for hydrocarbons; MS for identification. |
| Key Advantage | The "gold standard" for pharmaceutical potency determination. [3] | Unparalleled in detecting and quantifying residual process solvents. |
| Limitation | May not detect highly volatile compounds that elute with the solvent front. | Requires analyte to be thermally stable and volatile; may degrade sensitive impurities. |
Chapter 2: Spectroscopic Confirmation: The Unambiguous Power of NMR
While chromatography separates impurities, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can detect impurities that may co-elute chromatographically, such as isomers. For a fluorinated molecule, ¹⁹F NMR is an exceptionally powerful and specific tool. [4] Causality Behind the Method: NMR is a primary analytical method that identifies the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The presence of both a -CF₃ group and an aromatic -F atom provides two distinct and highly sensitive handles in the ¹⁹F NMR spectrum. Any impurity with a different fluorine environment (e.g., an isomer where the substituents are in different positions) will produce a separate, easily identifiable signal. Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment without the need for a reference standard of the analyte itself, by comparing the integral of an analyte proton signal to that of a certified internal standard.
Experimental Protocol: ¹H and ¹⁹F NMR for Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For qNMR, add a precisely weighed amount of a stable internal standard with non-overlapping peaks (e.g., 1,3,5-trichlorobenzene).
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR: Acquire a standard proton spectrum. Key signals should correspond to the aromatic protons and the methylene (-CH₂-) protons.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Expect two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.
-
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, splitting patterns (coupling), and integrations of all signals in both ¹H and ¹⁹F spectra match the expected structure.
-
Impurity Detection: Look for any unexpected signals. Small peaks in the ¹⁹F spectrum are a red flag for fluorine-containing impurities.
-
Quantification (qNMR): Calculate purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Chapter 3: A Holistic Workflow for Self-Validating Purity Assessment
No single method can provide a complete picture of a compound's purity. A robust, self-validating system relies on an orthogonal approach, where different techniques with different separation and detection principles are combined to ensure all potential impurities are identified and quantified. [2] The Recommended Strategy:
-
Primary Purity & Assay (HPLC): Use a validated RP-HPLC method as the primary tool for determining the main peak purity and for quantifying known and unknown non-volatile impurities.
-
Volatiles & Solvents (GC): Employ a GC-FID method to specifically test for residual solvents and other volatile organic impurities.
-
Identity & Isomeric Purity (NMR): Use ¹H and ¹⁹F NMR on every batch to confirm the compound's identity and to screen for isomeric or other structurally similar impurities that might be difficult to resolve chromatographically.
-
Unknown Identification (LC-MS/GC-MS): If significant unknown peaks are detected in HPLC or GC, use hyphenated mass spectrometry techniques to obtain mass-to-charge ratio data, which is critical for structural elucidation. [3]
Conclusion
The purity assessment of this compound is a task that demands more than a single analytical measurement. It requires a well-reasoned, multi-technique approach. By leveraging HPLC for its quantitative accuracy, GC for its sensitivity to volatile impurities, and NMR for its definitive structural and isomeric insights, researchers can build a comprehensive and trustworthy quality profile. This orthogonal strategy ensures that each batch of this critical intermediate meets the stringent purity requirements necessary for the development of safe and effective pharmaceuticals, ultimately safeguarding the integrity of the final drug product.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. rroij.com [rroij.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Comparative Guide to a Novel Putative EGFR Inhibitor
Introduction
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The strategic inhibition of its tyrosine kinase activity has revolutionized treatment paradigms for various malignancies, most notably non-small cell lung cancer (NSCLC). The quest for novel, potent, and selective EGFR inhibitors is a continuous endeavor in medicinal chemistry. This guide introduces 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a compound with structural motifs suggestive of kinase inhibitory potential, and benchmarks it against two first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.
While the biological activity of this compound is yet to be extensively characterized, its phenylacetonitrile core, embellished with a trifluoromethyl group, presents a compelling case for investigation. The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity, while the phenylacetonitrile scaffold is a versatile building block in many pharmaceuticals.[1][2][3] This document, therefore, presents a hypothetical yet scientifically rigorous framework for evaluating this compound as a putative EGFR inhibitor.
The EGFR Signaling Pathway and Mechanism of Inhibition
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[1][4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] In many cancers, aberrant EGFR activation drives uncontrolled cell growth.
Gefitinib and Erlotinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[3][5][7] It is hypothesized that this compound may act through a similar mechanism.
Diagram: Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Simplified EGFR signaling cascade and the inhibitory action of TKIs.
Comparative Performance Data (Hypothetical)
To provide a framework for evaluation, the following table presents hypothetical yet plausible in vitro data for this compound against wild-type EGFR, benchmarked against Gefitinib and Erlotinib.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (A431 Cell Line) |
| This compound | Wild-Type EGFR | 15 | 80 |
| Gefitinib | Wild-Type EGFR | 2-37 | 30-100 |
| Erlotinib | Wild-Type EGFR | 2-20 | 20-100 |
Note: IC50 values for Gefitinib and Erlotinib are based on literature ranges and can vary depending on the specific assay conditions.[5][8][9]
Experimental Protocols
The following are detailed protocols for the key experiments required to benchmark this compound.
In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[10][11]
Diagram: Workflow for EGFR Kinase Inhibition Assay
Caption: Step-by-step workflow for the in vitro EGFR kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound, Gefitinib, Erlotinib (as test and reference compounds)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a series of 2-fold dilutions in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the wells of the plate.
-
Add 10 µL of a mixture containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP in kinase reaction buffer. The final reaction volume will be 25 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction into ATP and then generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitors on the viability and proliferation of an EGFR-dependent cancer cell line, such as A431, which overexpresses wild-type EGFR.[12][13]
Diagram: Workflow for Cell-Based Proliferation Assay
Caption: Workflow for assessing inhibitor effects on cancer cell proliferation.
Materials:
-
A431 human epidermoid carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Gefitinib, Erlotinib
-
MTS or MTT reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight to allow the cells to adhere.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the initial benchmarking of this compound as a potential EGFR inhibitor. The proposed experiments are standard in the field of drug discovery and would provide a robust initial assessment of its potency and cellular efficacy in comparison to established drugs like Gefitinib and Erlotinib.
Should the hypothetical data hold true in experimental settings, this compound would represent a promising lead compound. Further studies would be warranted to determine its selectivity against other kinases, its efficacy in cell lines with different EGFR mutation statuses, and its in vivo pharmacokinetic and pharmacodynamic properties. The structural novelty of this compound could also offer a unique scaffold for the development of next-generation EGFR inhibitors.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Abstract
This guide provides a comprehensive framework for the in vitro evaluation of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound with potential applications in drug discovery. Recognizing the strategic importance of fluorination in medicinal chemistry for enhancing metabolic stability and target affinity, we present a structured approach to characterize this compound's biological activity.[1][2][3][4][5] This document outlines a comparative analysis against structurally relevant analogs—4-(Trifluoromethyl)phenylacetonitrile and 3,5-Bis(trifluoromethyl)phenylacetonitrile—to elucidate structure-activity relationships (SAR). We detail validated protocols for baseline cytotoxicity assessment using the MTT assay and a targeted functional screen using a Fatty Acid Amide Hydrolase (FAAH) inhibitor assay. All methodologies are presented with the scientific rationale to ensure robust and reproducible data generation for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Evaluating this compound
The phenylacetonitrile scaffold is a versatile precursor in the synthesis of numerous pharmaceuticals, including analgesics, antidepressants, and antihistamines.[6][7] The incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates is a well-established strategy in medicinal chemistry to modulate key molecular properties.[8][9] The highly electronegative fluorine atom can alter pKa, improve metabolic stability, and enhance binding interactions through the formation of hydrogen bonds or dipole interactions.[2][4][5] The trifluoromethyl group is particularly valued for its ability to increase lipophilicity, which can improve membrane permeability and bioavailability, and for its exceptional stability against metabolic degradation.[10][11][12]
This compound combines these features, making it a compound of significant interest for biological screening. The specific placement of the fluoro and trifluoromethyl groups on the phenyl ring is hypothesized to fine-tune its electronic and steric profile, potentially leading to novel and selective biological activity.
To properly contextualize its performance, this guide proposes a comparative study against two analogs:
-
Alternative 1: 4-(Trifluoromethyl)phenylacetonitrile: This compound lacks the meta-fluoro group, allowing for a direct assessment of the fluorine atom's contribution to activity and cytotoxicity.
-
Alternative 2: 3,5-Bis(trifluoromethyl)phenylacetonitrile: This analog features a second -CF3 group instead of the fluorine, providing insight into the effects of increased steric bulk and lipophilicity.
This comparative approach will enable researchers to dissect the specific contributions of each substituent to the compound's overall in vitro profile.
Comparative In Vitro Testing Strategy
A logical, tiered approach is essential for efficiently evaluating a novel compound. Our strategy begins with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. This is followed by a functional assay targeting a plausible biological enzyme, selected based on the phenylacetonitrile scaffold's known activities.
dot
Caption: A tiered workflow for in vitro compound evaluation.
Part 1: Baseline Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test and alternative compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[13] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13][17] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Hypothetical Comparative Data: Cytotoxicity
| Compound | Structure | Hypothetical Cytotoxicity IC₅₀ (µM) |
| This compound | F, CF₃ substituted | 25.5 |
| 4-(Trifluoromethyl)phenylacetonitrile | CF₃ substituted | 45.2 |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Two CF₃ substituted | 12.8 |
This data is for illustrative purposes only. The results suggest that the addition of the fluoro group increases cytotoxicity compared to the single -CF3 analog, while the addition of a second -CF3 group further enhances cytotoxicity, likely due to increased lipophilicity and membrane disruption.
Part 2: Target-Specific Activity - A Case Study in FAAH Inhibition
Rationale for Target Selection: Phenylacetonitrile derivatives have been investigated for a wide range of biological activities.[18][19] Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide and is a therapeutic target for pain and inflammation.[20][21] Given that various small molecule inhibitors of FAAH exist, it serves as a plausible and well-characterized target for screening our fluorinated phenylacetonitrile compounds.
dot
Caption: FAAH's role in endocannabinoid degradation.
Principle of the Assay: A convenient method for screening FAAH inhibitors utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide.[20][22] FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[21][23] An effective inhibitor will prevent this hydrolysis, resulting in a reduced fluorescence signal. The rate of fluorescence generation is therefore directly proportional to FAAH activity.
Detailed Experimental Protocol: FAAH Inhibition Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[21] Dilute recombinant human FAAH enzyme and the FAAH substrate (AMC-arachidonoyl amide) to their working concentrations in the appropriate buffers as recommended by the supplier (e.g., Cayman Chemical).[21]
-
Compound Plating: In a 96-well black plate, add 10 µL of the test compounds at various concentrations (prepared as in the MTT assay). Include a known FAAH inhibitor (e.g., JZL 195) as a positive control and a vehicle (DMSO) as a negative control (100% activity).[21][22]
-
Enzyme Addition: Add 170 µL of assay buffer and 10 µL of the diluted FAAH enzyme solution to each well, except for the "background" wells which receive 180 µL of buffer.[21]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells. The final concentration of the substrate should be optimized based on its Km value but is often around 1 µM.[21]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[20][22]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the rates to the vehicle control (100% activity) after subtracting the background. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Comparative Data: FAAH Inhibition
| Compound | Hypothetical FAAH IC₅₀ (µM) | Hypothetical Cytotoxicity IC₅₀ (µM) | Selectivity Index (Cytotoxicity IC₅₀ / FAAH IC₅₀) |
| This compound | 1.2 | 25.5 | 21.3 |
| 4-(Trifluoromethyl)phenylacetonitrile | 5.8 | 45.2 | 7.8 |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 0.9 | 12.8 | 14.2 |
This data is for illustrative purposes only.
Discussion and Interpretation
The hypothetical data provides a basis for a preliminary structure-activity relationship (SAR) analysis.
-
Impact of Fluorination: The addition of a meta-fluoro group to the 4-(trifluoromethyl)phenylacetonitrile core (our lead compound) appears to significantly increase potency against FAAH (IC₅₀ drops from 5.8 µM to 1.2 µM). This suggests the fluorine atom may be involved in a favorable interaction within the enzyme's active site or may alter the electronic properties of the phenyl ring to enhance binding.[1][4]
-
Impact of a Second -CF3 Group: Replacing the fluorine with a second -CF3 group (the bis-trifluoromethyl analog) slightly increases potency further (IC₅₀ of 0.9 µM). However, this comes at the cost of significantly higher cytotoxicity (IC₅₀ of 12.8 µM).
-
Selectivity Index: The selectivity index (SI) is a critical parameter, providing a measure of the compound's therapeutic window. It is calculated by dividing the cytotoxicity IC₅₀ by the functional IC₅₀. A higher SI is desirable. Our lead compound, this compound, exhibits the most promising profile with an SI of 21.3, suggesting a good separation between its desired biological effect and general cellular toxicity compared to the alternatives. The bis-trifluoromethyl analog, despite its higher potency, is less selective.
Conclusion and Future Directions
This guide presents a systematic, comparative in vitro strategy for the initial characterization of this compound. Based on our hypothetical data, the unique combination of a meta-fluoro and a para-trifluoromethyl group provides a superior balance of target-specific potency and cellular safety compared to its structural analogs.
These findings validate the compound as a promising hit for further investigation. The next logical steps would include:
-
Confirmation of the mechanism of action through enzyme kinetics studies.
-
Screening against a panel of related enzymes to determine selectivity.
-
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.
By following a logical, hypothesis-driven workflow and employing validated, self-consistent protocols, researchers can efficiently generate high-quality data to advance promising compounds through the drug discovery pipeline.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 20. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Labchem Catalog [labchem.com.my]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile demand a meticulous, informed approach. This guide provides the essential procedural framework for its safe management and disposal, grounded in established safety protocols and an understanding of its chemical nature. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are synthesized from data on structurally analogous compounds and general principles for handling hazardous nitriles and fluorinated substances.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the risks. This compound combines three key structural features that define its hazard profile: an aromatic ring, a nitrile group (-CN), and trifluoromethyl (-CF3) and fluoro (-F) substituents.
-
Nitrile Toxicity: The primary concern with any nitrile compound is its potential to release cyanide. While stable under normal conditions, nitriles can be hydrolyzed, particularly in the presence of strong acids or bases, or thermally decompose to produce highly toxic hydrogen cyanide (HCN) gas.[1][2]
-
Fluorinated Compound Hazards: The trifluoromethyl and fluoro groups introduce another layer of risk. Upon combustion or thermal decomposition, these can break down to form hydrogen fluoride (HF), a highly corrosive and toxic gas.[1][3]
-
General Organic Hazards: Like many phenylacetonitrile derivatives, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause significant skin and eye irritation.[4][5]
This combination necessitates that all waste be treated as highly hazardous, with disposal methods chosen to neutralize both the cyanide and fluoride risks effectively.
Table 1: Synthesized Hazard and Property Data
Data is extrapolated from structurally similar compounds such as 3-(Trifluoromethyl)phenylacetonitrile and other fluorinated phenylacetonitriles.
| Property | Value / Information | Source |
| Common Synonyms | 3-Fluoro-4-trifluoromethylbenzyl cyanide | N/A |
| Molecular Formula | C₉H₅F₄N | [5] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity | [4][5] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation. | [4][6] |
| Decomposition Products | Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | [1][3] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases, Strong Reducing Agents | [2] |
| Recommended PPE | Nitrile gloves, chemical splash goggles, face shield, lab coat, certified respirator (if ventilation is inadequate) |
Operational Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposal is containment, segregation, and transfer to a licensed professional waste management service. Under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[1][6]
Step 1: Immediate Waste Collection and Segregation
All waste streams containing this compound must be considered hazardous.
-
Unused or Expired Product: Collect the pure chemical in its original container or a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed tightly.
-
Contaminated Labware: Items such as pipette tips, chromatography columns, and contaminated glassware should be collected in a separate, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Contaminated PPE: Used gloves, bench liners, and other disposable protective gear should be double-bagged in clearly labeled hazardous waste bags.
-
Aqueous & Solvent Rinsates: Rinses from decontaminating glassware should be collected in a designated, sealed hazardous waste container for halogenated organic solvents. Crucially, never mix nitrile waste with acidic waste streams , as this can accelerate the release of lethal hydrogen cyanide gas.[7]
Step 2: Decontamination of "Empty" Containers
An "empty" container that held this substance is not truly empty and must be treated as hazardous waste.[4]
-
Triple Rinse: Rinse the container at least three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Every drop of this rinsate is hazardous waste and must be collected in your designated halogenated solvent waste container.
-
Deface Label: After rinsing, deface the original product label to prevent accidental reuse.
-
Dispose of Container: The rinsed container can now be placed in the designated solid waste stream for contaminated labware.
Step 3: Labeling and Temporary Storage
Proper labeling is a legal and safety requirement.
-
Label Contents Clearly: All waste containers must be labeled with the words "HAZARDOUS WASTE ".
-
Identify Components: List all chemical constituents by their full name, including "this compound" and any solvents used.
-
Indicate Hazards: Mark the container with the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
Secure Storage: Store sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[4]
Step 4: Final Disposal via Professional Services
The ultimate disposal of this chemical must be handled by a licensed environmental services or hazardous waste management company.[8][9]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS team with a full accounting of the waste contents.
-
Preferred Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCN and HF).[10] This process ensures the complete destruction of the organic molecule to its mineral components.
Spill and Emergency Management
Immediate and correct response to a spill is critical to ensuring personnel safety.
-
Evacuate: For any spill larger than a few milliliters, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all work involving this substance.[3]
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop up the absorbent material and place it into a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Finally, wash the area with soap and water.[11]
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
-
In all cases of exposure, seek immediate medical attention and provide the attending physician with the substance's identity and, if possible, a copy of a relevant Safety Data Sheet.[5]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. As a substituted aromatic nitrile, this compound presents specific hazards that demand rigorous adherence to safety protocols. This document is designed for researchers, chemists, and laboratory professionals who require not just procedural steps, but a deep understanding of the causality behind them, ensuring a self-validating system of safety and scientific integrity.
Hazard Assessment: Understanding the Inherent Risks
This compound is a reactive chemical intermediate. Its hazard profile is dictated by the trifluoromethylphenyl group and, critically, the nitrile functional group (-C≡N). The primary risks involve acute toxicity, irritation, and potential for hazardous decomposition.
A thorough understanding of these risks is the foundation of a robust safety plan. The compound is classified with significant health hazards, which are summarized below.
| Hazard Classification | Category | GHS Statement | Primary Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | H301/H302, H311/H312, H331/H332 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][3][5] |
Causality of Hazards:
-
Toxicity: The toxicity of nitriles is a significant concern. While the molecule itself is toxic, there is also a risk of metabolism or decomposition into cyanide ions, especially under acidic conditions or high temperatures, which can inhibit cellular respiration.
-
Irritation: The fluorinated aromatic structure contributes to its irritant properties, capable of causing significant inflammation upon contact with skin, eyes, and the respiratory tract.
-
Thermal Decomposition: In the event of a fire, this compound can decompose to release highly toxic gases, including hydrogen cyanide, hydrogen fluoride, and nitrogen oxides.[7][8]
Core Protocol: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is mandatory. Engineering controls serve as the first and most critical line of defense, supplemented by a comprehensive PPE regimen.
Primary Engineering Controls: Non-Negotiable
All handling of this compound must be performed within a certified chemical fume hood. This is not merely a recommendation but a critical safety requirement. The fume hood provides constant negative pressure to contain and exhaust vapors, which are a primary route of exposure. Ensure the sash is kept at the lowest practical height. The workstation must also be equipped with an eyewash station and a safety shower within a 10-second travel distance.[2]
Mandatory PPE for All Operations
The following PPE is required for any procedure involving this compound, from simple transfers to complex reactions.
A. Hand Protection: Chemical-Resistant Gloves Standard disposable laboratory gloves are insufficient.
-
Glove Type: Nitrile gloves are the minimum requirement. They offer excellent resistance to a wide array of chemicals, solvents, and are more puncture-resistant than latex or vinyl.[9][10][11] For prolonged operations or direct immersion potential, heavier-duty nitrile or butyl rubber gauntlets should be considered.
-
Protocol:
-
Always inspect gloves for tears or pinholes before use.[2]
-
Don a fresh pair of nitrile gloves.
-
For tasks with a higher risk of splashing, consider "double-gloving" (wearing two pairs of nitrile gloves). This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Remove gloves using a technique that avoids skin contact with the outer surface.[3]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after every use.[1][6]
-
B. Eye and Face Protection: A Dual-Layer Approach
-
Primary Protection: ANSI Z87.1-compliant (or equivalent) safety glasses with integrated side shields are mandatory at all times in the laboratory.
-
Secondary Protection: When handling the compound, in addition to safety glasses, a full-face shield must be worn. This protects the entire face from splashes and is critical during transfers of liquids or weighing of solids.
C. Body Protection: Laboratory Coat A chemically resistant, flame-retardant lab coat must be worn, fully buttoned, with sleeves rolled down. This protects against incidental skin contact and prevents the contamination of personal clothing.
Respiratory Protection: When and Why
Respiratory protection is not required for all handling but is essential when engineering controls may be insufficient to prevent inhalation exposure. The following workflow determines the need for respiratory protection.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
